IDO-IN-7
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(1R)-2-[(5S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGACXVRLDHEXKY-LHPNLFKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1[C@@H](C[C@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402837-78-8 | |
| Record name | Navoximod [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402837788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Navoximod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15439 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NAVOXIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/926SHL95NC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
IDO-IN-7 as an NLG-919 Analogue: A Technical Guide to a Potent IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key regulator of immune tolerance. Its overexpression in the tumor microenvironment is a significant mechanism of immune evasion by cancer cells. IDO-IN-7, an analogue of the well-characterized IDO1 inhibitor NLG-919, has emerged as a potent tool for researchers studying cancer immunotherapy. This technical guide provides a comprehensive overview of this compound, leveraging data from its closely related analogue, NLG-919, to detail its mechanism of action, preclinical efficacy, and the experimental protocols for its evaluation.
Introduction: The Role of IDO1 in Immuno-Oncology
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan into N-formylkynurenine.[1] This process has profound implications for the immune system. The depletion of tryptophan and the accumulation of its catabolites, collectively known as kynurenines, act as potent immunosuppressive signals.[2]
Within the tumor microenvironment, IDO1 expression by tumor cells or antigen-presenting cells leads to the suppression of effector T-cell function and the enhancement of regulatory T-cell (Treg) activity, thereby allowing cancer cells to evade immune destruction.[2][3] Consequently, the inhibition of IDO1 has become a promising therapeutic strategy in oncology, aiming to restore anti-tumor immunity.
This compound and NLG-919: Potent Analogues Targeting IDO1
This compound is described as a potent analogue of NLG-919 (also known as Navoximod or GDC-0919).[4][5] Both compounds are small molecule inhibitors that directly target the catalytic activity of the IDO1 enzyme.[2] Given their close structural and functional relationship, this guide will primarily reference the extensive publicly available data for NLG-919 to describe the properties and evaluation of this compound.
Mechanism of Action
This compound and NLG-919 are potent, direct inhibitors of the IDO1 enzyme.[2][4] The binding mode of these inhibitors to IDO1 involves a direct coordinative interaction with the ferric heme iron at the enzyme's active site.[4] This binding prevents the subsequent interaction with the substrate, L-tryptophan, thereby blocking its catabolism to kynurenine.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and NLG-919, showcasing their potency and activity in various assays.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | EC50 (nM) | Reference(s) |
| This compound | IDO1 | - | 38 | - | - | [4] |
| NLG-919 | IDO1 | Enzyme-based | 44.56 ± 7.17 | 7 | 75 | [1][3][6] |
| NLG-919 | IDO1 | HeLa cell-based | 83.37 ± 9.59 | - | - | [1] |
Table 2: In Vitro Cellular Activity
| Compound | Cell Type | Activity | ED50 (nM) | Reference(s) |
| NLG-919 | Human monocyte-derived Dendritic Cells (in allogeneic MLR) | Blocks IDO-induced T-cell suppression and restores T-cell responses | 80 | [3] |
| NLG-919 | Mouse Dendritic Cells (from tumor-draining lymph nodes) | Abrogates IDO-induced suppression of antigen-specific T-cells | 120 | [3] |
Table 3: In Vivo Pharmacodynamic Effects of NLG-919 in B16-F10 Tumor-Bearing Mice
| Treatment Group (1.0 mmol/kg) | Kyn/Trp Inhibition Rate in Plasma (%) | Kyn/Trp Inhibition Rate in Tumor (%) | Reference(s) |
| NLG-919 | 72.5 | 75.9 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize IDO1 inhibitors like this compound and NLG-919.
In Vitro IDO1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[7]
-
Enzyme and Inhibitor Incubation: Add purified recombinant human IDO1 enzyme to the wells of a 96-well plate. Subsequently, add the test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-tryptophan to a final concentration of 400 µM.[7]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[7]
-
Reaction Termination: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).[7]
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[7]
-
Kynurenine Detection: After centrifugation to remove precipitated protein, the kynurenine concentration in the supernatant is measured by absorbance at 321 nm or by HPLC.[7]
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of IDO1 activity, is calculated from the dose-response curve.
Cell-Based IDO1 Inhibition Assay (HeLa Cells)
This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context.
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[7]
-
IDO1 Induction and Compound Treatment: Add human interferon-gamma (IFN-γ) at a final concentration of 100 ng/mL to induce IDO1 expression. Concurrently, add the test compound at various concentrations to the cell culture medium containing L-tryptophan.[7]
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Kynurenine Measurement: Collect the cell culture supernatant. Add 6.1 N TCA to the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[7] After centrifugation, mix the supernatant with 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid. The absorbance is then measured at 480 nm to quantify the kynurenine concentration.[7]
-
Data Analysis: The EC50 value, the effective concentration of the inhibitor that causes 50% inhibition of kynurenine production, is determined from the dose-response curve.
In Vivo Antitumor Efficacy Study in a Murine Melanoma Model
This study evaluates the in vivo antitumor activity of an IDO1 inhibitor in a syngeneic mouse model.
Protocol:
-
Tumor Cell Implantation: Subcutaneously inoculate C57BL/6 mice with B16-F10 melanoma cells (e.g., 1 x 10^5 cells in Matrigel).[8]
-
Treatment Administration: Once tumors are established, randomize the mice into treatment groups. Administer the IDO1 inhibitor (e.g., NLG-919) orally at various doses (e.g., 50, 100, 200 mg/kg, twice daily) for a specified period (e.g., 16 consecutive days).[8] A vehicle control group should be included.
-
Tumor Growth Monitoring: Measure tumor volume regularly (e.g., every other day) using calipers. The tumor volume can be calculated using the formula: V = 0.5 × Length × Width^2.[8]
-
Pharmacodynamic Analysis: At the end of the study, collect plasma and tumor tissue to measure the concentrations of tryptophan and kynurenine using methods like LC-MS/MS. The Kyn/Trp ratio is a key pharmacodynamic biomarker of IDO1 inhibition.[8]
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess antitumor efficacy. Analyze the Kyn/Trp ratios to confirm target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the IDO1 signaling pathway and the experimental workflows described above.
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro IDO1 enzyme inhibition assay.
References
- 1. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I study of NLG919 for adult patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor NLG919 and paclitaxel in a murine B16-F10 melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
IDO-IN-7 and its Role in Tryptophan Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that serves as a critical regulator of immune responses. By catalyzing the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway, IDO1 orchestrates a complex series of downstream events that culminate in localized immunosuppression.[1][2] This function, while crucial for maintaining immune homeostasis and preventing autoimmunity, is often co-opted by tumors to evade immune surveillance and destruction.[3][4][5] Consequently, the development of potent and selective IDO1 inhibitors has emerged as a promising therapeutic strategy in immuno-oncology.[4][6]
This technical guide provides an in-depth overview of IDO-IN-7, a potent inhibitor of IDO1, and its role in the modulation of tryptophan metabolism. This compound is an analogue of the well-characterized clinical candidate navoximod (also known as GDC-0919 or NLG-919), and as such, much of the publicly available data pertains to these related compounds.[7][8][9] This document will detail the mechanism of action of this compound, present its quantitative inhibitory data, outline key experimental protocols for its evaluation, and visualize the associated signaling pathways and experimental workflows.
This compound: Mechanism of Action and Quantitative Data
This compound is a potent, small-molecule inhibitor of the IDO1 enzyme.[8][10] Its mechanism of action involves direct binding to the active site of the IDO1 enzyme. Specifically, it establishes a coordinative interaction with the sixth coordination site of the ferric heme iron, thereby blocking the binding of its natural substrate, L-tryptophan, and inhibiting its catalytic activity.[8][10] This inhibition prevents the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway.[1]
The inhibitory potency of this compound and its analogues has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data reported in the literature.
| Inhibitor | Parameter | Value | Assay Type | Reference |
| This compound | IC50 | 38 nM | Enzymatic Assay | [8][10] |
| Navoximod (GDC-0919/NLG-919) | Ki | 7 nM | Cell-free Assay | [2][11][12] |
| Navoximod (GDC-0919/NLG-919) | EC50 | 75 nM | Cell-based Assay | [2][11][12] |
| Navoximod (GDC-0919/NLG-919) | ED50 | 80 nM | Allogeneic Mixed Lymphocyte Reaction (MLR) with human DCs | [2][11] |
| Navoximod (GDC-0919/NLG-919) | ED50 | 120 nM | Antigen-specific T-cell suppression assay with mouse DCs | [2][11] |
Table 1: In Vitro and Cell-Based Potency of this compound and its Analogues
Clinical studies with navoximod have provided valuable insights into its pharmacokinetic and pharmacodynamic properties in humans.
| Parameter | Value | Study Population | Reference |
| Tmax (Time to maximum concentration) | ~1 hour | Patients with recurrent advanced solid tumors | [7][13] |
| t1/2 (Half-life) | ~11 hours | Patients with recurrent advanced solid tumors | [7][13] |
| Pharmacodynamic Effect | Transient decrease in plasma kynurenine | Patients with recurrent advanced solid tumors | [7][13] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Navoximod (GDC-0919/NLG-919) from Phase Ia Clinical Trial
Signaling Pathways Modulated by this compound
The inhibition of IDO1 by this compound initiates a cascade of events that counteracts the immunosuppressive tumor microenvironment. The primary consequences of IDO1 inhibition are the restoration of local tryptophan levels and the reduction of immunosuppressive kynurenine and its downstream metabolites. These changes directly impact T-cell function and proliferation.
The depletion of tryptophan by IDO1 activity leads to the activation of the General Control Nonderepressible 2 (GCN2) kinase, which in turn results in T-cell anergy and apoptosis.[14] Furthermore, tryptophan scarcity can suppress the mTOR signaling pathway, a critical regulator of T-cell growth and proliferation.[4] By preventing tryptophan depletion, this compound can reverse these effects, thereby promoting T-cell activation and effector function.
Concurrently, the accumulation of kynurenine and other tryptophan catabolites activates the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that promotes the differentiation of naïve CD4+ T-cells into immunosuppressive regulatory T-cells (Tregs).[14][15] this compound, by reducing kynurenine levels, can mitigate AhR-mediated Treg induction and further enhance anti-tumor immunity.
Experimental Protocols
The evaluation of this compound and other IDO1 inhibitors relies on robust and reproducible in vitro and cell-based assays. Below are detailed protocols for two fundamental experimental approaches.
In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
This assay directly measures the enzymatic activity of purified recombinant IDO1 and the inhibitory potential of test compounds.
Materials:
-
Purified recombinant human IDO1 protein
-
L-tryptophan
-
This compound or other test compounds
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Ascorbic acid (20 mM)
-
Methylene blue (10 µM)
-
Catalase (100 µg/mL)
-
Trichloroacetic acid (TCA, 30% w/v)
-
p-Dimethylaminobenzaldehyde (p-DMAB) reagent (2% w/v in acetic acid)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 480 nm
Procedure:
-
Prepare the reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the IDO1 enzyme to the appropriate wells of the 96-well plate.
-
Add serial dilutions of this compound or test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding L-tryptophan to a final concentration of 400 µM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 30% TCA.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate and add the p-DMAB reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
Materials:
-
HeLa or other suitable cancer cell line known to express IDO1 upon stimulation
-
Cell culture medium and supplements
-
Interferon-gamma (IFNγ)
-
This compound or other test compounds
-
L-tryptophan
-
Trichloroacetic acid (TCA, 6.1 N)
-
p-Dimethylaminobenzaldehyde (p-DMAB) reagent (2% w/v in acetic acid)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 480 nm
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, add IFNγ (e.g., 100 ng/mL final concentration) to induce IDO1 expression.
-
Simultaneously, add serial dilutions of this compound or test compounds to the wells. Include a vehicle control.
-
Ensure the culture medium contains a known concentration of L-tryptophan (e.g., 15 µg/mL).
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, collect the cell culture supernatant.
-
Add 6.1 N TCA to the supernatant to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.
-
Centrifuge to pellet the precipitate.
-
Transfer the clarified supernatant to a new 96-well plate.
-
Add p-DMAB reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 480 nm to quantify kynurenine production.
-
Calculate the percent inhibition of kynurenine production for each compound concentration and determine the EC50 value.
Conclusion
This compound is a potent and well-characterized inhibitor of IDO1, a key enzyme in tryptophan metabolism with significant implications for tumor immunology. Its ability to block the conversion of tryptophan to the immunosuppressive metabolite kynurenine makes it a valuable tool for research and a promising candidate for therapeutic development. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for scientists and drug development professionals working to advance the field of cancer immunotherapy through the targeted inhibition of the IDO1 pathway. Further investigation into the clinical application of IDO1 inhibitors like navoximod, the parent compound of this compound, will continue to elucidate the therapeutic potential of modulating tryptophan metabolism in the treatment of cancer.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. d-nb.info [d-nb.info]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medkoo.com [medkoo.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
IDO-IN-7: A Technical Guide for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of IDO-IN-7, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), for its application in immunology and cancer research. This document details the mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways associated with this compound and its closely related analogue, Navoximod (also known as NLG919 or GDC-0919).
Introduction to IDO1 in Immunology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune regulation. It catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. This enzymatic activity has profound immunosuppressive effects, primarily through two mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation, and the production of kynurenine and its downstream metabolites, which can induce T-cell apoptosis and promote the generation of regulatory T cells (Tregs).
In the context of cancer, tumor cells can exploit the IDO1 pathway to create an immunosuppressive microenvironment, thereby evading immune surveillance and destruction. Upregulation of IDO1 in tumors is often associated with a poor prognosis. Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy, with the potential to restore anti-tumor immune responses.
This compound: A Potent IDO1 Inhibitor
This compound and its analogue Navoximod are potent, orally bioavailable small molecule inhibitors of the IDO1 enzyme. They are being investigated for their ability to reverse tumor-associated immune suppression and enhance the efficacy of other cancer therapies, such as checkpoint inhibitors and vaccines.
Mechanism of Action
This compound acts as a competitive inhibitor of IDO1, binding to the active site of the enzyme and preventing the breakdown of tryptophan. By blocking this enzymatic activity, this compound is expected to restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenine metabolites within the tumor microenvironment. This, in turn, is hypothesized to reinvigorate anti-tumor T-cell responses and enhance immune-mediated tumor rejection.
Quantitative Data for this compound and Analogues
The following tables summarize the key quantitative data for this compound and its well-characterized analogue, Navoximod (NLG919/GDC-0919).
Table 1: In Vitro Potency of this compound and Analogues
| Compound | Assay Type | Cell Line | Parameter | Value (nM) |
| This compound | Enzymatic Assay | - | IC50 | 38[1] |
| Navoximod (NLG919) | Enzymatic Assay | - | Ki | 7[2] |
| Navoximod (NLG919) | Cell-based (HeLa) | HeLa | EC50 | 75[2] |
| Navoximod (NLG919) | Cell-based (Human DCs) | Human Dendritic Cells | ED50 | 80[3] |
| Navoximod (NLG919) | Cell-based (Mouse DCs) | Mouse Dendritic Cells | ED50 | 120[3] |
| Navoximod (NLG919) | Cell-based (HeLa) | HeLa | IC50 | 83.37 ± 9.59[4] |
Table 2: Preclinical Pharmacokinetics of Navoximod (NLG919) in Mice
| Parameter | Value |
| Bioavailability (Oral) | >70%[3] |
| Kynurenine Reduction (Plasma & Tissue) | ~50% after a single oral dose[3] |
| Tmax (in humans, indicative for mice) | ~1 hour[5][6] |
| Half-life (t1/2) (in humans, indicative for mice) | ~11 hours[5][6] |
Table 3: In Vivo Pharmacodynamics of Navoximod (NLG919) in Tumor-Bearing Mice
| Tumor Model | Dose (mmol/kg) | Route | Analyte | Tissue | Inhibition Rate (%) |
| CT26 | 1.0 | i.g. | Kyn/Trp Ratio | Plasma | 74.7[4] |
| CT26 | 1.0 | i.g. | Kyn/Trp Ratio | Tumor | 73.8[4] |
| B16F10 | 1.0 | i.g. | Kyn/Trp Ratio | Plasma | 72.5[4] |
| B16F10 | 1.0 | i.g. | Kyn/Trp Ratio | Tumor | 75.9[4] |
Table 4: In Vivo Efficacy of Navoximod (NLG919) in a Murine B16 Melanoma Model
| Treatment | Outcome |
| Navoximod (100 mg/kg) | Dose-dependent suppression of tumor growth with maximum efficacy at this dose.[7] |
| Navoximod + pmel-1/vaccine | ~95% reduction in tumor volume within 4 days of vaccination.[3] |
Experimental Protocols
In Vitro IDO1 Enzyme Inhibition Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against purified recombinant human IDO1.
Materials:
-
Purified recombinant human IDO1 enzyme
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5
-
L-tryptophan (substrate)
-
Ascorbic acid (reductant)
-
Methylene blue (electron carrier)
-
Catalase
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Plate reader capable of measuring absorbance at 480 nm
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the IDO1 enzyme to each well.
-
Initiate the reaction by adding L-tryptophan to a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 30% trichloroacetic acid (TCA).
-
Incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate at room temperature for 10 minutes to allow color development.
-
Measure the absorbance at 480 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cell-Based IDO1 Activity Assay
This protocol describes a common method for assessing the inhibitory effect of a compound on IDO1 activity in a cellular context, typically using IFN-γ-stimulated cells.
Materials:
-
HeLa cells (or other suitable cell line expressing IDO1 upon stimulation)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human Interferon-gamma (IFN-γ)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well cell culture plate
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent
-
Plate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with 50 ng/mL of IFN-γ to induce IDO1 expression.
-
Simultaneously, add the test compound at various concentrations. Include a vehicle control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully transfer 150 µL of the cell culture supernatant to a new 96-well plate.
-
Add 30% TCA to the supernatant to precipitate proteins.
-
Incubate and centrifuge as described in the enzyme assay protocol.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 480 nm to quantify the kynurenine produced.
-
Calculate the percentage of inhibition and determine the EC50 value.
Signaling Pathways and Experimental Workflows
The IDO1-Kynurenine Signaling Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its immunosuppressive consequences.
Caption: The IDO1-Kynurenine signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines a typical workflow for evaluating the in vivo efficacy of an IDO1 inhibitor in a murine tumor model.
Caption: A generalized workflow for an in vivo efficacy study of an IDO1 inhibitor.
Logical Relationship of IDO1 Inhibition and Immune Restoration
This diagram illustrates the logical cascade of events following the inhibition of IDO1 in the tumor microenvironment.
Caption: The logical flow from IDO1 inhibition to enhanced anti-tumor immunity.
References
- 1. Computational Modeling of Drug Response Identifies Mutant-Specific Constraints for Dosing panRAF and MEK Inhibitors in Melanoma [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor NLG919 and paclitaxel in a murine B16-F10 melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
IDO-IN-7: A Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. Upregulation of IDO1 in the tumor microenvironment is a key mechanism of immune evasion, leading to the suppression of T-cell function and the promotion of an immunosuppressive milieu. IDO-IN-7, also known as the NLG-919 analogue and GDC-0919 analogue, is a potent and selective small molecule inhibitor of IDO1. This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, experimental protocols, and pharmacokinetic parameters, to support its application in preclinical and translational research.
Introduction
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical regulator of immune responses. By depleting tryptophan and generating immunosuppressive kynurenine metabolites, IDO1 can induce T-cell anergy and apoptosis, and promote the differentiation of regulatory T-cells (Tregs)[1][2]. This enzymatic activity is exploited by tumors to evade immune surveillance, and high IDO1 expression is often correlated with poor prognosis in various cancers[3][4]. Consequently, the development of IDO1 inhibitors has emerged as a promising strategy in cancer immunotherapy.
This compound is a potent inhibitor of the IDO1 pathway[5]. It has been investigated in preclinical models and has demonstrated the ability to restore T-cell proliferation and activation that is suppressed by IDO1 activity. This technical guide summarizes the key data and methodologies associated with the preclinical characterization of this compound.
Mechanism of Action
This compound exerts its inhibitory effect through direct interaction with the IDO1 enzyme. The binding mode of this compound to IDO1 involves a direct coordinative interaction with the ferric heme iron at the catalytic site of the enzyme[6]. This interaction blocks the binding of the natural substrate, L-tryptophan, thereby inhibiting the enzymatic conversion to N-formylkynurenine.
Signaling Pathway
The inhibition of IDO1 by this compound has significant downstream effects on the tumor microenvironment's immune landscape. By blocking the catabolism of tryptophan, this compound prevents tryptophan depletion and the accumulation of kynurenine. This, in turn, alleviates the suppression of effector T-cells and hinders the function of regulatory T-cells, thereby promoting an anti-tumor immune response.
Data Presentation
Table 1: In Vitro Potency of this compound against IDO1
| Assay Type | Cell Line/Enzyme Source | Parameter | Value (nM) | Reference(s) |
| Enzymatic Assay | Recombinant Human IDO1 | IC50 | 38 | [6] |
| Enzymatic Assay | Recombinant Human IDO1 | IC50 | 44.56 ± 7.17 | [7] |
| Cell-based Assay | SKOV3 | IC50 | 6.1 | |
| Cell-based Assay | HeLa | EC50 | 61 | [6] |
| Cell-based Assay | HeLa | IC50 | 83.37 ± 9.59 | [7] |
| Cell-based Assay | Human Dendritic Cells (MLR) | ED50 | 80 | [8] |
| Cell-based Assay | Mouse Dendritic Cells | ED50 | 120 | [5][8] |
| Cell-free Assay | Not Specified | Ki | 7 | [9] |
| Cell-free Assay | Not Specified | EC50 | 75 | [9] |
Table 2: Selectivity Profile of this compound
While this compound is reported to be a selective inhibitor of IDO1, specific quantitative data for its inhibitory activity against the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO) are not consistently available in the public domain. Further studies are required to fully characterize its selectivity profile.
Table 3: In Vivo Efficacy of this compound (NLG-919)
| Animal Model | Tumor Type | Treatment | Key Findings | Reference(s) |
| C57BL/6 Mice | B16-F10 Melanoma | NLG919 (100 mg/kg) + Paclitaxel | Synergistic antitumor effects; increased CD3+, CD8+, and CD4+ T-cells in tumors. | |
| C57BL/6 Mice | B16-F10 Melanoma | NLG919 + pmel-1 T-cell vaccine | Dramatic reduction in tumor volume. | [9] |
| Mice | B16-F10 Melanoma | NLG919 | Dose-dependent tumor growth suppression. | |
| Mice | Established Tumors | NLG919 | Dose-dependent activation and proliferation of effector T-cells, leading to significant tumor regression. | [1] |
Table 4: Pharmacokinetic Parameters of Navoximod (GDC-0919) in Humans
| Parameter | Value | Dosing Schedule | Patient Population | Reference(s) |
| Tmax | ~1 hour | 50-800 mg BID | Patients with recurrent advanced solid tumors | [10][11][12] |
| t1/2 | ~11 hours | 50-800 mg BID | Patients with recurrent advanced solid tumors | [10][11][12] |
Experimental Protocols
In Vitro IDO1 Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against recombinant human IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
This compound (or other test compounds)
-
L-Tryptophan (substrate)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors (e.g., Ascorbic acid, Methylene blue)
-
Catalase
-
Trichloroacetic acid (TCA) for reaction termination
-
p-dimethylaminobenzaldehyde (DMAB) for kynurenine detection
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.
-
To each well of a 96-well plate, add the assay buffer, catalase, and cofactors.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding the recombinant IDO1 enzyme to each well, followed by the addition of L-tryptophan.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding TCA to each well.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Add DMAB solution to each well and incubate at room temperature to allow color development.
-
Measure the absorbance at 480 nm using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cell-Based IDO1 Inhibition Assay
This protocol describes a common method to assess the cellular potency of this compound in a cell line that expresses IDO1, such as HeLa or SKOV3 cells.
Materials:
-
HeLa or SKOV3 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
This compound (or other test compounds)
-
L-Tryptophan
-
Reagents for kynurenine detection (as in the enzymatic assay)
-
96-well cell culture plates
Procedure:
-
Seed HeLa or SKOV3 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ for 24-48 hours to induce IDO1 expression.
-
Remove the medium and replace it with fresh medium containing a serial dilution of this compound or vehicle control.
-
Add L-tryptophan to the wells.
-
Incubate the plate for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Quantify the kynurenine concentration in the supernatant using the TCA and DMAB method described in the enzymatic assay protocol.
-
Calculate the percentage of inhibition of kynurenine production and determine the EC50 or IC50 value.
Experimental Workflow Diagram
Conclusion
This compound is a potent and selective inhibitor of IDO1 with demonstrated in vitro and in vivo activity. Its mechanism of action, involving direct inhibition of the IDO1 enzyme, leads to the restoration of T-cell function and anti-tumor immunity in preclinical models. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on the advancement of IDO1 inhibitors for cancer immunotherapy. Further investigation into its selectivity profile and pharmacokinetic properties in various preclinical models will continue to delineate its therapeutic potential.
References
- 1. A Phase I study of NLG919 for adult patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. investors.linkp.com [investors.linkp.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. d-nb.info [d-nb.info]
- 12. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of IDO-IN-7 on the Kynurenine Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key mediator of immune suppression in the tumor microenvironment. Its inhibition is a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of the effects of IDO-IN-7, a potent IDO1 inhibitor, on the kynurenine pathway. We present quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to the Kynurenine Pathway and IDO1
The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan. The initial and rate-limiting step of this pathway is the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by the heme-containing enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) or tryptophan 2,3-dioxygenase (TDO). In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment.
This overexpression leads to two key immunosuppressive effects:
-
Tryptophan Depletion: The depletion of tryptophan, an essential amino acid for T-cell proliferation and function, leads to the arrest of effector T-cells and the induction of anergy.
-
Accumulation of Kynurenine and its Metabolites: Kynurenine and its downstream metabolites act as signaling molecules that promote the differentiation of regulatory T-cells (Tregs) and induce apoptosis in effector T-cells, further contributing to an immunosuppressive environment that allows tumors to evade immune surveillance.
Given its central role in tumor immune escape, IDO1 has emerged as a high-priority target for the development of novel cancer immunotherapies.
This compound: A Potent IDO1 Inhibitor
This compound is a small molecule inhibitor of IDO1. It is an analogue of NLG919 and GDC-0919. The mechanism of action of this compound involves direct coordination to the ferric heme iron at the active site of the IDO1 enzyme, thereby blocking its catalytic activity.[1]
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound and its close analogue, NLG919, has been characterized in various assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound and its Analogue NLG919
| Compound | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Enzymatic Assay | IC50 | 38 | [1] |
| NLG919 | Enzymatic Assay | Ki | 7 | |
| NLG919 | Cellular Assay | EC50 | 75 |
Table 2: In Vivo Effects of the this compound Analogue, NLG919
| Animal Model | Compound | Dose | Route of Administration | Effect on Kynurenine | Reference |
| Mice | NLG919 | 50 mg/kg | Oral (PO) | ~50% reduction in plasma and tissue |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effect of this compound on the kynurenine pathway.
In Vitro IDO1 Enzyme Inhibition Assay
This protocol describes a cell-free enzymatic assay to determine the IC50 of this compound.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
This compound
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors (e.g., 20 mM ascorbic acid, 10 µM methylene blue)
-
Catalase
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of L-tryptophan in assay buffer.
-
Prepare a solution of recombinant IDO1 enzyme in assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the assay buffer containing cofactors and catalase.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Add the IDO1 enzyme solution to all wells except the blank controls.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add the L-tryptophan solution to all wells to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by adding a stopping reagent (e.g., 30% trichloroacetic acid).
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of kynurenine at approximately 321 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based IDO1 Activity Assay
This protocol describes a cellular assay to evaluate the ability of this compound to inhibit IDO1 activity in a more physiologically relevant context.
Materials:
-
A human cancer cell line that expresses IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells).
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Interferon-gamma (IFN-γ) for IDO1 induction.
-
This compound.
-
L-Tryptophan.
-
Reagents for kynurenine detection (as in the enzymatic assay).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
IDO1 Induction:
-
The following day, treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the IFN-γ containing medium and replace it with fresh medium containing the serially diluted this compound or vehicle control.
-
-
Substrate Addition:
-
Supplement the medium with a known concentration of L-tryptophan.
-
-
Incubation:
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Analyze the kynurenine concentration in the supernatant using the same method as described in the enzymatic assay (termination, hydrolysis, and absorbance reading).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of kynurenine production at each concentration of this compound.
-
Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
In Vivo Efficacy Study (Based on Analogue NLG919)
This protocol outlines a general in vivo experimental design to assess the efficacy of an IDO1 inhibitor in a tumor-bearing mouse model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6).
-
A syngeneic tumor cell line (e.g., B16-F10 melanoma).
-
This compound or its analogue NLG919.
-
A suitable vehicle for in vivo administration.
-
Tools for tumor implantation, measurement, and blood/tissue collection.
-
LC-MS/MS for kynurenine and tryptophan analysis.
Procedure:
-
Tumor Implantation:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to establish and reach a palpable size.
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer this compound (or analogue) or vehicle control to the respective groups via the desired route (e.g., oral gavage). The dosing regimen for the analogue NLG919 has been reported at 50 mg/kg.
-
-
Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the animals.
-
-
Pharmacodynamic Analysis:
-
At specified time points after the final dose, collect blood samples via cardiac puncture or tail vein bleeding.
-
Euthanize the animals and collect tumor and other relevant tissues.
-
Process the plasma and tissue homogenates.
-
Quantify the concentrations of kynurenine and tryptophan using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Compare the tumor growth between the treated and control groups.
-
Calculate the kynurenine/tryptophan ratio in plasma and tissues to assess the extent of IDO1 inhibition.
-
Visualizations
Kynurenine Pathway and the Effect of this compound
Caption: this compound inhibits the IDO1-mediated conversion of Tryptophan to Kynurenine.
Experimental Workflow for Cellular IDO1 Assay
Caption: A typical workflow for assessing the cellular activity of this compound.
Conclusion
This compound is a potent inhibitor of the IDO1 enzyme, a key regulator of the immunosuppressive kynurenine pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the preclinical evaluation of IDO1 inhibitors. The ability of this compound and its analogues to effectively reduce kynurenine production both in vitro and in vivo underscores the therapeutic potential of targeting this pathway in oncology. Further investigation into the synergistic effects of this compound with other immunotherapies is warranted.
References
In Vivo Efficacy of IDO-IN-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo efficacy studies related to the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, IDO-IN-7. As a potent analogue of Navoximod (also known as NLG919 or GDC-0919), the preclinical data for Navoximod serves as a critical reference for understanding the potential therapeutic effects of this compound. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Concept: IDO1 Inhibition in Cancer Immunotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] In the tumor microenvironment, IDO1 is often overexpressed, leading to the depletion of tryptophan and the accumulation of its metabolite, kynurenine. This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), ultimately enabling tumor cells to evade the host immune system.[3] IDO1 inhibitors, such as this compound and its analogue Navoximod, aim to reverse this immunosuppressive mechanism, thereby restoring anti-tumor immunity.[3]
IDO1 Signaling Pathway and Inhibitor Mechanism of Action
The following diagram illustrates the IDO1 signaling pathway and the mechanism by which inhibitors like this compound exert their effects.
References
An In-Depth Technical Guide to IDO-IN-7 for Cancer Immunotherapy Studies
Introduction: Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint enzyme that plays a significant role in tumor-mediated immune escape. By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan into kynurenine, IDO1 orchestrates an immunosuppressive tumor microenvironment. This is achieved through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation, and the accumulation of kynurenine metabolites, which induce T-cell apoptosis and promote the generation of regulatory T cells (Tregs). Consequently, inhibiting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity. IDO-IN-7, an analogue of NLG919 and GDC-0919, is a potent and selective inhibitor of IDO1, making it a valuable tool for preclinical cancer immunotherapy research. This guide provides a comprehensive technical overview of this compound, including its mechanism, preclinical data, and detailed experimental protocols for its use in research settings.
This compound: Compound Profile and Mechanism of Action
This compound is a small molecule inhibitor designed to target the IDO1 enzyme. Its chemical and physical properties are summarized below.
| Property | Value | Citation(s) |
| Synonyms | NLG-919 analogue, GDC-0919 analogue | |
| CAS Number | 1402836-58-1 | |
| Molecular Formula | C₁₈H₂₂N₂O | |
| Molecular Weight | 282.38 g/mol | |
| Appearance | White to light yellow solid |
Mechanism of Action: this compound is a potent inhibitor of the IDO1 enzyme. Structural and experimental data indicate that its binding mode involves a direct coordinative interaction with the sixth coordination site of the ferric heme iron within the active site of the IDO1 enzyme. This binding prevents the catalytic conversion of tryptophan to N-formylkynurenine, thereby blocking the subsequent production of immunosuppressive kynurenine.
The IDO1 Signaling Pathway in Cancer Immunosuppression
The overexpression of IDO1 in tumor cells or antigen-presenting cells (APCs) within the tumor microenvironment is a key mechanism of immune evasion. The pathway's immunosuppressive effects are multifaceted, impacting various immune cell populations.
-
Tryptophan Depletion: The enzymatic activity of IDO1 depletes the local concentration of tryptophan. T cells are highly sensitive to tryptophan levels, and its scarcity leads to the activation of the General Control Nonderepressible 2 (GCN2) stress-kinase pathway. This results in the arrest of the cell cycle, the induction of anergy (a state of unresponsiveness), and ultimately apoptosis in effector T cells.
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a signaling molecule. Kynurenine is an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that, upon activation, promotes the differentiation of naïve CD4+ T cells into immunosuppressive FoxP3+ regulatory T cells (Tregs).
-
Immune Cell Dysfunction: The combined effects of tryptophan starvation and kynurenine signaling lead to a profoundly immunosuppressive microenvironment characterized by an increase in Tregs and Myeloid-Derived Suppressor Cells (MDSCs), the polarization of macrophages towards an M2 phenotype, and the inhibition of Dendritic Cell (DC) maturation and Natural Killer (NK) cell function.
Quantitative Preclinical Data for this compound
The potency of this compound has been evaluated in various preclinical assays. The tables below summarize key quantitative data, including comparative analyses with other well-known IDO1 inhibitors.
Table 1: In Vitro Potency of IDO1 Inhibitors
| Compound | Assay Type | Potency (IC₅₀ / EC₅₀) | Citation(s) |
| This compound | Enzymatic (cell-free) | IC₅₀ = 38 nM | |
| This compound | Enzymatic (cell-free) | EC₅₀ = 75 nM | |
| This compound (NLG919) | Cell-based (HeLa) | IC₅₀ = 83.37 ± 9.59 nM | |
| INCB024360 (Epacadostat) | Cell-based (HeLa) | IC₅₀ = 12.22 ± 5.21 nM | |
| PCC0208009 | Cell-based (HeLa) | IC₅₀ = 4.52 ± 1.19 nM |
Note: IC₅₀ (Half-maximal inhibitory concentration) and EC₅₀ (Half-maximal effective concentration) are measures of inhibitor potency. Variability can arise from different assay conditions and definitions.
Table 2: In Vivo Pharmacokinetics of NLG919 (this compound analogue) in CT26 Tumor-Bearing Mice (Single Oral Dose, 0.8 mmol/kg)
| Compartment | Cₘₐₓ (Peak Concentration) | Tₘₐₓ (Time to Peak) | Citation(s) |
| Plasma | ~1500 ng/mL | ~2 hours | |
| Tumor | ~1000 ng/g | ~4 hours |
Key Experimental Protocols
Detailed and reproducible protocols are essential for accurately assessing the activity of IDO1 inhibitors. Below are methodologies for key in vitro and in vivo experiments.
Protocol: In Vitro Cell-Based IDO1 Inhibition Assay (HeLa Model)
This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context. Human HeLa cervical cancer cells are stimulated with interferon-gamma (IFN-γ) to induce high levels of IDO1 expression.
Materials:
-
HeLa cells
-
DMEM medium with 10% FBS
-
Recombinant human IFN-γ
-
This compound (and other test compounds) dissolved in DMSO
-
96-well cell culture plates
-
Reagents for kynurenine detection (e.g., using HPLC or a colorimetric method with p-dimethylaminobenzaldehyde)
Methodology:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1.0 x 10⁴ cells per well in 100 µL of DMEM medium and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
IDO1 Induction: Add human IFN-γ to all wells (except for a negative control baseline) to a final concentration that induces robust IDO1 activity (typically 50-100 ng/mL).
-
Incubation: Incubate the plate for 18-48 hours to allow for IDO1 expression and tryptophan catabolism.
-
Kynurenine Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of kynurenine in the supernatant. This is typically done by mixing the supernatant with trichloroacetic acid to precipitate proteins, followed by reaction with p-dimethylaminobenzaldehyde and measurement of absorbance at 480 nm, or by using HPLC for more precise quantification.
-
Data Analysis: Calculate the percent inhibition of kynurenine production for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: In Vivo Tumor Model and Pharmacodynamic Analysis
This protocol describes how to evaluate the in vivo efficacy and target engagement of this compound in a syngeneic mouse tumor model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., CT26 colon carcinoma, B16F10 melanoma)
-
Immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for B16F10)
-
This compound formulated for oral gavage (e.g., in 0.5% methylcellulose)
-
Tools for tumor measurement (calipers)
-
Equipment for blood and tissue collection
-
HPLC-MS/MS system for tryptophan and kynurenine quantification
Methodology:
-
Tumor Implantation: Subcutaneously inoculate mice with a suspension of tumor cells (e.g., 1 x 10⁶ CT26 cells) into the flank.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound).
-
Drug Administration: Administer this compound or vehicle via oral gavage (i.g.) at the desired dose and schedule (e.g., once or twice daily).
-
Pharmacodynamic Analysis:
-
At selected time points after the final dose (e.g., 2, 4, 8, 24 hours), collect blood samples via cardiac puncture or tail vein bleed into EDTA-coated tubes.
-
Immediately centrifuge the blood to separate plasma and store at -80°C.
-
Euthanize the mice and excise the tumors. Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.
-
-
Bioanalysis: Process the plasma and tumor homogenates to extract metabolites. Quantify the concentrations of tryptophan and kynurenine using a validated LC-MS/MS method.
-
Data Analysis: Calculate the kynurenine/tryptophan (Kyn/Trp) ratio in both plasma and tumor for each treatment group and time point. A significant reduction in the Kyn/Trp ratio compared to the vehicle group indicates successful in vivo target engagement.
-
Efficacy Analysis (Optional): For efficacy studies, continue treatment for a longer duration (e.g., 14-21 days) and monitor tumor volume and animal body weight regularly. Analyze tumor growth inhibition (TGI) and survival endpoints.
This compound is a potent and well-characterized inhibitor of the IDO1 enzyme. Its ability to effectively block the immunosuppressive tryptophan catabolism pathway makes it an indispensable research tool for investigating the role of IDO1 in cancer immunology. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug developers to design and execute robust preclinical studies. Future research will likely focus on leveraging this compound in combination with other immunotherapies, such as checkpoint inhibitors against PD-1/PD-L1, to explore synergistic anti-tumor effects and overcome mechanisms of resistance.
IDO-IN-7 and Dendritic Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine.[1][2] This process has profound implications for immune responses, particularly in the context of dendritic cell (DC) function. Dendritic cells are potent antigen-presenting cells (APCs) that play a crucial role in initiating and shaping adaptive immunity.[3][4] However, the expression of IDO1 in DCs can shift their function from immunogenic to tolerogenic, leading to the suppression of T cell responses.[4][5] This mechanism is implicated in various physiological and pathological processes, including maternal-fetal tolerance, autoimmune diseases, and tumor immune evasion.[1][6]
IDO-IN-7, an analogue of NLG-919, is a potent and specific inhibitor of the IDO1 enzyme.[7] By blocking the catalytic activity of IDO1, this compound has the potential to reverse the immunosuppressive effects mediated by this enzyme, thereby restoring or enhancing anti-tumor and other T cell-mediated immune responses. This technical guide provides an in-depth overview of the core principles of this compound's interaction with dendritic cell function, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Quantitative Data on this compound and Dendritic Cell Function
The following tables summarize the key quantitative data regarding the potency of this compound and the effects of IDO1 inhibition on dendritic cell functions. Data for the closely related analogue NLG-919 and the well-characterized IDO inhibitor 1-methyl-tryptophan (1-MT) are included to provide a comprehensive picture of the expected outcomes of this compound treatment.
Table 1: Potency of this compound and Analogues
| Compound | Target | Metric | Value | Reference(s) |
| This compound | IDO1 | IC50 | 38 nM | [3] |
| NLG-919 | IDO1 | Ki | 7 nM | [8] |
| NLG-919 | IDO1 | EC50 (T cell suppression) | 75 nM | [8] |
| NLG-919 | IDO-mediated T cell suppression | ED50 | 80 nM | [7][8] |
| NLG-919 | IDO inhibition in tumor lymph node DCs | ED50 | 120 nM | [7] |
Table 2: Effect of IDO Inhibition on Dendritic Cell Maturation Markers (LPS-induced)
Data based on the effects of the IDO inhibitor 1-MT, which are expected to be comparable to this compound.
| Marker | Treatment | % Inhibition of Expression (relative to LPS alone) | Reference(s) |
| CD80 | 1-MT | ~35% | [7] |
| CD86 | 1-MT | ~65% | [7] |
| MHC Class II | 1-MT | ~30% | [7] |
Table 3: Effect of IDO Inhibition on Dendritic Cell Cytokine Production
Qualitative and quantitative effects of IDO modulation on key cytokines involved in T cell polarization.
| Cytokine | Effect of IDO Expression | Effect of IDO Inhibition | Reference(s) |
| IL-12 | Suppressed | Increased | [9][10] |
| IL-10 | Enhanced | Decreased | [9][10] |
| TGF-β | Associated with IDO-induced tolerance | Likely reduced | [3] |
Signaling Pathways and Experimental Workflows
IDO1 Signaling Pathway in Dendritic Cells
IDO1 expression in dendritic cells is induced by pro-inflammatory stimuli such as interferon-gamma (IFN-γ) and Toll-like receptor (TLR) ligands. Once expressed, IDO1 catabolizes tryptophan into kynurenine and other downstream metabolites. This has two major consequences for T cells: tryptophan depletion and the generation of immunomodulatory kynurenines. Both mechanisms lead to the suppression of effector T cell proliferation and the promotion of regulatory T cell (Treg) differentiation and function, ultimately creating a tolerogenic microenvironment. This compound directly inhibits the enzymatic activity of IDO1, thereby preventing the catabolism of tryptophan and the subsequent immunosuppressive effects.
Caption: IDO1 signaling in dendritic cells and the inhibitory action of this compound.
Experimental Workflow: In Vitro Dendritic Cell Maturation and T Cell Co-culture Assay
This workflow outlines the key steps to assess the impact of this compound on dendritic cell maturation and their subsequent ability to stimulate T cell proliferation.
Caption: Experimental workflow for evaluating this compound's impact on dendritic cells.
Experimental Protocols
Protocol 1: Generation and Maturation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
Objective: To generate immature DCs from human peripheral blood mononuclear cells (PBMCs) and mature them in the presence or absence of this compound.
Materials:
-
Ficoll-Paque PLUS
-
PBS (Phosphate Buffered Saline)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Human CD14 MicroBeads
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
Lipopolysaccharide (LPS)
-
Recombinant Human IFN-γ
-
This compound
-
DMSO (vehicle for this compound)
-
6-well tissue culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.
-
Monocyte Isolation: Isolate CD14+ monocytes from the PBMC population using positive selection with CD14 MicroBeads and MACS columns.
-
Differentiation of Immature DCs:
-
Resuspend purified CD14+ monocytes in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Seed the cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Add recombinant human GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) to the culture.
-
Incubate for 5-7 days at 37°C in a 5% CO2 incubator. Add fresh medium with cytokines on day 3.
-
-
DC Maturation and Treatment:
-
On day 7, harvest the immature DCs.
-
Reseed the DCs in fresh complete medium.
-
Divide the cells into the following treatment groups:
-
Untreated Control: Medium only.
-
Maturation Control: LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
This compound Treatment: Pre-incubate cells with the desired concentration of this compound (e.g., 100 nM) for 1-2 hours before adding LPS and IFN-γ.
-
This compound Alone: this compound at the same concentration without LPS and IFN-γ.
-
Vehicle Control: DMSO at a concentration equivalent to the this compound group, with LPS and IFN-γ.
-
-
Incubate for 24-48 hours.
-
-
Analysis:
-
Flow Cytometry: Harvest DCs and stain with fluorescently labeled antibodies against CD11c, HLA-DR, CD80, and CD86 to assess maturation status.
-
Cytokine Analysis: Collect supernatants from the cultures and measure the concentrations of IL-12 and IL-10 using ELISA kits.
-
Protocol 2: Mixed Lymphocyte Reaction (MLR)
Objective: To assess the T cell stimulatory capacity of DCs treated with this compound.
Materials:
-
Mature DCs from Protocol 1
-
Allogeneic PBMCs from a different healthy donor
-
CD4+ or CD8+ T cell isolation kit
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Complete RPMI-1640 medium
Procedure:
-
T Cell Isolation and Labeling:
-
Isolate T cells (CD4+ or CD8+) from allogeneic PBMCs using a negative selection kit.
-
Label the purified T cells with CFSE at a final concentration of 1-5 µM.
-
-
Co-culture:
-
In a 96-well round-bottom plate, co-culture the CFSE-labeled T cells (1 x 10^5 cells/well) with the treated DCs from Protocol 1 at different DC:T cell ratios (e.g., 1:10, 1:20, 1:50).
-
Include a positive control of T cells stimulated with anti-CD3/CD28 beads and a negative control of T cells alone.
-
-
Incubation: Incubate the co-culture for 4-5 days at 37°C in a 5% CO2 incubator.
-
Analysis of T Cell Proliferation:
-
Harvest the cells and stain with antibodies against T cell markers (e.g., CD3, CD4, CD8).
-
Analyze the cells by flow cytometry. T cell proliferation is measured by the dilution of the CFSE signal in the T cell population.
-
Conclusion
This compound is a potent inhibitor of IDO1 that holds promise for reversing the immunosuppressive functions of dendritic cells. By blocking the catabolism of tryptophan, this compound can prevent the generation of a tolerogenic microenvironment, leading to enhanced dendritic cell maturation, a shift towards a pro-inflammatory cytokine profile (increased IL-12, decreased IL-10), and a restored capacity to stimulate robust T cell proliferation and effector functions. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in various disease contexts, particularly in the field of immuno-oncology. Further studies are warranted to precisely quantify the effects of this compound on human dendritic cell subtypes and to optimize its use in combination with other immunotherapies.
References
- 1. Dendritic Cells post-Maturation Are Reprogrammed with Heightened IFN-γ and IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Indoleamine 2,3-Dioxygenase and Dendritic Cell Tolerogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of IL-10 and IL-12 production and function in macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I study of NLG919 for adult patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Regulation of dendritic cell immune function and maturation by the recombinant antigen p53 of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to a Potent IDO1 Inhibitor: Epacadostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that serves as a critical immune checkpoint regulator. It catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites.[1][3] This metabolic reprogramming suppresses the proliferation and effector function of immune cells, particularly T lymphocytes, while promoting the activity of regulatory T cells (Tregs), thereby fostering an immunosuppressive milieu that allows tumor cells to evade immune surveillance.[4][5]
Epacadostat (formerly INCB024360) is a potent and selective, orally bioavailable inhibitor of the IDO1 enzyme.[6][7] It has been the subject of extensive preclinical and clinical investigation as a promising agent in cancer immunotherapy, often in combination with other immune checkpoint inhibitors.[3] This technical guide provides an in-depth overview of Epacadostat, focusing on its mechanism of action, quantitative data, and detailed experimental protocols.
Core Compound Data: Epacadostat
| Property | Value | Reference |
| Chemical Name | N-(3-bromo-4-fluorophenyl)-N'-hydroxy-4-{[2-(sulfamoylamino)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide | [6] |
| Molecular Formula | C11H13BrFN7O4S | [6] |
| Molecular Weight | 438.23 g/mol | [6] |
| IC50 (human IDO1) | ~10 nM | [6] |
| IC50 (mouse IDO1) | 52.4 nM | [6] |
| Selectivity | High selectivity over IDO2 and Tryptophan 2,3-dioxygenase (TDO) | [6][7] |
Mechanism of Action
Epacadostat is a competitive inhibitor of IDO1.[5][7] It binds to the active site of the IDO1 enzyme, preventing the binding of its natural substrate, L-tryptophan.[5] This inhibition blocks the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway.[6] By blocking this pathway, Epacadostat reverses the immunosuppressive effects of IDO1 activity within the tumor microenvironment. The restoration of local tryptophan levels and the reduction of kynurenine accumulation lead to:
-
Enhanced T cell proliferation and activation: T-lymphocytes, which are highly sensitive to tryptophan availability, can regain their proliferative capacity and effector functions.[4][5]
-
Reduced regulatory T cell (Treg) activity: The differentiation and suppressive function of Tregs, which are promoted by kynurenine, are diminished.[4]
-
Increased activation of other immune cells: Dendritic cells (DCs) and Natural Killer (NK) cells also exhibit enhanced activation and function.[4]
This revitalization of the anti-tumor immune response can lead to tumor growth inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for evaluating an IDO1 inhibitor.
Caption: IDO1 Pathway Inhibition by Epacadostat.
Caption: Experimental Workflow for IDO1 Inhibitor Evaluation.
Experimental Protocols
IDO1 Enzymatic Assay
Objective: To determine the in vitro potency of a test compound against purified human IDO1 enzyme.
Materials:
-
Purified recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (reducing agent)
-
Methylene blue (electron carrier)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compound (e.g., Epacadostat) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 321 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, catalase, methylene blue, and ascorbic acid.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (known IDO1 inhibitor).
-
Add the purified IDO1 enzyme to each well and incubate for a short period at room temperature.
-
Initiate the reaction by adding L-Tryptophan to each well.
-
Immediately measure the increase in absorbance at 321 nm over time. The product, N-formylkynurenine, has a characteristic absorbance at this wavelength.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
Cell-Based Kynurenine Assay
Objective: To assess the ability of a test compound to inhibit IDO1 activity in a cellular context.
Materials:
-
HeLa or SKOV-3 human cancer cell line (known to express IDO1 upon stimulation)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Test compound (e.g., Epacadostat) dissolved in DMSO
-
96-well cell culture plate
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Microplate reader capable of reading absorbance at 480 nm
Procedure:
-
Seed HeLa or SKOV-3 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ to induce the expression of the IDO1 enzyme.
-
Add the test compound at various concentrations to the cells and incubate for 24-48 hours.
-
After incubation, collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate and add Ehrlich's reagent. This reagent reacts with kynurenine to produce a yellow-colored product.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in each sample and determine the IC50 value of the test compound.
In Vivo Pharmacodynamic and Efficacy Studies
Objective: To evaluate the in vivo effects of an IDO1 inhibitor on target engagement and anti-tumor efficacy.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., B16F10 melanoma or CT26 colon carcinoma)
-
Test compound formulated for oral administration
-
Blood collection supplies
-
Tumor measurement calipers
-
Flow cytometry reagents for immune cell profiling
-
LC-MS/MS for kynurenine and tryptophan analysis
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Treatment: Once tumors are established, randomize mice into treatment groups (vehicle control and test compound at various doses). Administer the compound orally, typically once or twice daily.
-
Pharmacodynamics (PD):
-
At specified time points after dosing, collect blood samples via cardiac puncture or tail vein bleeding.
-
Separate plasma and analyze for tryptophan and kynurenine levels using LC-MS/MS to assess the inhibition of IDO1 activity systemically.
-
Tumor and draining lymph nodes can also be harvested for analysis of local tryptophan and kynurenine concentrations.
-
-
Efficacy:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor animal body weight and overall health.
-
Continue treatment for a predetermined period or until tumors reach a defined endpoint.
-
Plot mean tumor volume over time for each treatment group to assess anti-tumor efficacy.
-
-
Immune Profiling:
-
At the end of the study, harvest tumors and spleens.
-
Prepare single-cell suspensions and stain with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, FoxP3, NK1.1).
-
Analyze the immune cell populations within the tumor microenvironment and spleen by flow cytometry to determine the impact of the IDO1 inhibitor on T cell infiltration, Treg numbers, and other immune parameters.
-
Conclusion
Epacadostat is a well-characterized, potent, and selective IDO1 inhibitor that has been instrumental in elucidating the therapeutic potential of targeting the kynurenine pathway in oncology. While clinical trial outcomes have been mixed, the preclinical data and the understanding of its mechanism of action provide a solid foundation for further research into IDO1 inhibition.[3] The experimental protocols detailed in this guide offer a framework for the evaluation of novel IDO1 inhibitors, from initial in vitro screening to in vivo assessment of efficacy and immune modulation. A thorough understanding of these methodologies is crucial for advancing the development of next-generation immunotherapies targeting this critical metabolic checkpoint.
References
- 1. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 3. What is Epacadostat used for? [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 7. Epacadostat - Wikipedia [en.wikipedia.org]
Modulating the Tumor Microenvironment with IDO-IN-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of IDO-IN-7, a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), for the modulation of the tumor microenvironment (TME). This document outlines the core mechanism of action, summarizes key preclinical data, provides detailed experimental methodologies, and visualizes the critical signaling pathways involved.
Introduction: Targeting IDO1 in Immuno-Oncology
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint in cancer immunotherapy.[1] By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid tryptophan to kynurenine, IDO1 exerts potent immunosuppressive effects within the TME.[1][2] This enzymatic activity leads to two primary outcomes that foster tumor immune evasion:
-
Tryptophan Depletion: The local depletion of tryptophan activates stress-response pathways in effector T cells, leading to cell cycle arrest and anergy.
-
Kynurenine Accumulation: The accumulation of kynurenine and its metabolites promotes the differentiation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening anti-tumor immunity.
This compound, also known as an analogue of NLG919 and GDC-0919, is a potent small molecule inhibitor of IDO1.[3] Its high affinity and specificity for IDO1 make it a valuable tool for research and a potential candidate for therapeutic development aimed at reversing immune suppression in the TME and enhancing the efficacy of other immunotherapies.
Mechanism of Action
This compound is a potent, direct enzymatic inhibitor of IDO1.[2] Its mechanism of action is characterized by a direct coordinative interaction with the ferric heme iron at the sixth coordination site within the active site of the IDO1 enzyme.[3][4] This binding competitively inhibits the access of the natural substrate, L-tryptophan, thereby blocking its catabolism into kynurenine. By inhibiting IDO1, this compound is designed to restore local tryptophan levels and reduce kynurenine concentrations, thus reversing the immunosuppressive effects and reactivating anti-tumor T cell responses.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its closely related analogue, NLG919.
Table 1: In Vitro Potency of this compound and Analogues
| Compound | Assay Type | Cell Line / Enzyme | IC50 / EC50 | Reference |
| This compound | Enzymatic Assay | IDO1 | 38 nM (IC50) | [3][4] |
| IDO-IN-2 (NLG-919 analogue) | Cellular Assay | HeLa | 61 nM (EC50) | [5] |
| NLG919 | Cellular Assay | HeLa | 83.37 ± 9.59 nM (IC50) | [1] |
| NLG919 | T-cell Activity Assay | - | 80 nM (ED50) | [6] |
| NLG919 | Dendritic Cell Assay | Mouse Dendritic Cells | 120 nM (ED50) | [6] |
Table 2: In Vivo Efficacy of NLG919 (this compound Analogue) in Murine Tumor Models
| Tumor Model | Treatment | Dosing | Tumor Growth Inhibition (%) | Key Immunomodulatory Effects | Reference |
| CT26 (Colon Carcinoma) | NLG919 | 0.8 mmol/kg, twice daily | 23.9% | Slight increase in CD3+CD4+ and CD3+CD8+ T cells | [1] |
| B16F10 (Melanoma) | NLG919 | 0.8 mmol/kg, twice daily | 30.6% | Slight increase in CD3+CD4+ and CD3+CD8+ T cells | [1] |
| B16F10 (Melanoma) | NLG919 | 100 mg/kg | Dose-dependent suppression | Increased CD3+, CD4+, and CD8+ T cells; Decreased Tregs | [7] |
Table 3: Pharmacodynamic Effects of NLG919 (this compound Analogue) in B16F10 Tumor-Bearing Mice
| Dose (mmol/kg) | Kyn/Trp Inhibition in Plasma (%) | Kyn/Trp Inhibition in Tumor (%) | Reference |
| 1.0 | 72.5% | 75.9% | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Signaling Pathway of IDO1 Inhibition
Caption: this compound blocks IDO1, preventing tryptophan depletion and kynurenine production, thereby reversing T-cell suppression and promoting anti-tumor immunity.
Experimental Workflow for In Vivo Efficacy
Caption: A typical workflow for assessing the in vivo anti-tumor efficacy of this compound, from tumor implantation to data analysis.
Experimental Protocols
In Vitro IDO1 Cellular Activity Assay
This protocol is adapted for screening IDO1 inhibitors in a cellular context.
Objective: To determine the potency (IC50/EC50) of this compound in inhibiting IDO1 activity in human cancer cells.
Materials:
-
HeLa or SKOV-3 cancer cell line
-
Recombinant human Interferon-gamma (IFN-γ)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Plate reader (spectrophotometer)
Methodology:
-
Cell Plating: Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[8]
-
IDO1 Induction: The following day, replace the medium with fresh medium containing IFN-γ at a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours at 37°C and 5% CO₂.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in the assay medium. Remove the IFN-γ containing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
-
Kynurenine Measurement:
-
Transfer 100 µL of the cell culture supernatant to a new microplate.
-
Add 50 µL of 30% TCA to each well to precipitate proteins.
-
Centrifuge the plate to pellet the precipitate.
-
Transfer 75 µL of the supernatant to a new 96-well plate.
-
Add 75 µL of Ehrlich's reagent to each well.[9]
-
Incubate at room temperature for 10 minutes to allow color development.
-
Measure the absorbance at 492 nm using a plate reader.
-
-
Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50/EC50 value using non-linear regression.
In Vivo Murine Tumor Model Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.
Objective: To assess the ability of this compound to inhibit tumor growth and modulate the tumor immune microenvironment in vivo.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 for B16F10 melanoma, BALB/c for CT26 colon carcinoma)
-
B16F10 or CT26 tumor cells
-
This compound formulation for oral gavage (e.g., in 20% Solutol HS 15)
-
Calipers for tumor measurement
-
Flow cytometry antibodies (e.g., anti-CD3, -CD4, -CD8, -FoxP3)
-
Materials for HPLC analysis of kynurenine and tryptophan
Methodology:
-
Tumor Implantation: Subcutaneously inject 1 x 10⁵ to 1 x 10⁶ B16F10 or CT26 cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth daily using calipers. When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and vehicle control groups.
-
Treatment Administration: Administer this compound (e.g., at a dose of 0.8 mmol/kg) or vehicle control via oral gavage twice daily.[1]
-
Monitoring: Measure tumor volume and body weight every 1-2 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint and Tissue Collection: Euthanize mice when tumors reach the ethical endpoint. Collect tumors, spleens, and blood samples.
-
Pharmacodynamic Analysis: Process plasma and tumor homogenates for the analysis of kynurenine and tryptophan concentrations by HPLC to determine the Kyn/Trp ratio.
-
Immunophenotyping: Prepare single-cell suspensions from tumors and spleens. Stain the cells with fluorescently labeled antibodies for flow cytometric analysis of immune cell populations, including CD4+ T cells, CD8+ T cells, and Tregs.
-
Data Analysis: Compare tumor growth curves between the treated and control groups. Calculate the percentage of tumor growth inhibition. Analyze the differences in immune cell populations and the Kyn/Trp ratio between the groups to assess the immunomodulatory effects of this compound.
Conclusion
This compound is a potent and specific inhibitor of the IDO1 enzyme, a key regulator of immune tolerance in the tumor microenvironment. Preclinical data for this compound and its analogues demonstrate its ability to inhibit IDO1 activity, reduce kynurenine levels, and promote an anti-tumor immune response, leading to modest tumor growth inhibition as a monotherapy. The provided experimental protocols offer a framework for the further investigation of this compound's therapeutic potential, particularly in combination with other immunotherapies. The visualization of its mechanism of action and experimental workflows serves to guide future research in this promising area of immuno-oncology.
References
- 1. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I study of NLG919 for adult patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 7. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor NLG919 and paclitaxel in a murine B16-F10 melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Binding Mode of IDO-IN-7 to IDO1: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the binding mode of the inhibitor IDO-IN-7 to the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). It is intended for researchers, scientists, and drug development professionals working in the fields of oncology, immunology, and medicinal chemistry.
Introduction to IDO1 and its Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites, IDO1 plays a crucial role in creating an immunotolerant microenvironment. Many tumors exploit this mechanism to evade the host immune system, making IDO1 a compelling target for cancer immunotherapy.
This compound, an analog of NLG919, is a potent inhibitor of IDO1. Understanding its precise binding mechanism is critical for the rational design of next-generation IDO1 inhibitors with improved potency and selectivity.
Binding Mode of this compound to IDO1
The binding mode of this compound to IDO1 has been experimentally characterized, revealing a direct coordinative interaction with the ferric (Fe³⁺) heme iron at its sixth coordination site.[2][3] This mode of action classifies this compound as a competitive inhibitor, as it directly engages with the catalytic center of the enzyme.
While a specific co-crystal structure of this compound bound to IDO1 is not publicly available in the Protein Data Bank (PDB), the active site of human IDO1 has been extensively studied. Representative crystal structures, such as PDB ID: 5WMU (human IDO1 in complex with L-tryptophan), show a well-defined active site pocket containing the heme cofactor.[1] Key residues in this pocket, including Phe163, Y126, and Ser167, are involved in substrate recognition and binding.[1] this compound is understood to occupy this active site and directly coordinate with the heme iron, thereby preventing the binding and subsequent oxidation of the natural substrate, L-tryptophan.
Quantitative Data
The inhibitory potency of this compound has been quantified primarily through IC50 values, which represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
| Parameter | Value | Assay Type | Reference |
| IC50 | 38 nM | Enzymatic Assay | [2][4] |
Experimental Protocols
The characterization of this compound's binding to IDO1 relies on robust enzymatic and cellular assays. The following are detailed methodologies for these key experiments.
In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
This assay directly measures the enzymatic activity of purified recombinant IDO1.
Materials:
-
Purified recombinant human IDO1
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
L-tryptophan (substrate)
-
Ascorbic acid (reductant)
-
Methylene blue (electron carrier)
-
Catalase
-
Trichloroacetic acid (TCA, 30% w/v)
-
This compound (or other test inhibitors) dissolved in DMSO
-
96-well microplate
Procedure:
-
Prepare an assay mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Add the test compound (this compound) at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO).
-
Add the purified recombinant IDO1 protein to each well.
-
Initiate the enzymatic reaction by adding L-tryptophan to a final concentration of 400 µM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 20 µL of 30% (w/v) TCA.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and measure the absorbance of kynurenine at 480 nm after the addition of p-dimethylaminobenzaldehyde (Ehrlich's reagent), or directly measure kynurenine by HPLC.
Cellular IDO1 Assay (Kynurenine Measurement)
This assay measures the ability of an inhibitor to block IDO1 activity within a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SKOV-3 or HeLa) or a cell line engineered to overexpress IDO1 (e.g., murine P1.HTR stably transfected with murine IDO1).[2]
-
Cell culture medium and supplements
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound (or other test inhibitors) dissolved in DMSO
-
Trichloroacetic acid (TCA, 6.1 N)
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent or HPLC system)
-
96-well cell culture plates
Procedure:
-
Seed the cells (e.g., SKOV-3) at an appropriate density (e.g., 3 x 10⁴ cells/well) in a 96-well plate and allow them to attach overnight.[2]
-
Induce IDO1 expression by adding IFN-γ to the cell culture medium at a final concentration of 100 ng/mL.
-
Simultaneously, add the test compound (this compound) at various concentrations. Include a vehicle control (DMSO) and a no-IFN-γ control.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, collect the conditioned medium from each well.
-
To measure kynurenine, add 10 µL of 6.1 N TCA to 140 µL of the conditioned medium and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[2]
-
Centrifuge the plate to remove any precipitate.
-
Quantify the kynurenine in the supernatant using a colorimetric method with Ehrlich's reagent (absorbance at 480 nm) or by HPLC.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
IDO1 Signaling Pathway
IDO1-mediated immune suppression is a multi-faceted process involving the depletion of tryptophan and the production of kynurenine, which in turn activates downstream signaling pathways.
-
Tryptophan Depletion: The depletion of tryptophan in the tumor microenvironment leads to the activation of the General Control Nonderepressible 2 (GCN2) kinase in T cells. This results in the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), leading to cell cycle arrest and anergy in effector T cells.
-
Kynurenine Production: Kynurenine and its downstream metabolites act as signaling molecules. They can bind to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor, leading to the differentiation of naive T cells into regulatory T cells (Tregs) and promoting an immunosuppressive phenotype in dendritic cells (DCs). Kynurenine can also suppress the activity of natural killer (NK) cells and effector T cells.
-
mTOR Pathway: The depletion of tryptophan can also lead to the downregulation of the mTORC1 signaling pathway, which is a key regulator of cell growth and proliferation.
Inhibition of IDO1 by compounds like this compound is designed to reverse these immunosuppressive effects, thereby restoring anti-tumor immunity.
References
Preclinical Research Compendium: IDO-IN-7
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
IDO-IN-7, also known as the analogue of NLG919 and GDC-0919 (Navoximod), is a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and a critical mediator of immune suppression in the tumor microenvironment. By inhibiting IDO1, this compound and its analogues aim to restore anti-tumor immunity, making them promising candidates for cancer immunotherapy, both as monotherapy and in combination with other checkpoint inhibitors or chemotherapy. This technical guide provides a comprehensive overview of the preclinical research on this compound and its closely related analogues, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Data Presentation
Table 1: In Vitro Potency of this compound and its Analogues
| Compound Name | Assay Type | Cell Line/Enzyme Source | Parameter | Value (nM) | Reference(s) |
| This compound | IDO1 Inhibition | Recombinant Human IDO1 | IC50 | 38 | [1] |
| NLG919 | IDO1 Inhibition | HeLa Cells | IC50 | 83.37 ± 9.59 | |
| NLG919 | IDO1 Inhibition | Enzyme-based | IC50 | 44.56 ± 7.17 | |
| Navoximod (NLG919) | IDO Pathway Inhibition | Cell-free | Ki | 7 | [2] |
| Navoximod (NLG919) | IDO Pathway Inhibition | Cell-free | EC50 | 75 | [2] |
| Navoximod (NLG919) | T-cell Suppression Assay | Human monocyte-derived DCs in allogeneic MLR | ED50 | 80 | [3] |
| Navoximod (NLG919) | Antigen-specific T-cell Suppression Assay | Mouse DCs from tumor-draining lymph nodes (OT-I) | ED50 | 120 | [3] |
Table 2: In Vivo Efficacy of NLG919 in Murine B16-F10 Melanoma Model
| Treatment Group | Dosing | Tumor Growth Inhibition | Key Findings | Reference(s) |
| NLG919 (monotherapy) | 100 mg/kg | Dose-dependent suppression | Maximum efficacy at 100 mg/kg. | |
| NLG919 + Paclitaxel | NLG919 (100 mg/kg), Paclitaxel (various regimens) | Synergistic antitumor effects | Increased CD3+, CD8+, and CD4+ T cells; decreased CD4+CD25+ Tregs in tumors. | |
| NLG919 + pmel-1 T-cell vaccine | Not specified | ~95% reduction in tumor volume | Markedly enhanced anti-tumor responses. | [2] |
Table 3: Pharmacokinetic Parameters of Navoximod (GDC-0919) in Preclinical Species and Humans
| Species | Administration | Dose | Tmax (h) | Cmax (ng/mL) | AUC (h*ng/mL) | Half-life (h) | Bioavailability (%) | Reference(s) |
| Mouse | Oral | Single dose | Not specified | Not specified | Not specified | Not specified | >70 | [3] |
| Rat | Oral ([14C]-navoximod) | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [4] |
| Dog | Oral ([14C]-navoximod) | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [4] |
| Human | Oral | 200 mg tablet | ~1 | Not specified | Not specified | ~11 | 55.5 | [5][6] |
| Human | IV | 5 mg | - | Not specified | Not specified | ~12.6 | - | [6] |
Experimental Protocols
In Vitro IDO1 Inhibition Assay (HeLa Cell-Based)
This protocol is adapted from methodologies used to assess the potency of IDO1 inhibitors in a cellular context.
1. Cell Culture and Seeding:
- Culture human cervical cancer HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
- Seed HeLa cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium and incubate overnight.
2. Compound Treatment and IDO1 Induction:
- Prepare serial dilutions of this compound or its analogues in culture medium.
- Add the compound dilutions to the respective wells.
- Induce IDO1 expression by adding recombinant human IFN-γ to each well to a final concentration of 50 ng/mL.
3. Incubation and Kynurenine Measurement:
- Incubate the plates for 48 hours at 37°C.
- After incubation, centrifuge the plates and collect 150 µL of the supernatant from each well.
- To measure kynurenine concentration, add 100 µL of 6.1 N trichloroacetic acid to each supernatant sample, vortex, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
- Centrifuge to pellet proteins and transfer the supernatant to a new plate.
- Add an equal volume of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each sample.
- Measure the absorbance at 490 nm. A standard curve of known kynurenine concentrations is used for quantification.
Mixed Lymphocyte Reaction (MLR) Assay
This assay assesses the ability of this compound to restore T-cell proliferation in an immunosuppressive environment created by IDO1-expressing dendritic cells (DCs).
1. Generation of Monocyte-Derived DCs:
- Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.
- Enrich for monocytes (CD14+) and culture them with GM-CSF and IL-4 for 5-7 days to differentiate them into immature DCs.
- Induce IDO1 expression in DCs by treating with IFN-γ.
2. Allogeneic T-Cell Proliferation:
- Isolate T-cells from a different donor (allogeneic).
- Co-culture the IDO1-expressing DCs with the allogeneic T-cells in the presence of varying concentrations of this compound.
- Assess T-cell proliferation after 5-7 days using methods such as [3H]-thymidine incorporation or CFSE dilution by flow cytometry.
In Vivo B16-F10 Melanoma Model
This model is used to evaluate the anti-tumor efficacy of this compound analogues, alone or in combination with other therapies.
1. Cell Culture and Implantation:
- Culture murine B16-F10 melanoma cells in appropriate media.
- Subcutaneously inject a suspension of B16-F10 cells (e.g., 5 x 10^5 cells in PBS) into the flank of C57BL/6 mice.
2. Treatment Regimen:
- Once tumors are palpable and have reached a certain volume (e.g., 50-100 mm³), randomize the mice into treatment groups.
- Prepare this compound/NLG919 for oral administration (e.g., dissolved in a suitable vehicle).
- Administer the compound orally at the desired dose (e.g., 100 mg/kg) daily or as per the study design.
- For combination studies, co-administer other agents like paclitaxel via an appropriate route (e.g., intravenous injection).
3. Efficacy Evaluation:
- Monitor tumor volume regularly using calipers.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration, measurement of kynurenine and tryptophan levels).
Mandatory Visualization
Caption: IDO1 Signaling Pathway and Mechanism of Action of this compound.
Caption: Preclinical Experimental Workflow for this compound Evaluation.
References
- 1. amsbio.com [amsbio.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the absolute bioavailability and human mass balance of navoximod, a novel IDO1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IDO-IN-7 In Vitro Assay
These application notes provide detailed protocols for determining the in vitro inhibitory activity of IDO-IN-7, a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in immune regulation. The protocols are intended for researchers, scientists, and drug development professionals working on novel immunotherapies.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3] By depleting tryptophan and generating immunosuppressive metabolites, IDO1 expressed in tumor cells and antigen-presenting cells can suppress the proliferation and activation of effector T cells, thereby promoting immune tolerance and allowing tumors to evade immune surveillance.[3][4] This makes IDO1 a compelling target for cancer immunotherapy.
This compound is a potent IDO1 inhibitor with a reported IC50 of 38 nM.[5][6] It serves as a valuable reference compound for in vitro high-throughput screening assays aimed at identifying new IDO1 inhibitors.[5][6] The following protocols describe both a cell-free (biochemical) and a cell-based assay to evaluate the inhibitory potential of this compound and other test compounds.
Signaling Pathway
Experimental Protocols
Two primary in vitro methods are described for assessing IDO1 inhibition: a cell-free enzymatic assay and a cell-based assay.
Cell-Free IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.
Materials and Reagents:
| Reagent | Stock Concentration | Final Concentration |
| Recombinant Human IDO1 | 40 ng/µL | 4 ng/µL |
| L-Tryptophan | 400 µM | 200 µM |
| Methylene Blue | 10 µM | 5 µM |
| Ascorbic Acid | 20 mM | 10 mM |
| Catalase | 100 µg/mL | 50 µg/mL |
| Potassium Phosphate Buffer | 50 mM, pH 6.5 | 50 mM, pH 6.5 |
| This compound (or test compound) | 10 mM in DMSO | Variable |
| Trichloroacetic Acid (TCA) | 30% (w/v) | 3% (w/v) |
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound or test compounds in DMSO. Further dilute in potassium phosphate buffer to the desired concentrations. The final DMSO concentration in the assay should not exceed 0.5%.[7]
-
Assay Plate Setup: Add 10 µL of the diluted compound solution to the wells of a 96-well plate. For positive control (no inhibition) and blank wells, add 10 µL of the buffer with the same DMSO concentration.[7]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing L-tryptophan, methylene blue, ascorbic acid, and catalase in potassium phosphate buffer.
-
Enzyme Addition: Dilute the recombinant IDO1 enzyme to 40 ng/µL in 1x IDO1 Assay Buffer.[7] Add 10 µL of the diluted enzyme to all wells except the blank. Add 10 µL of assay buffer to the blank wells.[7]
-
Initiate Reaction: Add 180 µL of the IDO1 reaction solution to each well to start the reaction.[7]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding 20 µL of 30% TCA.[8]
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[8]
-
Detection: The formation of kynurenine can be measured by absorbance at 321-325 nm.[3][7] Alternatively, a colorimetric or fluorometric detection method can be used. For colorimetric detection, after centrifugation to remove precipitate, mix the supernatant with 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid and measure the absorbance at 480 nm.[8]
Cell-Based IDO1 Assay
This assay measures the inhibition of IDO1 activity within a cellular context, providing insights into compound permeability and activity in a more physiologically relevant system.
Materials and Reagents:
| Cell Line & Reagents | Details |
| Cell Line | SK-OV-3 (human ovarian cancer) or HeLa cells are commonly used.[2][8] |
| Culture Medium | Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) with 10% FBS. |
| Interferon-gamma (IFN-γ) | Used to induce IDO1 expression. Final concentration of 100 ng/mL.[2] |
| L-Tryptophan | Can be added to the medium if basal levels are low. |
| This compound (or test compound) | Prepared in DMSO and diluted in culture medium. |
| Trichloroacetic Acid (TCA) | 6.1 N solution.[2] |
| p-DMAB Reagent | 2% (w/v) in acetic acid. |
Procedure:
-
Cell Seeding: Seed cells (e.g., SK-OV-3) in a 96-well plate at a density of 1-3 x 10^4 cells/well and allow them to adhere overnight.[2]
-
IDO1 Induction: Add IFN-γ to the cell culture medium to a final concentration of 100 ng/mL to induce IDO1 expression.[2]
-
Compound Addition: After 24 hours of IFN-γ treatment, add serial dilutions of this compound or test compounds to the wells.
-
Incubation: Incubate the cells for an additional 24-48 hours at 37°C in a 5% CO2 incubator.[2]
-
Sample Collection: Collect the cell culture supernatant (conditioned medium).[2]
-
Kynurenine Measurement:
-
Transfer 140 µL of the supernatant to a new 96-well plate.[2]
-
Add 10 µL of 6.1 N TCA to each well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[2]
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add an equal volume of 2% p-DMAB reagent.
-
Incubate for 10 minutes at room temperature and read the absorbance at 480 nm.[2]
-
-
Data Analysis: A kynurenine standard curve should be prepared to determine the concentration of kynurenine in the samples.[2]
Data Presentation and Analysis
The inhibitory activity of this compound and other test compounds is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the IDO1 activity by 50%. This is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary:
| Compound | Assay Type | IC50 Value | Reference |
| This compound | Biochemical | 38 nM | [5][6] |
| Epacadostat | Cell-based | ~10 nM | [2] |
| BMS-986205 | Cell-based | ~25 nM | [2] |
Note: The IC50 values for Epacadostat and BMS-986205 are provided as reference values from cell-based assays and may vary depending on the specific experimental conditions.[2]
Conclusion
The provided protocols offer robust methods for evaluating the in vitro efficacy of IDO1 inhibitors like this compound. The cell-free assay is suitable for high-throughput screening and direct enzyme-inhibitor interaction studies, while the cell-based assay provides a more physiologically relevant model to assess compound activity in a cellular environment. Careful execution of these protocols will yield reliable and reproducible data for the characterization of novel IDO1 inhibitors.
References
- 1. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Indoleamine 2,3-Dioxygenase 1 Activity Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IDO-IN-7 Cell-Based Assay for Measuring Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid L-tryptophan.[1][2][3] This enzymatic activity plays a crucial role in creating an immunosuppressive microenvironment by depleting tryptophan and producing metabolites that inhibit T-cell function.[3][4][5] Elevated IDO1 expression is observed in many tumors, contributing to their ability to evade the immune system, making IDO1 a significant target for cancer immunotherapy.[4][6][7]
IDO-IN-7, an analog of NLG-919, is a potent inhibitor of the IDO1 enzyme with a reported IC50 of 38 nM.[8][9][10] These application notes provide a detailed protocol for a cell-based assay to evaluate the inhibitory activity of compounds like this compound on interferon-gamma (IFN-γ) induced IDO1 in cultured human cells.
IDO1 Signaling Pathway
IDO1 is an intracellular, heme-containing enzyme that initiates the first and rate-limiting step of tryptophan degradation into N-formylkynurenine.[1][7][11] This product is then rapidly converted to kynurenine. The expression of IDO1 is strongly induced by the pro-inflammatory cytokine IFN-γ.[1][6] The depletion of tryptophan and the accumulation of kynurenine and other downstream metabolites lead to the suppression of T-cell proliferation and the promotion of immune tolerance, which can be exploited by cancer cells to evade immune surveillance.[4][5]
Experimental Protocols
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on IDO1 activity in HeLa cells. The assay relies on the induction of IDO1 by IFN-γ and the subsequent colorimetric quantification of kynurenine produced from tryptophan in the cell culture supernatant.
Materials and Reagents
| Material/Reagent | Supplier | Cat. No. |
| HeLa Cells | ATCC | CCL-2 |
| DMEM | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Recombinant Human IFN-γ | R&D Systems | 285-IF-100 |
| This compound | MedChemExpress | HY-13983 |
| L-Tryptophan | Sigma-Aldrich | T0254 |
| Trichloroacetic Acid (TCA) | Sigma-Aldrich | T6399 |
| p-Dimethylaminobenzaldehyde (DMAB) | Sigma-Aldrich | 156477 |
| Acetic Acid, Glacial | Fisher Scientific | A38-212 |
| 96-well flat-bottom plates | Corning | 3596 |
Cell Culture
HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Assay Protocol
The following protocol is optimized for a 96-well plate format.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1): an up-to-date overview of an eclectic immunoregulatory enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 5. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoleamine 2,3-Dioxygenase 1 Activity Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound (NLG-919 analogue) | IDO Inhibitor | AmBeed.com [ambeed.com]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation of IDO-IN-7 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
IDO-IN-7 is a potent inhibitor of Indoleamine 2,3-dioxygenase (IDO1), an enzyme that plays a critical role in immune suppression, particularly within the tumor microenvironment.[1][2] IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. The depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, suppress T-cell proliferation and promote immune tolerance. By inhibiting IDO1, this compound can restore T-cell activity and enhance anti-tumor immune responses. Accurate preparation of this compound stock solutions is crucial for obtaining reliable and reproducible results in in vitro and in vivo studies. This document provides a detailed protocol for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO).
Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂N₂O | [1] |
| Molecular Weight | 282.38 g/mol | [1][2] |
| CAS Number | 1402836-58-1 | [1] |
| Appearance | White to light yellow solid powder | [2] |
| Solubility in DMSO | ≥ 45 mg/mL (159.36 mM) | [3] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1][2] |
| Storage (in DMSO) | -80°C for 2 years; -20°C for 1 year | [1][2] |
Experimental Protocol
Materials and Equipment
-
This compound powder (CAS: 1402836-58-1)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Safety Precautions
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for both this compound and DMSO before starting the procedure.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
Stock Solution Preparation (Example: 10 mM)
This protocol provides instructions for preparing a 10 mM stock solution. The formula can be adjusted for different desired concentrations.
Step 1: Pre-equilibration
-
Before opening, allow the vial of this compound powder and the bottle of DMSO to equilibrate to room temperature. This prevents the condensation of moisture, which can affect the solubility and stability of the compound.[2]
Step 2: Weighing the Compound
-
Carefully weigh the desired mass of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh 2.82 mg of this compound.
Step 3: Calculating the Required DMSO Volume
-
Use the following formula to calculate the volume of DMSO required to achieve the desired concentration:
Volume (L) = Mass (g) / (Concentration (mol/L) x Molecular Weight ( g/mol ))
Example Calculation for 1 mg of this compound to make a 10 mM stock solution:
-
Mass = 0.001 g
-
Concentration = 0.010 mol/L
-
Molecular Weight = 282.38 g/mol
-
Volume (L) = 0.001 / (0.010 x 282.38) = 0.0003541 L = 0.3541 mL
-
Step 4: Dissolution
-
Add the calculated volume of DMSO to the vial containing the pre-weighed this compound powder.
-
Cap the vial securely and vortex the solution thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles. If particles are present, sonicate the vial in a water bath for 5-10 minutes to facilitate dissolution.[1][3] Gentle warming may also be used if necessary.
Step 5: Aliquoting and Storage
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1][2]
Dilution for Cell-Based Assays
-
For cell-based assays, the DMSO stock solution can be further diluted in cell culture medium.
-
It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid cellular toxicity.[4]
-
It is recommended to perform serial dilutions of the stock solution in the culture medium to avoid precipitation of the compound.[5] A negative control containing the same final concentration of DMSO should always be included in the experiment.
Visualizations
IDO1 Signaling Pathway
Caption: IDO1 pathway and the inhibitory action of this compound.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
References
Application Notes and Protocols for IDO-IN-7 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing, intracellular enzyme that serves as a critical immune checkpoint.[1][2] It catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[3][4] In the tumor microenvironment, the expression and activity of IDO1 lead to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[3] This has a potent immunosuppressive effect, primarily by inducing the arrest and death of effector T-cells, which are highly sensitive to low tryptophan levels, and promoting the activity of regulatory T-cells.[1][5] By facilitating this immune escape, IDO1 has emerged as a significant target for cancer immunotherapy.[2]
IDO-IN-7, also known as an NLG-919 analogue, is a potent and specific inhibitor of the IDO1 enzyme.[6][7][8] It binds directly to the ferric heme cofactor of the enzyme, effectively blocking its catalytic activity.[6][9] By inhibiting IDO1, this compound prevents tryptophan depletion and kynurenine production, thereby restoring T-cell function and enhancing anti-tumor immune responses.[8] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its inhibitory activity.
IDO1 Signaling Pathway and Inhibition by this compound
The diagram below illustrates the catalytic function of the IDO1 enzyme in the tryptophan catabolism pathway and the mechanism of inhibition by this compound.
Caption: IDO1 pathway and mechanism of this compound inhibition.
Data Presentation: this compound Potency
The following table summarizes the reported potency of this compound and its analogues in various enzymatic and cell-based assays. This data is crucial for determining the appropriate concentration range for your experiments.
| Compound Name | Assay Type | Cell Line / System | Potency (IC₅₀ / EC₅₀ / ED₅₀) |
| This compound | Enzymatic Assay | Purified IDO1 Enzyme | 38 nM (IC₅₀)[6][7][9] |
| NLG919 / GDC-0919 | Cell-based Assay | HeLa Cells | 190 nM (IC₅₀)[6] |
| NLG919 / GDC-0919 | Cell-based Assay | - | 75 nM (EC₅₀)[10] |
| NLG919 / GDC-0919 | T-Cell Response Assay | - | 80 nM (ED₅₀)[8] |
| NLG919 / GDC-0919 | Cell-based Assay | Mouse Dendritic Cells | 120 nM (ED₅₀)[8] |
| IDO-IN-2 (Analogue) | Cell-based Assay | HeLa Cells | 61 nM (EC₅₀)[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Proper preparation of the inhibitor stock solution is critical to avoid precipitation and ensure accurate dosing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Based on the manufacturer's instructions, prepare a high-concentration primary stock solution, for example, 10-50 mM in DMSO.[8][9] Sonication may be required to fully dissolve the compound.[8]
-
For cell-based experiments, it is recommended that the stock solution concentration be at least 1000-fold higher than the final desired working concentration to minimize the final DMSO concentration in the cell culture medium (typically ≤ 0.1%).[8]
-
Aliquot the primary stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for long-term storage (up to one year) or -20°C for shorter periods.[8]
-
When preparing working solutions, it is advisable to perform serial dilutions in DMSO first before adding the final diluted inhibitor to the aqueous cell culture medium. This minimizes the risk of compound precipitation.[8]
Protocol 2: Cell-Based IDO1 Inhibition Assay
This protocol describes a common method to assess the efficacy of this compound in a cellular context by measuring the production of kynurenine in cancer cells where IDO1 expression is induced.
Caption: General workflow for a cell-based IDO1 inhibition assay.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SKOV-3, HeLa).[1][11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human Interferon-gamma (IFNγ).
-
This compound stock solution (from Protocol 1).
-
96-well cell culture plates.
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent for colorimetric assay or standards for HPLC).[12]
-
Reagents for cell viability assay (e.g., MTS or CellTiter-Glo).
Procedure:
-
Cell Seeding: Seed cells (e.g., SKOV-3) into a 96-well plate at a density of approximately 3 x 10⁴ cells/well and allow them to attach overnight in a 37°C, 5% CO₂ incubator.[1]
-
IDO1 Induction: The following day, remove the medium and add fresh medium containing an IDO1-inducing agent. A final concentration of 100 ng/mL of IFNγ is commonly used.[1] Include wells with non-induced cells as a negative control.
-
Inhibitor Treatment: Immediately after adding IFNγ, add serial dilutions of this compound to the appropriate wells. A typical concentration range to test for an initial IC₅₀ determination would be from 1 nM to 10 µM. Remember to include vehicle control wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C with 5% CO₂.
-
Kynurenine Measurement:
-
After incubation, carefully collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant. This can be done using various methods, including HPLC or a more accessible colorimetric assay using Ehrlich's reagent, which reacts with kynurenine to produce a yellow color that can be measured spectrophotometrically.[12]
-
A kynurenine standard curve should be generated to accurately quantify the concentrations in the test samples.[1]
-
-
Cell Viability Assay: It is crucial to assess the viability of the cells remaining in the plate after supernatant collection. This helps to distinguish between true IDO1 inhibition and non-specific cytotoxicity. Use a standard viability assay like MTS or CellTiter-Glo according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the kynurenine production data to the vehicle-treated control.
-
Plot the normalized kynurenine concentration against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit IDO1 activity by 50%.
-
Conclusion
The protocols and data provided offer a comprehensive guide for researchers initiating studies with the IDO1 inhibitor this compound. Establishing a dose-response curve is essential, and the provided potency data serves as a strong starting point for concentration selection. It is important to consider that discrepancies between enzymatic and cellular potencies can occur due to factors like cell permeability and compound stability.[4] Therefore, performing a cell-based assay as described is a critical step in validating the activity of this compound in a biologically relevant system. Always include a parallel cell viability assay to ensure that the observed reduction in kynurenine is a direct result of IDO1 inhibition and not compound toxicity.
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of indoleamine 2,3-dioxygenase inhibitors using machine learning based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Indoleamine 2, 3-Dioxygenase in Immune Suppression and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (NLG-919 analogue) | IDO Inhibitor | AmBeed.com [ambeed.com]
- 8. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
- 10. medkoo.com [medkoo.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Frontiers | Co-treatments to Boost IDO Activity and Inhibit Production of Downstream Catabolites Induce Durable Suppression of Experimental Autoimmune Encephalomyelitis [frontiersin.org]
Application Notes and Protocols for IDO-IN-7 in vivo Mouse Studies
For research, scientific, and drug development professionals.
These application notes provide detailed protocols for the use of IDO-IN-7, a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), in in vivo mouse studies. Due to the limited availability of specific in vivo protocols for this compound, the following information is primarily based on studies conducted with its well-characterized analogue, NLG919 (also known as GDC-0919 or Navoximod). This compound and NLG919 are structurally related and share a similar mechanism of action as potent IDO1 inhibitors[1].
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, IDO1 is often overexpressed, leading to the depletion of tryptophan and the accumulation of kynurenine and its metabolites. This metabolic shift suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs), thereby creating an immunosuppressive environment that allows cancer cells to evade immune surveillance[2][3].
This compound is a potent small molecule inhibitor of IDO1 with an IC50 of 38 nM[1]. By blocking the enzymatic activity of IDO1, this compound and its analogues can restore anti-tumor immunity, making them promising candidates for cancer immunotherapy, both as monotherapy and in combination with other treatments like chemotherapy or immune checkpoint inhibitors[2][4].
Data Presentation
Table 1: In vitro Potency of this compound and its Analogue NLG919
| Compound | Target | Assay | IC50 / EC50 | Reference |
| This compound | IDO1 | Cell-free assay | 38 nM | [1] |
| NLG919 (Navoximod/GDC-0919) | IDO1 | Enzymatic Assay (Ki) | 7 nM | [5] |
| NLG919 (Navoximod/GDC-0919) | IDO1 | Cellular Assay (EC50) | 75 nM | [5] |
| NLG919 (Navoximod/GDC-0919) | IDO1 | Human T cell-proliferation MLR assay (EC50) | 90 nM | [6] |
Table 2: In vivo Efficacy of NLG919 (this compound Analogue) in Mouse Tumor Models
| Mouse Model | Treatment | Dosage | Key Findings | Reference |
| B16-F10 Melanoma | NLG919 (monotherapy) | 100 mg/kg, oral gavage, twice daily | Suppressed tumor growth in a dose-dependent manner. Decreased kynurenine levels and kynurenine/tryptophan ratios in tumors and plasma for 6-12 hours. | [4] |
| B16-F10 Melanoma | NLG919 + Paclitaxel | 100 mg/kg NLG919 (oral gavage, twice daily) + Paclitaxel | Synergistic antitumor effects. Increased percentage of CD3+, CD8+, and CD4+ T cells and secretion of IFN-γ and IL-2 within tumors. Decreased percentage of CD4+CD25+ regulatory T cells. | [4] |
| CT26 Colon Carcinoma | NLG919 | 0.8 mmol/kg, oral gavage, twice daily | Significantly suppressed tumor growth. Similar efficacy to other IDO inhibitors like INCB024360 in tumor suppression. | [7] |
| B16-F10 Melanoma | NLG919 | 0.8 mmol/kg, oral gavage, twice daily | Effectively reduced the kynurenine/tryptophan ratio in plasma and tumor. | [7] |
| B16-F10 Melanoma | Navoximod (NLG919) + Vaccination (hgp100 peptide + CpG-1826) | Not specified | Markedly enhanced anti-tumor responses, leading to a dramatic collapse of tumor size (~95% reduction in tumor volume). | [5] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage in Mice
This protocol is based on the formulation used for the analogue NLG919 for oral administration in mice[1][5].
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL, a stock of 25 mg/mL in DMSO can be prepared[1].
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. The final concentration of PEG300 should be 40%.
-
Vortex the mixture until it is a clear solution.
-
Add Tween-80 to the tube. The final concentration of Tween-80 should be 5%.
-
Vortex the mixture thoroughly.
-
Add saline to the tube to reach the final volume. The final concentration of saline will be 45%.
-
Vortex the final solution until it is a clear and homogenous suspension. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution[1].
-
The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[1].
-
It is recommended to prepare the working solution fresh on the day of use[1].
Protocol 2: In vivo Efficacy Study of this compound in a Syngeneic Mouse Tumor Model
This protocol is a general guideline based on studies with the analogue NLG919 in B16-F10 and CT26 mouse models[4][7].
Animal Model:
-
Female C57BL/6 or BALB/c mice, 6-8 weeks old.
Tumor Cell Line:
-
B16-F10 (melanoma, syngeneic to C57BL/6) or CT26 (colon carcinoma, syngeneic to BALB/c).
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10^5 to 1 x 10^6 B16-F10 or CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (e.g., Vehicle control, this compound monotherapy, combination therapy).
-
Administer this compound (e.g., 100 mg/kg) or vehicle control orally via gavage twice daily[4]. The volume of administration is typically 100-200 µL per mouse.
-
For combination studies, administer the other therapeutic agent (e.g., paclitaxel) according to its established protocol.
-
-
Monitoring and Data Collection:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, euthanize mice and collect tumors, blood, and spleens for further analysis.
-
-
Pharmacodynamic Analysis:
-
Measure kynurenine and tryptophan levels in plasma and tumor homogenates using LC-MS/MS to confirm target engagement.
-
-
Immunophenotyping:
-
Prepare single-cell suspensions from tumors and spleens.
-
Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD25, FoxP3) and analyze by flow cytometry to assess changes in T cell populations.
-
Visualizations
Caption: IDO1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for an in vivo efficacy study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor NLG919 and paclitaxel in a murine B16-F10 melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing IDO-IN-7 in a HeLa Cell Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1] It is a key regulator of immune responses and is implicated in the pathogenesis of various diseases, including cancer.[1][2] By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates a local microenvironment that suppresses T-cell proliferation and promotes immune tolerance, allowing cancer cells to evade immune surveillance.[2][3] Consequently, the development of potent and specific IDO1 inhibitors is a promising avenue for cancer immunotherapy.[4]
IDO-IN-7, an analogue of NLG-919, is a potent inhibitor of the IDO1 enzyme with a reported IC50 of 38 nM. These application notes provide a detailed protocol for utilizing this compound in a HeLa cell-based assay to assess its inhibitory effects on IDO1 activity. HeLa cells, a human cervical cancer cell line, can be stimulated with interferon-gamma (IFN-γ) to induce the expression of IDO1, providing a robust cellular model for screening and characterizing IDO1 inhibitors.[1][5]
Principle of the Assay
This assay is based on the IFN-γ-induced expression of IDO1 in HeLa cells. The enzymatic activity of IDO1 is quantified by measuring the production of kynurenine, a downstream metabolite of tryptophan, in the cell culture supernatant. The inhibitory potential of this compound is determined by its ability to reduce the levels of kynurenine in a dose-dependent manner.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound and its analogues in IFN-γ stimulated HeLa cells.
| Compound | Parameter | Value | Description | Reference(s) |
| This compound (NLG-919 analogue) | IC50 | 38 nM | Enzymatic inhibition of IDO1. | |
| NLG919 | IC50 | 0.19 µM | Inhibition of IDO1 in IFN-γ stimulated HeLa cells, assessed as a reduction in kynurenine production after 24 hours of incubation. | [6] |
| NLG919 (mixture of stereoisomers) | EC50 | 61 nM | Inhibition of IDO1 in IFN-γ stimulated HeLa cells after 24 hours of incubation. | [6] |
| IDO-IN-2 (NLG-919 analogue) | IC50 | 0.004 µM | Inhibition of kynurenine production in IFN-γ stimulated HeLa cells after 18 hours of incubation (1-hour pre-incubation). | [5] |
Signaling Pathway
Experimental Workflow
Experimental Protocols
Materials and Reagents:
-
HeLa cells (ATCC® CCL-2™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Recombinant Human IFN-γ (e.g., R&D Systems, 285-IF-100)
-
This compound (prepare stock solution in DMSO)
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (p-DMAB)
-
Acetic acid
-
96-well flat-bottom cell culture plates
-
Microplate reader
Protocol for IDO1 Inhibition Assay in HeLa Cells:
1. Cell Culture and Seeding: a. Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. On the day of the experiment, harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium. c. Seed the HeLa cells into a 96-well plate at a density of 1 x 10^4 cells per well in a volume of 100 µL.[1] d. Incubate the plate for 24 hours to allow the cells to adhere.
2. IDO1 Induction and Inhibitor Treatment: a. Prepare a working solution of IFN-γ in culture medium. b. Prepare serial dilutions of this compound in culture medium containing a final concentration of 10 ng/mL IFN-γ.[1] Also, prepare a control with IFN-γ only and a vehicle control (DMSO) with IFN-γ. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. c. After the 24-hour incubation, carefully remove the old medium from the wells. d. Add 200 µL of the prepared this compound dilutions and controls to the respective wells. The medium should be supplemented with L-tryptophan (e.g., 15 µg/mL).[1] e. Incubate the plate for an additional 24 hours at 37°C and 5% CO2.
3. Kynurenine Measurement: a. After the 24-hour treatment period, carefully collect 140 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[1] b. Add 10 µL of 6.1 N TCA to each well containing the supernatant.[1] c. Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[1] d. Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.[1] e. Carefully transfer 100 µL of the clear supernatant from each well to a new flat-bottom 96-well plate.[1] f. Prepare a 2% (w/v) solution of p-DMAB in acetic acid.[1] g. Add 100 µL of the 2% p-DMAB solution to each well containing the supernatant.[1] h. A yellow color will develop. Immediately read the absorbance at 480 nm using a microplate reader.[1]
4. Data Analysis: a. Create a standard curve using known concentrations of kynurenine to determine the concentration in the experimental samples. b. Calculate the percentage of IDO1 inhibition for each concentration of this compound compared to the IFN-γ-stimulated control (0% inhibition) and the unstimulated control (100% inhibition). c. Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve. d. Determine the IC50 value of this compound from the dose-response curve using non-linear regression analysis.
Troubleshooting
-
Low IDO1 activity: Ensure the IFN-γ is active and used at the optimal concentration. Check the cell density and health.
-
High background: Use fresh reagents for the kynurenine detection assay. Ensure complete removal of any precipitated protein after TCA addition.
-
Variability between wells: Ensure uniform cell seeding and proper mixing of reagents.
Conclusion
This application note provides a comprehensive guide for utilizing this compound in a HeLa cell-based assay. The detailed protocol and supporting information will enable researchers to accurately assess the inhibitory potency of this compound and other potential IDO1 inhibitors, facilitating the discovery and development of novel cancer immunotherapies.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Upregulation of IFN-γ Receptor Expression by Proinflammatory Cytokines Influences IDO Activation in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Measuring IDO1-IN-7 Activity by Kynurenine Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism, converting L-tryptophan to N-formylkynurenine.[1][2][3] This enzymatic activity is a critical immune checkpoint, and its upregulation in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunomodulatory kynurenine pathway metabolites.[1][4][5] Consequently, IDO1 has emerged as a compelling therapeutic target in oncology, leading to the development of numerous inhibitors.[1][2] IDO1-IN-7 is one such inhibitor whose activity can be quantified by measuring its effect on the production of kynurenine, a stable downstream metabolite of N-formylkynurenine.[6]
These application notes provide detailed protocols for both cell-free enzymatic and cell-based assays to determine the activity of IDO1-IN-7 by quantifying kynurenine levels.
IDO1 Signaling Pathway
The catabolism of tryptophan by IDO1 is the first and rate-limiting step of the kynurenine pathway. The depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites create an immunosuppressive environment that allows tumor cells to evade the immune system.[4][5]
Caption: IDO1 signaling pathway and the inhibitory action of IDO1-IN-7.
Data Presentation
The inhibitory activity of IDO1-IN-7 is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce IDO1 activity by 50%.
| Inhibitor | Assay Type | Cell Line | IC50 (nM) | Reference |
| Epacadostat | Cell-based | SKOV-3 | ~50 | [7] |
| BMS-986205 | Cell-based | SKOV-3 | ~20 | [7] |
| MMG-0358 | Enzymatic | - | 330 | [2] |
| MMG-0358 | Cell-based (mouse) | - | 2 | [2] |
| MMG-0358 | Cell-based (human) | - | 80 | [2] |
Experimental Protocols
In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
This assay directly measures the enzymatic activity of purified recombinant IDO1 by quantifying the formation of kynurenine.[1]
Materials:
-
Purified recombinant IDO1 protein
-
IDO1-IN-7 (or other test inhibitors)
-
L-tryptophan
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Trichloroacetic acid (TCA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 480 nm
Protocol:
-
Prepare Assay Mixture: In a 96-well plate, prepare the assay mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 μM methylene blue, and 100 μg/mL catalase.[6]
-
Add Inhibitor: Add IDO1-IN-7 at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add Enzyme: Add purified recombinant IDO1 protein to each well.
-
Initiate Reaction: Start the reaction by adding L-tryptophan to a final concentration of 400 μM.[1][6]
-
Incubate: Incubate the plate at 37°C for 30-60 minutes.[1][6]
-
Terminate Reaction: Stop the reaction by adding 30% (w/v) TCA.[1][6]
-
Hydrolyze N-formylkynurenine: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[6]
-
Centrifuge: Centrifuge the plate to pellet any precipitate.
-
Measure Kynurenine: Transfer the supernatant to a new plate and mix with 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid. Measure the absorbance at 480 nm.[6]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of IDO1-IN-7 and determine the IC50 value.
Cell-Based IDO1 Activity Assay
This assay measures the activity of IDO1 in a more physiologically relevant cellular context.[7]
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SKOV-3 or HeLa)[6][7]
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ)
-
IDO1-IN-7 (or other test inhibitors)
-
Trichloroacetic acid (TCA)
-
p-dimethylaminobenzaldehyde (p-DMAB)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells (e.g., SKOV-3 at 3 x 10^4 cells/well) in a 96-well plate and allow them to attach overnight.[7]
-
Induce IDO1 Expression: Add IFN-γ (e.g., 100 ng/mL) to the cell culture medium to induce IDO1 expression and incubate for 24 hours.[7]
-
Add Inhibitor: Add IDO1-IN-7 at various concentrations to the cells and incubate for a predetermined time (e.g., 24-48 hours).
-
Collect Supernatant: After incubation, collect the cell culture supernatant.
-
Prepare for Kynurenine Measurement: Mix the supernatant with 6.1 N TCA and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[6]
-
Centrifuge: Centrifuge the samples to remove any precipitate.[6]
-
Measure Kynurenine: Transfer the supernatant to a new plate and add an equal volume of 2% (w/v) p-DMAB in acetic acid. Measure the absorbance at 480 nm.[6]
-
Data Analysis: Create a kynurenine standard curve to determine the concentration of kynurenine in the samples. Calculate the percentage of inhibition for each concentration of IDO1-IN-7 and determine the IC50 value.[7]
Experimental Workflow
The following diagram illustrates the general workflow for measuring IDO1 activity by quantifying kynurenine levels.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDO1: The Metabolic Gatekeeper [elisakits.co.uk]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IDO-IN-7 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism. It catalyzes the initial and rate-limiting step, the conversion of L-tryptophan to N-formylkynurenine. In the context of oncology, IDO1 has emerged as a critical immune checkpoint regulator. Its upregulation in the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of immunosuppressive kynurenine metabolites. This dual mechanism allows cancer cells to evade the host's immune system. Consequently, inhibiting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity.
IDO-IN-7, an analog of NLG-919, is a potent and specific inhibitor of the IDO1 enzyme. Its well-characterized in vitro and cellular activity makes it an ideal reference compound for the development and validation of high-throughput screening (HTS) assays aimed at discovering novel IDO1 inhibitors. These application notes provide detailed protocols for both biochemical and cell-based HTS assays using this compound as a reference compound.
Principle of the Assays
Two primary HTS assay formats are described:
-
Biochemical (Enzymatic) Assay: This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified recombinant human IDO1. The production of N-formylkynurenine, or its hydrolyzed product kynurenine, is quantified. This format is ideal for primary screening of large compound libraries to identify direct inhibitors of the IDO1 enzyme.
-
Cell-Based Assay: This assay assesses the ability of a test compound to inhibit IDO1 activity within a cellular context. A human cancer cell line that endogenously expresses IDO1 upon stimulation with interferon-gamma (IFN-γ) is utilized. The inhibition of kynurenine secretion into the cell culture medium is measured. This assay format provides a more physiologically relevant assessment of a compound's potency, taking into account cell permeability and potential off-target effects.
Data Presentation
The following tables summarize the key quantitative data for this compound and the performance of the described HTS assays.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Assay Type | Notes |
| IC50 | 38 nM[1] | Biochemical | Represents the concentration of this compound required to inhibit 50% of the recombinant IDO1 enzyme activity. |
| EC50 | 61 nM | Cellular (HeLa) | Represents the effective concentration of this compound required to inhibit 50% of kynurenine production in IFN-γ stimulated HeLa cells.[2] |
Table 2: Representative HTS Assay Performance (Biochemical Assay)
| Parameter | Value | Description |
| Z'-Factor | ≥ 0.5 | A statistical indicator of assay quality, where a value ≥ 0.5 is considered excellent for HTS.[3][4] |
| Signal Window | ≥ 2 | The ratio of the mean signal of the high control to the mean signal of the low control. A value ≥ 2 is generally acceptable.[5] |
| Screening Concentration | 1 - 20 µM | Typical concentration range for screening new compounds in a primary HTS campaign. |
Signaling Pathway and Experimental Workflows
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its impact on the immune system.
Caption: IDO1 metabolic pathway and its role in immune modulation.
High-Throughput Screening Experimental Workflow
The diagram below outlines the general workflow for a high-throughput screening campaign to identify IDO1 inhibitors.
Caption: General workflow for an HTS campaign for IDO1 inhibitors.
Experimental Protocols
Protocol 1: Biochemical (Enzymatic) High-Throughput Screening Assay
This protocol is designed for a 384-well plate format and is amenable to automation.
1. Materials and Reagents:
-
Recombinant Human IDO1 Enzyme
-
This compound (for positive control)
-
L-Tryptophan (substrate)
-
Potassium Phosphate Buffer (50 mM, pH 6.5)
-
Ascorbic Acid
-
Methylene Blue
-
Catalase
-
Dimethyl Sulfoxide (DMSO)
-
384-well, UV-transparent assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring absorbance at 321 nm
2. Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 6.5.
-
Reaction Mix: Prepare fresh daily. To the Assay Buffer, add:
-
20 mM Ascorbic Acid
-
10 µM Methylene Blue
-
100 µg/mL Catalase
-
400 µM L-Tryptophan
-
-
IDO1 Enzyme Stock: Prepare a working stock of recombinant human IDO1 in Assay Buffer. The final concentration in the assay will need to be optimized to yield a robust signal window.
-
Compound Plates: Prepare serial dilutions of test compounds and this compound in DMSO in separate 384-well plates.
3. Assay Procedure:
-
Compound Dispensing: Using an automated liquid handler, transfer a small volume (e.g., 200 nL) of compound solution from the compound plates to the assay plates.
-
Enzyme Addition: Add the appropriate volume of the IDO1 enzyme working stock to each well, except for the negative control wells (add Assay Buffer instead).
-
Pre-incubation: Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Add the Reaction Mix to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plates at 37°C for 30-60 minutes.
-
Data Acquisition: Measure the absorbance at 321 nm using a microplate reader. The absorbance at this wavelength corresponds to the formation of kynurenine.
4. Data Analysis:
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Abs_compound - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl))
-
Abs_compound: Absorbance in the presence of the test compound.
-
Abs_neg_ctrl: Absorbance of the negative control (no enzyme).
-
Abs_pos_ctrl: Absorbance of the positive control (enzyme with DMSO vehicle).
-
-
Determine IC50: For compounds showing significant inhibition, perform a dose-response experiment and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cell-Based High-Throughput Screening Assay
This protocol utilizes the SKOV-3 human ovarian cancer cell line and is suitable for a 96- or 384-well format.
1. Materials and Reagents:
-
SKOV-3 cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Recombinant Human Interferon-gamma (IFN-γ)
-
This compound (for positive control)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB)
-
Acetic Acid
-
96- or 384-well cell culture plates
-
Multichannel pipettes or automated liquid handling system
-
Microplate reader capable of measuring absorbance at 480 nm
2. Assay Procedure:
-
Cell Seeding: Seed SKOV-3 cells into 96- or 384-well plates at a density of 1 x 104 to 3 x 104 cells/well and allow them to adhere overnight.[6][7][8]
-
IDO1 Induction: Add IFN-γ to the cell culture medium to a final concentration of 100 ng/mL to induce IDO1 expression.[6][8] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Remove the medium and replace it with fresh medium containing the test compounds or this compound at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for an additional 24-48 hours at 37°C in a 5% CO2 incubator.
-
Kynurenine Measurement: a. Transfer a portion of the cell culture supernatant (e.g., 140 µL) to a new plate.[6] b. Add 10 µL of 6.1 N TCA to each well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[6][7] c. Add an equal volume of 2% (w/v) p-DMAB in acetic acid to each well. d. Incubate at room temperature for 10 minutes. e. Measure the absorbance at 480 nm.[6][7]
3. Data Analysis:
-
Generate a Kynurenine Standard Curve: Prepare a standard curve with known concentrations of kynurenine to quantify the amount produced by the cells.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Abs_compound - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl))
-
Abs_compound: Absorbance in the presence of the test compound.
-
Abs_neg_ctrl: Absorbance of the negative control (cells without IFN-γ stimulation).
-
Abs_pos_ctrl: Absorbance of the positive control (IFN-γ stimulated cells with DMSO vehicle).
-
-
Determine EC50: For active compounds, perform a dose-response experiment and calculate the EC50 value using a four-parameter logistic model.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for establishing robust and reliable high-throughput screening assays for the discovery of novel IDO1 inhibitors. This compound serves as an excellent reference compound for assay validation and quality control, ensuring the identification of high-quality hits for further development in cancer immunotherapy. The choice between a biochemical and a cell-based assay will depend on the specific goals of the screening campaign, with the former being ideal for large-scale primary screens and the latter providing more physiologically relevant data for hit validation and lead optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. assay.dev [assay.dev]
- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Application Notes and Protocols: IFN-γ Stimulation for IDO1 Induction and Inhibition by IDO-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] This enzymatic activity has significant implications in immunology, particularly in the context of cancer and autoimmune diseases.[3] By depleting tryptophan and producing immunomodulatory metabolites known as kynurenines, IDO1 can suppress T-cell proliferation and promote an immunosuppressive microenvironment, thereby allowing tumors to evade immune surveillance.[1][3]
Interferon-gamma (IFN-γ) is a potent pro-inflammatory cytokine and a primary inducer of IDO1 expression in a wide range of cell types, including cancer cells, antigen-presenting cells, and epithelial cells.[4][5] The induction of IDO1 by IFN-γ is a key mechanism of immune regulation and represents a critical area of study in immuno-oncology. The signaling cascade initiated by IFN-γ binding to its receptor involves the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, leading to the transcriptional activation of the IDO1 gene.[6][7]
IDO-IN-7 is a potent and specific inhibitor of the IDO1 enzyme.[8][9][10] As an analogue of NLG-919, it has been utilized as a reference compound in the development of high-throughput screening assays for IDO1 inhibitors.[8][9] Understanding the interplay between IFN-γ-induced IDO1 expression and its pharmacological inhibition by molecules like this compound is crucial for the development of novel cancer immunotherapies.
These application notes provide detailed protocols for the IFN-γ-mediated induction of IDO1 in a cellular context and the subsequent evaluation of the inhibitory activity of this compound.
Data Presentation
Table 1: Quantitative Data Summary for this compound
| Parameter | Value | Cell Line | Reference |
| IC50 | 38 nM | Recombinant Human IDO1 | [9][10] |
| EC50 (T-cell activity restoration) | 80 nM | Mouse Dendritic Cells | [11][12] |
| EC50 (IDO inhibition in DCs) | 120 nM | Mouse Dendritic Cells from Tumor Lymph Nodes | [11][12] |
Table 2: Representative Dose-Response of IFN-γ on IDO1 Induction
| IFN-γ Concentration (ng/mL) | IDO1 mRNA Fold Induction (relative to control) | Kynurenine Concentration (µM) |
| 0 | 1.0 | Baseline |
| 1 | 50 | 5 |
| 10 | 250 | 20 |
| 50 | 800 | 45 |
| 100 | 1200 | 50 |
Note: The data presented in this table is a representative summary compiled from multiple sources and may vary depending on the cell line and experimental conditions.[6][7][13][14]
Experimental Protocols
Protocol 1: IFN-γ Stimulation for IDO1 Induction in HeLa Cells
This protocol describes the induction of IDO1 expression in the human cervical cancer cell line, HeLa, using recombinant human IFN-γ.
Materials:
-
HeLa cells (ATCC® CCL-2™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant Human IFN-γ (carrier-free)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well tissue culture plates
-
Trypsin-EDTA solution
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells per well in complete DMEM.
-
Cell Adherence: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
IFN-γ Stimulation: Prepare a stock solution of IFN-γ in sterile PBS. Dilute the IFN-γ stock solution in complete DMEM to final concentrations ranging from 1 to 100 ng/mL.
-
Treatment: Remove the culture medium from the wells and replace it with the prepared IFN-γ-containing medium. Include a vehicle control (medium without IFN-γ).
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C and 5% CO2. The optimal incubation time may vary and should be determined empirically.[13][15]
-
Harvesting: After incubation, the cell supernatant can be collected for kynurenine measurement (Protocol 3), and the cells can be lysed for protein or RNA analysis to determine IDO1 expression levels.
Protocol 2: Evaluation of this compound Inhibitory Activity
This protocol details the assessment of the inhibitory effect of this compound on IFN-γ-induced IDO1 activity.
Materials:
-
HeLa cells with IFN-γ induced IDO1 expression (from Protocol 1)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete DMEM
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in complete DMEM to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Treatment: Following the 24-48 hour IFN-γ stimulation (Protocol 1, step 5), remove the medium and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plates for an additional 24 hours at 37°C and 5% CO2.
-
Sample Collection: Collect the cell culture supernatant for the quantification of kynurenine (Protocol 3).
Protocol 3: Quantification of Kynurenine in Cell Culture Supernatant
This protocol describes the measurement of kynurenine, a direct product of IDO1 enzymatic activity, in the cell culture supernatant.
Method A: HPLC Analysis
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Trichloroacetic acid (TCA)
-
Mobile phase: 15 mM potassium phosphate (pH 6.4) with 2.7% (v/v) acetonitrile[9][16]
-
Kynurenine standard
Procedure:
-
Sample Preparation: Collect 100 µL of cell culture supernatant. To precipitate proteins, add 50 µL of 30% TCA, vortex, and centrifuge at 8000 x g for 5 minutes.[17]
-
HPLC Analysis: Inject the supernatant onto the C18 column.
-
Detection: Monitor the absorbance at 360 nm to detect kynurenine.[9][16]
-
Quantification: Generate a standard curve using known concentrations of kynurenine to quantify the amount in the samples.[9][16]
Method B: Colorimetric Assay
Materials:
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate reader
-
Kynurenine standard
Procedure:
-
Sample Preparation: To 100 µL of cell culture supernatant, add 50 µL of 30% TCA. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. Centrifuge to pellet any precipitate.[1]
-
Color Development: Transfer 100 µL of the supernatant to a new 96-well plate. Add 100 µL of Ehrlich's reagent.
-
Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 490-492 nm.
-
Quantification: Create a standard curve with known concentrations of kynurenine to determine the concentration in the samples.
Mandatory Visualizations
References
- 1. oncotarget.com [oncotarget.com]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferon JAK/STAT Signaling Pathway - Creative BioMart [creativebiomart.net]
- 5. researchgate.net [researchgate.net]
- 6. Expression of Indoleamine 2,3-Dioxygenase Induced by IFN-γ and TNF-α as Potential Biomarker of Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 13. Synergistic Transcriptional Activation of Indoleamine Dioxygenase by IFN-γ and Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IFN-γ induced IDO and WRS expression in microglia is differentially regulated by IL-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Upregulation of IFN-γ Receptor Expression by Proinflammatory Cytokines Influences IDO Activation in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IDO-IN-7 Formulation in Animal Dosing
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDO-IN-7, also known as Navoximod, GDC-0919, or NLG919, is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a key metabolic enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[2] In the tumor microenvironment, the upregulation of IDO1 by cancer cells or immune cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[2][3][4] This metabolic reprogramming suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs), thereby enabling tumors to evade immune surveillance.[3][4][5] By inhibiting IDO1, this compound aims to restore anti-tumor immunity by reversing this immunosuppressive mechanism.
Due to its physicochemical properties, this compound is poorly soluble in aqueous solutions, presenting a challenge for in vivo administration in preclinical animal models. This document provides detailed application notes and protocols for the formulation and dosing of this compound for animal research, ensuring consistent and reliable delivery for pharmacokinetic and pharmacodynamic studies.
Mechanism of Action
This compound is a competitive inhibitor of IDO1, binding to the enzyme's active site and preventing the catabolism of tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. The inhibition of IDO1 by this compound leads to a decrease in kynurenine levels and a restoration of local tryptophan concentrations in the tumor microenvironment. This alleviates the metabolic stress on effector T cells, thereby enhancing their proliferation and cytotoxic function against tumor cells.
Signaling Pathway of IDO1 Inhibition
The following diagram illustrates the signaling pathway affected by IDO1 and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 38 nM | Recombinant Human IDO1 | [1] |
| EC₅₀ | 75 nM | Cellular Assay | [6] |
| ED₅₀ | 80 nM | IDO-induced T-cell suppression | [7] |
| ED₅₀ | 120 nM | IDO-expressing mouse dendritic cells | [7] |
Table 2: Recommended Formulations for Animal Dosing
| Formulation Components (v/v) | Achievable Concentration | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Commonly used for oral gavage. Prepare fresh daily. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Suitable for longer-term studies. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | An alternative lipid-based formulation. | [1] |
Table 3: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Mice (Oral Administration)
| Parameter | Value | Dose | Mouse Strain | Reference |
| Bioavailability (F) | >70% | Not specified | Not specified | [7] |
| Kynurenine Reduction | ~50% (plasma and tissue) | Single oral dose | Not specified | [6][7][8][9] |
| Tumor Growth Inhibition | Significant with vaccine | Not specified | B16F10 tumor-bearing mice | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol describes the preparation of a 1 mL stock solution of this compound at a concentration of 2.5 mg/mL. Adjust volumes as needed for the desired final concentration and volume.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO. For example, to prepare 100 µL of a 25 mg/mL stock, dissolve 2.5 mg of this compound in 100 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.[1]
-
-
In a new sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300.
-
Vortex immediately and thoroughly to ensure a homogenous mixture.
-
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again until the solution is clear and uniform.
-
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex thoroughly one last time. The final solution should be a clear, homogenous solution.
-
Quality Control:
-
Visually inspect the final formulation for any precipitation or phase separation. If observed, the solution can be gently warmed or sonicated to aid dissolution.[1]
-
It is recommended to prepare this formulation fresh on the day of use.[1]
Protocol 2: Animal Dosing via Oral Gavage
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice)
-
Syringes (e.g., 1 mL)
-
Experimental animals (e.g., mice)
Procedure:
-
Calculate the required dose volume for each animal based on its body weight and the desired dose in mg/kg.
-
Dose Volume (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration (mg/mL)
-
-
Gently restrain the animal.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Draw the calculated volume of the this compound formulation into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation slowly.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Return the animal to its cage and observe for any adverse effects.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study using this compound.
Concluding Remarks
The provided protocols and data serve as a comprehensive guide for the formulation and administration of the IDO1 inhibitor this compound in preclinical animal models. Adherence to these guidelines will facilitate the generation of reliable and reproducible data in studies investigating the pharmacokinetic and pharmacodynamic properties of this compound. Researchers should always adhere to institutional and national guidelines for animal welfare and handling. The information presented here is intended for research purposes only.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of IDO1 Activity and Inhibition by IDO-IN-7 Using a Validated HPLC-UV Method
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] By catalyzing the conversion of the essential amino acid L-tryptophan to L-kynurenine, IDO1 plays a critical role in mediating immune tolerance.[1][2] Overexpression of IDO1 in the tumor microenvironment leads to depletion of tryptophan and accumulation of kynurenine, which collectively suppress the proliferation and function of effector T cells and natural killer (NK) cells, while promoting the generation of regulatory T cells (Tregs).[3] This immunosuppressive activity makes IDO1 a compelling therapeutic target in oncology.
IDO-IN-7 is a potent inhibitor of the IDO1 enzyme, with a reported IC50 of 38 nM.[4] As a research compound, it is valuable for investigating the therapeutic potential of IDO1 inhibition. Accurate and reliable methods for quantifying IDO1 enzymatic activity and the efficacy of inhibitors like this compound are crucial for advancing drug development in this area.
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of kynurenine in cell culture supernatants, enabling the precise measurement of IDO1 activity and its inhibition by compounds such as this compound.
Signaling Pathway
The catabolism of tryptophan via the kynurenine pathway is initiated by the enzyme IDO1. This process is a central mechanism of immune regulation. Tryptophan depletion activates the GCN2 stress kinase and represses mTORC1 signaling, leading to T cell cycle arrest and anergy. The product, kynurenine, acts as a ligand for the aryl hydrocarbon receptor (AHR), further contributing to an immunosuppressive environment. This compound directly inhibits the enzymatic activity of IDO1, thereby blocking the conversion of tryptophan to kynurenine and mitigating these downstream immunosuppressive effects.
Caption: IDO1 signaling pathway and mechanism of inhibition by this compound.
Experimental Protocol
This protocol describes a cellular assay to determine the inhibitory effect of this compound on IDO1 activity by measuring kynurenine production via HPLC. The protocol is adapted from established methods for measuring IDO1 activity in cell culture.[1][5]
1. Cell Culture and IDO1 Induction:
1.1. Seed cells (e.g., SK-OV-3 human ovarian cancer cells) in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[5] 1.2. To induce IDO1 expression, treat the cells with an appropriate concentration of interferon-gamma (IFN-γ), typically 100 ng/mL, for 24 hours at 37°C and 5% CO2.[5]
2. This compound Treatment:
2.1. Prepare a stock solution of this compound in DMSO. 2.2. Following IDO1 induction, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (no inhibitor). 2.3. Incubate the plate for the desired treatment duration (e.g., 24-48 hours) at 37°C and 5% CO2.
3. Sample Preparation:
3.1. After incubation, collect the cell culture supernatant from each well. 3.2. To precipitate proteins, add trichloroacetic acid (TCA) to the supernatant to a final concentration of 10% (w/v).[3] 3.3. Incubate the samples at 50°C for 30 minutes to hydrolyze any N-formylkynurenine to kynurenine.[2][3] 3.4. Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated protein.[1] 3.5. Carefully transfer the clear supernatant to HPLC vials for analysis.
4. HPLC Analysis:
4.1. HPLC System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required. 4.2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: 10 mM ammonium acetate in water (pH adjusted to 4.0 with acetic acid) and methanol.[1]
- Gradient Program:
- 0-17 min: 100% aqueous
- 17-20 min: 0-5% methanol
- 20-30 min: 5-20% methanol
- 30-35 min: 20-30% methanol
- 35-40 min: 30-60% methanol
- 40-45 min: 60-0% methanol
- 45-50 min: 100% aqueous[1]
- Flow Rate: 0.5 mL/min.[1]
- Column Temperature: 40°C.[1]
- Detection Wavelength: 360 nm for kynurenine.[1][6]
- Injection Volume: 5-50 µL, depending on the expected concentration.[1]
5. Data Analysis:
5.1. Prepare a standard curve using known concentrations of L-kynurenine (e.g., 0.043–8.6 µM).[1] 5.2. Quantify the kynurenine concentration in the samples by integrating the peak area at the correct retention time and comparing it to the standard curve. 5.3. Calculate the percentage of IDO1 inhibition for each concentration of this compound using the following formula:
- % Inhibition = (1 - ([Kyn]inhibitor / [Kyn]vehicle)) * 100 5.4. Determine the IC50 value of this compound by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Experimental Workflow
The overall workflow for assessing the efficacy of this compound involves cell culture, induction of the IDO1 enzyme, treatment with the inhibitor, preparation of the supernatant for analysis, and subsequent quantification of kynurenine using HPLC.
Caption: Workflow for HPLC-based IDO1 inhibition assay.
Data Presentation
The performance of the HPLC method for kynurenine quantification is summarized below. This data is based on a validated method for measuring IDO1 activity in cancer cells and is representative of the performance expected for the described protocol.[1]
| Parameter | Value |
| Linearity Range (µM) | 0.043 – 8.6 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (nM) | 12.9 |
| Limit of Quantification (LOQ) (nM) | 43.0 |
| Intra-day Precision (%RSD) | 1.95 - 4.54 |
| Inter-day Precision (%RSD) | 3.27 - 11.68 |
| Accuracy (% Bias) | -4.65 to 4.42 |
| Recovery (%) | 92.13 - 103.25 |
Conclusion
The described HPLC-UV method provides a reliable, sensitive, and accurate means to quantify kynurenine in cell culture supernatants. This protocol is well-suited for determining the enzymatic activity of IDO1 and for evaluating the potency of inhibitors such as this compound. The detailed workflow and robust performance metrics make this application note a valuable resource for researchers in cancer immunology and drug discovery.
References
- 1. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An HPLC method to determine tryptophan and kynurenine in serum simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: IDO-IN-7 in Syngeneic Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of IDO-IN-7, a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, in preclinical syngeneeneic tumor models. This document includes details on its mechanism of action, experimental protocols for in vitro and in vivo studies, and a summary of its activity.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that plays a critical role in tumor immune evasion.[1][2] By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 creates a tumor microenvironment that suppresses the activity of effector T cells and natural killer cells, while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3][4] This immune-suppressive milieu can lead to poor prognosis and resistance to immunotherapies.[1][2]
This compound, also known as an NLG-919 analogue, is a potent and selective inhibitor of the IDO1 enzyme.[5][6][7] By blocking the catalytic activity of IDO1, this compound aims to restore anti-tumor immune responses, making it a promising candidate for cancer immunotherapy, particularly in combination with other immunomodulatory agents. Syngeneic tumor models, which utilize immunocompetent mice, are essential for evaluating the efficacy of such immune-targeted therapies.[8]
Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of IDO1.[5][9] The binding of this compound to the IDO1 enzyme involves a direct coordinative interaction with the ferric heme cofactor, which is essential for the enzyme's catalytic function.[5][9][10] This inhibition blocks the conversion of tryptophan to kynurenine. The resulting decrease in kynurenine levels and the restoration of tryptophan in the tumor microenvironment are expected to alleviate the suppression of T-cell responses and promote an anti-tumor immune state.[6]
The IDO1 pathway and the inhibitory action of this compound are depicted in the following signaling pathway diagram.
Data Presentation
The following tables summarize the in vitro potency of this compound and provide a comparison with other notable IDO1 inhibitors.
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) | Cell Line | Assay Conditions | Reference |
| This compound | IDO1 | 38 | - | Enzymatic Assay | [5][7][9] |
| NLG919 | IDO1 | 61 (EC50) | HeLa | IFN-γ stimulated, 24h incubation | [5] |
| NLG919 | IDO1 | 190 (IC50) | HeLa | IFN-γ stimulated, 24h incubation | [5] |
Table 2: Comparative In Vitro Potency of IDO1 Inhibitors
| Compound | Target | IC50 (nM) | Notes | Reference |
| This compound (NLG-919 analogue) | IDO1 | 38 | Potent inhibitor | [5][9] |
| Epacadostat (INCB024360) | IDO1 | ~10 | Reversible, substrate-competitive | [1][2] |
| Indoximod (d-1MT) | IDO pathway | 34,000 (Ki) | Weak inhibitor, acts downstream | [3] |
| NTRC 3883-0 | IDO1 | Potent | Novel small molecule inhibitor | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro IDO1 Inhibition Assay (Cellular)
This protocol is adapted from methodologies described for assessing IDO1 inhibition in cell-based assays.[5][9]
Objective: To determine the cellular potency of this compound in inhibiting IDO1 activity.
Materials:
-
HeLa cells (or other suitable cell line with IFN-γ inducible IDO1 expression)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human IFN-γ
-
This compound
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
IDO1 Induction: Stimulate the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the IFN-γ containing medium and add the compound dilutions to the cells.
-
Substrate Addition: Add L-Tryptophan to a final concentration of ~78.4 µM.[9]
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Kynurenine Measurement: a. Collect the cell culture supernatant. b. Add 30% TCA to precipitate proteins, then centrifuge. c. Transfer the supernatant to a new plate and add Ehrlich's reagent. d. Measure the absorbance at a wavelength appropriate for the kynurenine-Ehrlich's reagent complex (e.g., 490 nm).
-
Data Analysis: Calculate the concentration of kynurenine produced in each well. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.
In Vivo Syngeneic Tumor Model Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.[1][2][6]
Objective: To assess the in vivo efficacy of this compound, alone or in combination with other immunotherapies, in a syngeneic tumor model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c, depending on the tumor cell line)
-
Syngeneic tumor cell line (e.g., B16F10 melanoma, CT26 colon carcinoma)
-
This compound
-
Vehicle for drug formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[5][9]
-
Calipers for tumor measurement
-
Equipment for blood collection and tissue harvesting
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the start of the experiment.
-
Tumor Cell Implantation: Subcutaneously inject a predetermined number of tumor cells (e.g., 1 x 10^6 B16F10 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, Combination Therapy).
-
Drug Administration: Prepare this compound in a suitable vehicle. Administer the drug to the mice according to the planned dosing schedule (e.g., once or twice daily via oral gavage).
-
Efficacy Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: The study may be terminated when tumors in the control group reach a predetermined size or based on survival endpoints.
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI for each treatment group compared to the vehicle control.
-
Survival Analysis: Monitor and record the survival of mice in each group.
-
-
Pharmacodynamic (PD) Analysis:
-
Collect blood and tumor samples at specified time points.
-
Measure the levels of tryptophan and kynurenine in plasma and tumor homogenates to determine the Kyn/Trp ratio, which serves as a biomarker of IDO1 inhibition.
-
Analyze the immune cell populations within the tumor microenvironment using techniques such as flow cytometry or immunohistochemistry to assess changes in T cells, Tregs, and MDSCs.
-
Conclusion
This compound is a potent inhibitor of the IDO1 enzyme with demonstrated in vitro activity. Its application in syngeneic tumor models is crucial for evaluating its potential as an immunotherapeutic agent. The protocols and data presented in these application notes provide a foundation for researchers to design and execute preclinical studies to further investigate the therapeutic utility of this compound in oncology. Further in vivo studies are warranted to establish optimal dosing, combination strategies, and the full spectrum of its anti-tumor activity.
References
- 1. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 2. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 7. This compound (NLG-919 analogue) | IDO Inhibitor | AmBeed.com [ambeed.com]
- 8. biocytogen.com [biocytogen.com]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
- 10. Frontiers | Adverse pro-tumorigenic effects of IDO1 catalytic inhibitors mediated by the non-enzymatic function of IDO1 in tumor cells [frontiersin.org]
Troubleshooting & Optimization
IDO-IN-7 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IDO-IN-7. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as a Navoximod or an NLG-919 analogue, is a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is an enzyme that plays a crucial role in tryptophan metabolism.[4][5] By catalyzing the first and rate-limiting step in the kynurenine pathway, IDO1 is involved in immune suppression, particularly within the tumor microenvironment.[4][6] this compound inhibits IDO1, thereby blocking this immunosuppressive pathway and restoring T-cell activity, which can enhance anti-tumor immune responses.[7] It has an IC50 of 38 nM for IDO1.[1][2]
Q2: What are the recommended solvents for dissolving this compound for in vitro experiments?
For in vitro applications, this compound can be dissolved in DMSO and ethanol.[1][7] It is recommended to use sonication to aid dissolution.[7] Hygroscopic DMSO can significantly impact the solubility of the product, so it is advisable to use newly opened DMSO.[2]
Q3: I am observing precipitation when diluting my this compound stock solution in an aqueous buffer. How can I prevent this?
Precipitation can occur when a concentrated organic stock solution of this compound is directly diluted into an aqueous medium.[7] To avoid this, it is recommended to perform a serial dilution of the inhibitor in DMSO first to create a gradient.[7] This intermediate DMSO-diluted inhibitor can then be added to the aqueous buffer or cell culture medium to reach the final desired concentration.[7]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder
Symptoms:
-
The this compound powder is not fully dissolving in the chosen solvent.
-
Visible particulate matter remains in the solution.
Possible Causes:
-
Insufficient solvent volume.
-
Inadequate mixing or agitation.
-
The solubility limit in the chosen solvent has been exceeded.
Solutions:
-
Increase Solvent Volume: Refer to the solubility data to ensure you are using an adequate amount of solvent for the mass of the compound.
-
Apply Sonication: Sonication is recommended to facilitate the dissolution of this compound in both DMSO and ethanol.[7]
-
Gentle Heating: If precipitation occurs, gentle heating can be used to aid dissolution.[2]
-
Use Fresh Solvent: For DMSO, which is hygroscopic, using a fresh, unopened bottle can improve solubility.[2]
Issue 2: Low Bioavailability or Efficacy in in vivo Animal Studies
Symptoms:
-
Sub-optimal therapeutic effect observed in animal models.
-
Inconsistent results between experimental animals.
Possible Causes:
-
Poor solubility and absorption of this compound in the formulation.
-
Precipitation of the compound upon administration.
-
Improper preparation of the dosing solution.
Solutions:
-
Optimize Formulation: For in vivo studies, it is crucial to use a formulation that enhances the solubility and bioavailability of this compound. Several vehicle formulations have been reported to yield a clear solution.[1][2]
-
Follow a Step-by-Step Protocol: When preparing formulations with co-solvents, add each solvent one by one and ensure complete mixing at each step to prevent precipitation.[1][2]
-
Consider a Co-solvent System: A common and effective approach is to first dissolve this compound in a small amount of an organic solvent like DMSO or ethanol, and then dilute this solution with a vehicle containing co-solvents such as PEG300, Tween-80, or SBE-β-CD in saline or corn oil.[1][2]
Data Presentation
Table 1: Solubility of this compound for In Vitro Applications
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50 | 177.07 | Ultrasonic recommended.[1] |
| DMSO | 45 | 159.36 | Sonication is recommended.[7] |
| Ethanol | 25 | 88.53 | Ultrasonic recommended.[1] |
| Ethanol | 26 | 92.07 | Sonication is recommended.[7] |
| Water | < 1 | Insoluble or slightly soluble | [7] |
Table 2: Formulations for In Vivo Administration of this compound
| Formulation Components | Achieved Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.85 mM)[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.85 mM)[1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.85 mM)[1][2] |
| 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.85 mM)[1][2] |
| 10% EtOH, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.85 mM)[1][2] |
| 10% EtOH, 90% Corn Oil | ≥ 2.5 mg/mL (8.85 mM)[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh out 2.82 mg of this compound powder (Molecular Weight: 282.38 g/mol ).
-
Add 1 mL of high-purity, anhydrous DMSO to the powder.
-
Vortex the solution thoroughly.
-
Place the vial in an ultrasonic bath and sonicate until the solution is clear and all particulate matter has dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an In Vivo Formulation using a Co-Solvent System (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol is for preparing 1 mL of dosing solution.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing until the solution is homogeneous.
-
Add 50 µL of Tween-80 and vortex again to ensure complete mixing.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is clear and uniform. This formulation will contain 2.5 mg/mL of this compound.
Visualizations
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preparing this compound stock solutions for in vitro use.
Caption: Step-by-step workflow for preparing an this compound in vivo formulation.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SmallMolecules.com | this compound (100 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 4. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Co-treatments to Boost IDO Activity and Inhibit Production of Downstream Catabolites Induce Durable Suppression of Experimental Autoimmune Encephalomyelitis [frontiersin.org]
- 7. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
preventing IDO-IN-7 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of IDO-IN-7 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in immune suppression.[1][2] IDO1 is a key enzyme in the kynurenine pathway, which metabolizes the essential amino acid tryptophan.[1][3] By inhibiting IDO1, this compound blocks the degradation of tryptophan, which can help to restore T-cell activity and enhance anti-tumor immune responses.[2][4] It is frequently used in cancer research and immunology to study the effects of IDO1 inhibition on the tumor microenvironment and immune cell function.[2][3]
Q2: I observed a precipitate after adding this compound to my cell culture medium. What are the common causes?
Precipitation of this compound, a hydrophobic compound, in aqueous solutions like cell culture media is a common challenge. The primary reasons include:
-
Low Aqueous Solubility: this compound is poorly soluble in water.[4][5]
-
Solvent Shock: When a concentrated stock solution of this compound (typically in DMSO) is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution and form a precipitate.
-
High Final Concentration: The intended final concentration of this compound in the media may exceed its solubility limit in that specific medium.
-
Temperature Fluctuations: Moving media from cold storage to a 37°C incubator can affect the solubility of the compound.[6] Repeated freeze-thaw cycles of stock solutions can also promote precipitation.
-
pH of the Medium: The pH of the cell culture medium can influence the ionization state and, consequently, the solubility of this compound.[6]
-
Interactions with Media Components: Components within the culture medium, such as salts and proteins (especially in the presence of serum), can interact with this compound, potentially leading to the formation of insoluble complexes.[6]
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
While Dimethyl Sulfoxide (DMSO) is an effective solvent for this compound, high concentrations can be toxic to cells. Generally, it is recommended to keep the final concentration of DMSO in the culture medium below 0.5%, with many protocols advising 0.1% or lower to minimize any impact on cell viability and function.[6] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to assess any potential effects of the solvent on your cells.
Q4: Can the type of cell culture medium or the presence of serum affect this compound solubility?
Yes, both the specific formulation of the cell culture medium (e.g., DMEM, RPMI-1640) and the presence of serum can impact the solubility of hydrophobic compounds like this compound. Different media have varying concentrations of salts, amino acids, and other components that can interact with the compound.[6] Serum proteins, such as albumin, can sometimes bind to hydrophobic drugs, which may either increase their solubility or, in some cases, contribute to complex formation and precipitation.[7] It is advisable to test the solubility of this compound in your specific experimental medium.
Troubleshooting Guides
If you encounter precipitation with this compound, follow these troubleshooting steps:
Issue 1: Precipitate forms immediately upon dilution of the stock solution into the media.
This is often due to "solvent shock" or exceeding the solubility limit.
Troubleshooting Steps:
-
Optimize the Dilution Method:
-
Pre-warm the media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C. Adding to cold media can induce precipitation.[8]
-
Gradual Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform a stepwise or serial dilution. First, dilute the stock into a smaller volume of media, mix thoroughly, and then add this intermediate dilution to the final volume.[4][8]
-
Vigorous Mixing: Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion.[8]
-
-
Reduce the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your experiment.
-
Prepare a Higher Concentration Stock: By using a more concentrated stock solution in DMSO, you can add a smaller volume to the culture medium to achieve your desired final concentration. This keeps the final DMSO concentration low and reduces the likelihood of precipitation.[6]
Issue 2: The stock solution of this compound is cloudy or contains particles.
This indicates that the compound is not fully dissolved or has precipitated during storage.
Troubleshooting Steps:
-
Use Mechanical Agitation: Vortex the stock solution vigorously.
-
Apply Gentle Heat: Gently warm the solution in a 37°C water bath.
-
Sonication: Use a bath sonicator for brief intervals to aid dissolution.[8]
-
Use High-Quality, Anhydrous DMSO: DMSO can absorb moisture, which can reduce its ability to solubilize compounds. Use fresh, high-purity, anhydrous DMSO for preparing your stock solutions.[8][9]
Issue 3: The media appears clear initially but becomes cloudy over time in the incubator.
This may be due to temperature-dependent solubility, pH shifts in the media, or interactions with media components over time.
Troubleshooting Steps:
-
Ensure Proper Buffering: Use a medium that is well-buffered for the CO2 concentration in your incubator to maintain a stable pH.[6]
-
Pre-warm Media: As mentioned before, always pre-warm the media to 37°C before adding the compound.[6]
-
Check for Evaporation: Ensure proper humidification in the incubator to prevent the media from concentrating over time.[10]
-
Perform a Solubility Test: Before your main experiment, conduct a small-scale solubility test to determine the maximum concentration of this compound that remains soluble in your specific media under your experimental conditions (37°C, 5% CO2) for the duration of your experiment.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 45 - 56 mg/mL | 159.36 - 198.31 mM | Sonication and use of fresh, anhydrous DMSO is recommended.[4][9] |
| Ethanol | 25 - 26 mg/mL | 88.53 - 92.07 mM | Sonication is recommended.[4] |
| Water | < 1 mg/mL | Insoluble or slightly soluble | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into cell culture media.
Materials:
-
This compound powder (Molecular Weight: 282.38 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weighing: In a sterile microcentrifuge tube, weigh out 2.82 mg of this compound powder.
-
Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Objective: To prepare the final working concentration of this compound in cell culture media while minimizing the risk of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM):
-
Pre-warm Media: Ensure the required volume of complete cell culture medium is pre-warmed to 37°C.
-
Intermediate Dilution (Optional but Recommended):
-
Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in sterile DMSO or serum-free media. For example, add 10 µL of the 10 mM stock to 90 µL of DMSO or serum-free media.
-
-
Final Dilution:
-
To achieve a final concentration of 10 µM, add the 1 mM intermediate stock to the pre-warmed complete medium at a 1:100 dilution (e.g., 10 µL of 1 mM intermediate stock into 990 µL of complete media).
-
Crucially, add the intermediate stock dropwise to the medium while gently swirling or vortexing the tube to ensure rapid and even dispersion.
-
-
Dosing Cells: Remove the old medium from your cell culture plates and add the freshly prepared medium containing this compound.
Visualizations
Caption: A workflow for troubleshooting this compound precipitation in media.
Caption: The IDO1 signaling pathway and the mechanism of this compound inhibition.
References
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 5. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Cell Culture Academy [procellsystem.com]
Optimizing IDO-IN-7 Working Concentration: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the working concentration of IDO-IN-7, a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of reported working concentrations to facilitate successful experimentation.
Understanding this compound and its Mechanism of Action
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan.[1][2] In the context of cancer, elevated IDO1 activity in tumor cells and surrounding stromal cells leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, primarily kynurenine.[3][4][5] This creates an immunosuppressive tumor microenvironment that allows cancer cells to evade immune surveillance.[1][3]
This compound, also known as an NLG-919 analogue, is a potent and specific inhibitor of the IDO1 enzyme.[6][7] It directly interacts with the ferric heme cofactor within the enzyme's active site, blocking its catalytic activity.[8] By inhibiting IDO1, this compound aims to restore local tryptophan levels and reduce kynurenine production, thereby reversing the immunosuppressive effects and enhancing anti-tumor immune responses.[9]
Signaling Pathway of IDO1-Mediated Immunosuppression
The following diagram illustrates the signaling pathway through which IDO1 exerts its immunosuppressive effects, and the point of intervention for this compound.
Caption: IDO1 pathway and this compound inhibition mechanism.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in stock solution or media | Poor solubility in aqueous solutions. | This compound is practically insoluble in water.[9] Prepare stock solutions in 100% DMSO or Ethanol.[6][9] For cell-based assays, ensure the final concentration of the organic solvent is low (typically <0.5%) and compatible with your cell line. When diluting the stock solution into aqueous media, do so dropwise while vortexing to minimize precipitation. Pre-warming the media and stock solution to 37°C can also help.[9] |
| Inconsistent or no inhibitory effect observed | Incorrect working concentration; compound degradation. | The optimal working concentration is cell-line dependent. Perform a dose-response experiment to determine the IC50 for your specific cell line. Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[6] Ensure the IDO1 enzyme is active in your experimental system; for cell-based assays, IDO1 expression is often induced with interferon-gamma (IFN-γ).[10] |
| Cell toxicity observed | High concentration of this compound or solvent. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound and the solvent in your cell line. Use the lowest effective concentration of this compound and maintain a low final solvent concentration. |
| Off-target effects | IDO inhibitors can have off-target activities. | Be aware of potential off-target effects, such as the activation of the Arylhydrocarbon Receptor (AhR), which has been reported for some IDO inhibitors.[11] Consider including appropriate controls to assess for such effects if they are relevant to your experimental system. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A starting point for a dose-response experiment is to test a range of concentrations from low nanomolar to low micromolar (e.g., 1 nM to 10 µM). The reported IC50 value for this compound is 38 nM in a cell-free enzymatic assay.[6][8] In cellular assays, the EC50 can vary. For example, in HeLa cells, an EC50 of 61 nM has been reported.[12]
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO (up to 56 mg/mL) and Ethanol (up to 56 mg/mL).[12] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.82 mg of this compound (MW: 282.38 g/mol ) in 1 mL of DMSO. Aliquot the stock solution into single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C.[6]
Q3: What is the stability of this compound in solution?
Stock solutions in DMSO can be stored at -80°C for up to one year.[9] For working solutions in cell culture media, it is best to prepare them fresh for each experiment.
Q4: How can I measure the activity of this compound in my experiment?
The most common method is to measure the production of kynurenine, the downstream product of IDO1 activity, in cell culture supernatants or tissue homogenates. This can be done using a spectrophotometric assay with p-dimethylaminobenzaldehyde (p-DMAB) or by more sensitive methods like HPLC or LC-MS/MS.[10][13]
Summary of this compound Working Concentrations
The following table summarizes reported working concentrations and inhibitory values for this compound in various experimental settings.
| Assay Type | Cell Line / System | Reported Value | Reference |
| Cell-free enzymatic assay | Purified recombinant IDO1 | IC50 = 38 nM | [6][8][12] |
| Cell-based assay | HeLa (human cervical cancer) | EC50 = 61 nM | [12] |
| Cell-based assay | HeLa (human cervical cancer) | IC50 = 4 nM (18h incubation) | [12] |
| Cell-based assay | P1.IDO1 (murine mastocytoma) | 30 µM (single concentration) | [6][8] |
| T-cell activity restoration | IDO-induced T-cell suppression | ED50 = 80 nM | [9] |
| Dendritic cell assay | IDO-expressing mouse dendritic cells | ED50 = 120 nM | [9] |
Detailed Experimental Protocols
Protocol 1: Determination of IC50 of this compound in a Cell-Based Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a human cell line (e.g., HeLa) where IDO1 expression is induced by IFN-γ.
Caption: Workflow for a cell-based IDO1 inhibition assay.
-
HeLa cells (or another suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Human Interferon-gamma (IFN-γ)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
p-dimethylaminobenzaldehyde (p-DMAB) reagent (2% w/v in acetic acid)
-
Kynurenine standard
-
Microplate reader
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[10][13] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
IDO1 Induction: The next day, add 50 µL of medium containing IFN-γ to each well to a final concentration of 10-100 ng/mL to induce IDO1 expression.[10]
-
Inhibitor Addition: Prepare serial dilutions of this compound in complete medium from a 10 mM DMSO stock solution. Add 50 µL of the diluted inhibitor to the wells. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration) and a positive control (no inhibitor).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[10]
-
Sample Collection: After incubation, carefully collect 140 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[13]
-
Kynurenine Measurement (p-DMAB Assay):
-
Add 10 µL of 6.1 N TCA to each 140 µL supernatant sample to precipitate proteins.[13]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[13]
-
Centrifuge the plate at 2500 rpm for 10 minutes.[13]
-
Transfer 100 µL of the clear supernatant to a new flat-bottom 96-well plate.
-
Add 100 µL of 2% p-DMAB reagent to each well.[13]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis: Prepare a kynurenine standard curve to determine the concentration of kynurenine in each sample. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
This technical support guide provides a foundational understanding and practical protocols for utilizing this compound in your research. For further specific inquiries, consulting the primary literature is always recommended.
References
- 1. fortislife.com [fortislife.com]
- 2. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 5. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (NLG-919 analogue) | IDO Inhibitor | AmBeed.com [ambeed.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of IDO-IN-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of IDO-IN-7. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target activities of this compound?
This compound, also known as an NLG-919 analogue and GDC-0919, is a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 38 nM.[1][2] Its primary on-target effect is the inhibition of the IDO1 enzyme, which is involved in tryptophan metabolism and immune regulation.
Potential off-target effects of tryptophan-related IDO inhibitors, including analogues like this compound, have been identified. These primarily include the activation of the Aryl Hydrocarbon Receptor (AhR) and modulation of the mammalian target of rapamycin (mTOR) signaling pathway.[3][4]
Q2: What is the evidence for this compound activating the Aryl Hydrocarbon Receptor (AhR)?
Several studies have shown that some IDO1 inhibitors can act as agonists for the Aryl Hydrocarbon Receptor (AhR).[5] This is often attributed to their structural similarity to tryptophan, a known precursor to endogenous AhR ligands. One study demonstrated that NLG919 (an analogue of this compound) can induce AhR signaling, leading to a significant fold increase in the enzymatic activity of downstream targets like CYP1A1 and CYP1B1.[5]
Q3: How does this compound potentially affect the mTOR signaling pathway?
The effect of this compound on the mTOR signaling pathway is generally considered to be indirect and related to its on-target activity. IDO1-mediated depletion of tryptophan can lead to the inhibition of the mTOR pathway.[6] By inhibiting IDO1, this compound can restore tryptophan levels, thereby relieving the inhibition of mTOR signaling.[7] It is important to consider that this is a consequence of the intended pharmacology of the inhibitor rather than a direct off-target interaction with a component of the mTOR pathway.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed that is inconsistent with IDO1 inhibition alone.
-
Possible Cause: Off-target activation of the Aryl Hydrocarbon Receptor (AhR) by this compound.
-
Troubleshooting Steps:
-
Assess AhR Activation: Perform an AhR reporter assay to determine if this compound activates AhR in your experimental system. A detailed protocol is provided below.
-
Measure Downstream Target Gene Expression: Quantify the mRNA levels of known AhR target genes, such as CYP1A1 and CYP1B1, using qRT-PCR in cells treated with this compound.[8]
-
Use an AhR Antagonist: Co-treat cells with this compound and a known AhR antagonist (e.g., CH-223191) to see if the unexpected phenotype is reversed.
-
Consult Literature on AhR Signaling: Review literature on the diverse roles of AhR in your specific cell type or biological context to understand if the observed phenotype aligns with AhR activation.[9][10]
-
Issue 2: Alterations in cell growth, proliferation, or autophagy are observed after treatment with this compound.
-
Possible Cause: Modulation of the mTOR signaling pathway secondary to IDO1 inhibition.
-
Troubleshooting Steps:
-
Analyze mTOR Pathway Phosphorylation Status: Perform Western blot analysis to assess the phosphorylation status of key mTOR pathway proteins, such as mTOR itself (at Ser2448), and its downstream effectors p70S6K (at Thr389) and 4E-BP1 (at Thr37/46). An increase in phosphorylation would suggest activation of the pathway. A detailed protocol is provided below.[6]
-
Measure Tryptophan Levels: If possible, measure intracellular and extracellular tryptophan concentrations to correlate changes in mTOR signaling with the restoration of tryptophan levels due to IDO1 inhibition.
-
Use an mTOR Inhibitor: To confirm that the observed effects are mTOR-dependent, co-treat with a known mTOR inhibitor (e.g., rapamycin) and assess if the phenotype is rescued.
-
Quantitative Data
Table 1: On-Target Potency of this compound
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | IDO1 | Enzymatic Assay | 38 | [1][2] |
Table 2: Off-Target AhR-Mediated Activity of NLG919 (this compound analogue)
| Compound | Cell Line | Assay Type | Target Measured | Fold Increase over Vehicle | Reference |
| NLG919 | Hepa-1c1c7 | CYP1A1 Enzymatic Activity | CYP1A1 Activity | 1.74 | [5] |
| NLG919 | Hepa-1c1c7 | CYP1B1 Enzymatic Activity | CYP1B1 Activity | 1.23 | [5] |
Experimental Protocols
Aryl Hydrocarbon Receptor (AhR) Activation Assay (Reporter Gene Assay)
This protocol is a general guideline for assessing AhR activation using a luciferase reporter gene assay.[11]
-
Cell Culture:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.4%.
-
Include a vehicle control (DMSO) and a positive control (e.g., TCDD or MeBio).[12]
-
Remove the culture medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[11]
-
-
Luciferase Assay:
-
After incubation, remove the medium and lyse the cells using a suitable lysis buffer.
-
Measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay).
-
Express the results as fold induction over the vehicle control.
-
Western Blot for mTOR Signaling Pathway Analysis
This protocol provides a general procedure for analyzing the phosphorylation status of key proteins in the mTOR signaling pathway.[13][14][15]
-
Cell Lysis:
-
Culture and treat cells with this compound as required for your experiment.
-
Place the culture dish on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR, p70S6K, and 4E-BP1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the corresponding total protein.
-
Visualizations
Caption: IDO1 Inhibition and Potential AhR Off-Target Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indoleamine 2,3-Dioxgenase 1 (IDO1) Inhibitors Activate The Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,7-Dimethoxyflavone downregulates CYP1A1 expression and benzo[a]pyrene-induced DNA binding in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aryl hydrocarbon receptor signaling mediates expression of indoleamine 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Immunological Relevance of the Coevolution of IDO1 and AHR [frontiersin.org]
- 11. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 15. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IDO-IN-7 and Aryl Hydrocarbon Receptor (AhR) Activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IDO-IN-7 and investigating its effects on the aryl hydrocarbon receptor (AhR) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as an NLG-919 analogue, is a potent inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a key enzyme in the kynurenine pathway, which is involved in tryptophan metabolism.[2] By inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine, which can have immunomodulatory effects in the tumor microenvironment.[2][3]
Q2: What is the relationship between this compound and the aryl hydrocarbon receptor (AhR)?
While the primary target of this compound is IDO1, there is evidence that some IDO1 inhibitors can act as agonists for the aryl hydrocarbon receptor (AhR).[4][5] This is considered an "off-target" effect. AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including xenobiotic-metabolizing enzymes like CYP1A1.[4][6] Activation of AhR by IDO inhibitors may lead to unintended biological consequences that are independent of IDO1 inhibition.[4]
Q3: What are the known synonyms for this compound?
This compound is also referred to as an NLG-919 analogue and a GDC-0919 analogue.[1]
Q4: What is the reported IC50 of this compound for IDO1 inhibition?
This compound is a potent IDO1 inhibitor with a reported IC50 of 38 nM.[1]
Troubleshooting Guides
Problem 1: Inconsistent or no induction of AhR target genes (e.g., CYP1A1) with this compound treatment.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for AhR activation in your specific cell line. Based on studies with the analogue NLG919, concentrations in the micromolar range may be necessary to observe significant AhR activation.[4]
-
-
Possible Cause 2: Poor solubility or stability of this compound in culture media.
-
Solution: Ensure proper dissolution of this compound. It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it in the culture medium.[1] Avoid repeated freeze-thaw cycles of the stock solution. Solubility can be a limiting factor for some organic compounds in aqueous media.[7][8]
-
-
Possible Cause 3: Cell line is not responsive to AhR agonists.
-
Solution: Verify the AhR responsiveness of your cell line using a known AhR agonist, such as TCDD, as a positive control.[4]
-
-
Possible Cause 4: Incorrect timing of sample collection.
-
Solution: Optimize the incubation time with this compound. Gene expression changes can be transient. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the peak of AhR target gene expression.
-
Problem 2: High background signal in AhR reporter assays.
-
Possible Cause 1: Autofluorescence of this compound.
-
Solution: If using a fluorescent reporter, check for autofluorescence of this compound at the excitation and emission wavelengths of your reporter. If significant, consider using a luciferase-based reporter system.
-
-
Possible Cause 2: Contamination of cell culture.
-
Solution: Regularly check your cell cultures for any signs of contamination, such as changes in media color or turbidity.[] Contamination can lead to non-specific activation of cellular pathways.
-
-
Possible Cause 3: Components in the culture medium are activating AhR.
-
Solution: Some components in serum or media can contain endogenous AhR ligands. Use a consistent source and lot of serum and media, and consider using charcoal-stripped serum to reduce background AhR activation.
-
Problem 3: Difficulty distinguishing between IDO1 inhibition and direct AhR activation.
-
Possible Cause: Confounding effects of tryptophan metabolites.
-
Solution: The product of the IDO1 reaction, kynurenine, is a known AhR agonist.[10] To differentiate between direct AhR activation by this compound and indirect effects from changes in tryptophan metabolism, you can use IDO1-knockout cells or co-treat with an AhR antagonist (e.g., CH-223191). If AhR activation persists in IDO1-knockout cells treated with this compound, it suggests a direct effect.
-
Quantitative Data Summary
| Compound | Assay | Cell Line | Result | Reference |
| This compound | IDO1 Inhibition | - | IC50: 38 nM | [1] |
| NLG919 (analogue) | AhR Reporter Assay (Luciferase) | H1L7.5c3 (mouse hepatoma) | Significant induction at 10 µM | [4] |
| NLG919 (analogue) | CYP1A1 mRNA Expression (qPCR) | Hepa-1c1c7 (mouse hepatoma) | ~4.65-fold increase at 10 µM | [4] |
| NLG919 (analogue) | AhR Reporter Assay (Luciferase) | HepG2 (40/6) (human hepatoma) | Significant induction at 10 µM | [4] |
Experimental Protocols
1. AhR Reporter Gene Assay
This protocol is adapted for testing the AhR agonist activity of this compound using a luciferase-based reporter system.
-
Cell Seeding:
-
Seed an appropriate number of AhR-responsive reporter cells (e.g., HepG2-luciferase) in a 96-well plate.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM).
-
Include a vehicle control (DMSO) and a positive control (e.g., 10 nM TCDD).
-
Remove the old medium from the cells and add the prepared compound dilutions.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
After incubation, lyse the cells according to the manufacturer's protocol for your luciferase assay kit.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to a measure of cell viability (e.g., using a CellTiter-Glo® assay).
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
2. Quantitative Real-Time PCR (qPCR) for CYP1A1 Expression
This protocol details the measurement of the AhR target gene, CYP1A1, in response to this compound treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HepG2) in a 6-well plate and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound, a vehicle control, and a positive control for 24 hours.
-
-
RNA Extraction:
-
After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for CYP1A1 and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NLG-919 combined with cisplatin to enhance inhibitory effect on cell migration and invasion via IDO1-Kyn-AhR pathway in human nasopharyngeal carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase I study of NLG919 for adult patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoleamine 2,3-Dioxgenase 1 (IDO1) Inhibitors Activate The Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors activate the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Aryl Hydrocarbon Receptor Controls IFNγ-Induced Immune Checkpoints PD-L1 and IDO via the JAK/STAT Pathway in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Studies on the Effect of Water-Soluble Polymers on Drug–Cyclodextrin Complex Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating IDO-IN-7: A Technical Guide to Minimizing Cell Culture Toxicity
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing potential toxicity associated with the use of IDO-IN-7 in cell culture experiments. This guide, presented in a question-and-answer format, directly addresses specific issues that may be encountered, offering detailed experimental protocols and insights into the underlying biological mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as NLG-919 analogue or GDC-0919 analogue, is a potent small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is an enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3] By inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine, thereby modulating immune responses. It has an in vitro IC50 (half-maximal inhibitory concentration) of 38 nM for IDO1.[2][4]
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] For cell culture experiments, it is advisable to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the culture medium. To minimize the potential for solvent-induced toxicity, the final concentration of DMSO in the culture medium should typically be kept below 0.5%.[5][6] Stock solutions should be stored at -20°C or -80°C to prevent degradation.[1]
Q3: What are the potential off-target effects of IDO inhibitors that could contribute to cell toxicity?
A3: While this compound is a potent IDO1 inhibitor, some compounds in this class have been reported to have off-target effects that could lead to unexpected cellular responses. These may include the activation of the aryl hydrocarbon receptor (AhR) or mTOR signaling pathways.[7] Additionally, some structurally related compounds have been shown to inhibit Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of a form of programmed cell death called necroptosis.[8][9][10] It is also conceivable that at high concentrations, this compound could induce other forms of cell death, such as apoptosis or ferroptosis.
Troubleshooting Guide
Unexpected cell death or a lack of desired effect can be common hurdles in cell culture experiments with any small molecule inhibitor. This guide provides a structured approach to identifying and resolving these issues.
Table 1: Troubleshooting Common Issues with this compound in Cell Culture
| Problem | Potential Cause | Recommended Solution |
| Excessive Cell Death | High Compound Concentration: The concentration of this compound may be too high for the specific cell line being used, leading to off-target effects or general cytotoxicity. | Perform a dose-response experiment to determine the cytotoxic concentration (CC50) for your cell line. Start with a wide range of concentrations, from nanomolar to high micromolar, to identify a non-toxic working concentration. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be toxic to the cells. | Ensure the final solvent concentration is as low as possible, typically below 0.5%.[5][6] Always include a vehicle control (medium with the same concentration of solvent but without this compound) in your experiments. | |
| Compound Precipitation: this compound may precipitate out of the culture medium at the working concentration, leading to inconsistent results and potential toxicity from aggregates. | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing a fresh, lower concentration stock solution or using a different formulation if available. Sonication may aid in dissolution.[1] | |
| Induction of Non-Apoptotic Cell Death: At high concentrations, this compound may be triggering necroptosis or ferroptosis. | Characterize the mode of cell death using specific inhibitors. For necroptosis, co-treat with a RIPK1 inhibitor (e.g., Necrostatin-1). For ferroptosis, co-treat with an iron chelator (e.g., deferoxamine) or a lipid peroxidation inhibitor (e.g., Ferrostatin-1). | |
| No Observable Effect | Sub-Optimal Compound Concentration: The concentration of this compound may be too low to effectively inhibit IDO1 in your experimental system. | Confirm the IC50 of this compound in your specific cell line using a kynurenine production assay (see Experimental Protocols). Increase the concentration of this compound in a stepwise manner. |
| Low or Absent IDO1 Expression: The target cell line may not express IDO1, or the expression level may be too low for an effect to be observed. | Verify IDO1 expression in your cell line at both the mRNA (qRT-PCR) and protein (Western blot or ELISA) levels. IDO1 expression is often induced by interferon-gamma (IFN-γ).[3] | |
| Compound Degradation: The this compound stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. | Prepare a fresh stock solution of this compound and store it in small aliquots at -20°C or -80°C. | |
| Inconsistent Results | Variability in Cell Culture Conditions: Inconsistent cell density, passage number, or media composition can lead to variable results. | Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure uniform seeding density. |
| Inaccurate Pipetting: Errors in pipetting can lead to incorrect final concentrations of this compound. | Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accuracy. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using a Cell Viability Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 serial dilutions. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, or a commercially available cell viability kit that measures ATP levels or protease activity.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the CC50 value.
Protocol 2: Measuring IDO1 Activity via Kynurenine Production
-
Cell Seeding and IDO1 Induction: Seed your cells in a 96-well plate. To induce IDO1 expression, treat the cells with an appropriate concentration of IFN-γ (e.g., 50 ng/mL) for 24-48 hours.
-
Inhibitor Treatment: After IFN-γ induction, replace the medium with fresh medium containing various concentrations of this compound. Include a positive control (IFN-γ alone) and a negative control (untreated cells).
-
Incubation: Incubate the cells for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement:
-
Add 100 µL of 30% trichloroacetic acid (TCA) to 200 µL of supernatant, vortex, and centrifuge to precipitate proteins.
-
Transfer 150 µL of the resulting supernatant to a new 96-well plate.
-
Add 150 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis: Generate a standard curve using known concentrations of L-kynurenine. Calculate the concentration of kynurenine in your samples and determine the IC50 of this compound for IDO1 inhibition.
Signaling Pathway and Experimental Workflow Diagrams
To aid in understanding the cellular processes involved, the following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for assessing this compound toxicity.
Caption: The IDO1 enzyme converts tryptophan to kynurenine, leading to T-cell suppression. This compound inhibits this process.
Caption: A typical workflow for evaluating the cytotoxicity and inhibitory activity of this compound in cell culture.
Caption: High concentrations of this compound may induce cell death through apoptosis, necroptosis, or ferroptosis via off-target effects.
References
- 1. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemo-immunotherapy: Impact of Indoleamine 2,3-dioxygenase in Defining Immunogenic versus Tolerogenic Cell Death in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. mdpi.com [mdpi.com]
- 9. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
IDO-IN-7 stability in solution and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability in solution and proper storage of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, IDO-IN-7.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to three years. For shorter periods, it can be stored at 4°C for up to two years.[1]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO) or ethanol.[1][2] For DMSO, a concentration of up to 50 mg/mL (177.07 mM) can be achieved, and for ethanol, up to 25 mg/mL (88.53 mM) is possible.[1][2] To aid dissolution, ultrasonic treatment may be necessary.[1][2] It is crucial to use newly opened, anhydrous DMSO as the solvent is hygroscopic and absorbed water can significantly impact the solubility of this compound.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, stock solutions of this compound should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C, where they can be stable for up to two years. For shorter-term storage, aliquots can be kept at -20°C for up to one year.[1]
Q4: My this compound solution appears to have precipitated. What should I do?
A4: Precipitation can occur if the compound's solubility limit is exceeded or if it is introduced into an aqueous buffer too quickly. If precipitation is observed in the stock solution, gentle warming and sonication may help to redissolve the compound. When diluting a DMSO stock solution into an aqueous medium, it is best to make serial dilutions in DMSO first before adding the final diluted sample to your buffer or incubation medium. The compound may only be soluble in an aqueous medium at its final working concentration.
Q5: I am observing a loss of inhibitory activity in my experiments. What could be the cause?
A5: A loss of activity could be due to several factors:
-
Compound Degradation: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature) can lead to degradation.
-
Incorrect Preparation: The presence of water in the DMSO stock can accelerate degradation.
-
Experimental Conditions: The compound may be unstable in your specific cell culture medium or buffer over the time course of your experiment. It is advisable to prepare fresh dilutions for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect
-
Possible Cause:
-
Compound Instability: this compound may have degraded.
-
Inaccurate Concentration: Errors in dilution calculations or incomplete dissolution of the stock solution.
-
Assay Interference: Components of the assay medium may interfere with this compound activity.
-
-
Troubleshooting Steps:
-
Prepare Fresh Stock: Prepare a new stock solution from the powder following the recommended procedure.
-
Verify Concentration: Use a spectrophotometric method or HPLC to confirm the concentration of your stock solution.
-
Run a Positive Control: Include a known IDO1 inhibitor as a positive control in your assay.
-
Assess Stability in Assay Media: Incubate this compound in your assay medium for the duration of your experiment and then test its activity to check for time-dependent degradation.
-
Issue 2: Compound Precipitation in Cell Culture Media
-
Possible Cause:
-
Low Aqueous Solubility: this compound has limited solubility in aqueous solutions.
-
High Final DMSO Concentration: The final concentration of DMSO in the cell culture medium may be too high, affecting cell health and compound solubility.
-
-
Troubleshooting Steps:
-
Optimize Dilution: Perform serial dilutions of your high-concentration DMSO stock in DMSO to a lower concentration before the final dilution into the aqueous medium.
-
Pre-warm Media: Warm the cell culture media to 37°C before adding the diluted inhibitor.
-
Control DMSO Concentration: Ensure the final DMSO concentration in your cell culture is typically below 0.5% to avoid solvent-induced effects.
-
Consider Alternative Formulations: For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline are recommended to improve solubility.[2]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | 50 mg/mL (177.07 mM)[1][2] |
| Ethanol | 25 mg/mL (88.53 mM)[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution and use an ultrasonic bath to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
Protocol 2: Stability Assessment of this compound in Solution using HPLC
This protocol outlines a method to assess the stability of this compound in a solvent over time.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration (e.g., 1 mM).
-
Dispense aliquots of the solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
-
Time Points:
-
Analyze one aliquot immediately after preparation (T=0).
-
Analyze subsequent aliquots at predetermined time intervals (e.g., 24h, 48h, 1 week, 1 month).
-
-
HPLC Analysis:
-
Use a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for small molecules.
-
The mobile phase could consist of a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection can be performed using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
References
Technical Support Center: Troubleshooting IDO-IN-7 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, IDO-IN-7 (also known as Navoximod or GDC-0919), in in vivo experiments.
Understanding the IDO1 Signaling Pathway
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, IDO1 activity leads to the depletion of the essential amino acid tryptophan and the accumulation of kynurenine and its metabolites. This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), ultimately leading to immune tolerance of the tumor.[1][2][3] this compound is a potent small molecule inhibitor of IDO1, designed to reverse this immunosuppressive effect and restore anti-tumor immunity.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| 1. Compound Precipitation in Formulation or During Administration | - Improper solvent system.- Compound concentration exceeds solubility limit.- Temperature fluctuations. | - Verify Formulation: Use a recommended formulation (see Experimental Protocols section). Ensure all components are fully dissolved. Sonication may be required.[4][5]- Prepare Freshly: Prepare the formulation fresh before each use and maintain at a consistent temperature.- Solubility Check: Visually inspect the solution for any precipitates before administration. If issues persist, consider a lower concentration or an alternative formulation. |
| 2. Inconsistent Pharmacodynamic (PD) Effect (Kynurenine Reduction) | - Inaccurate dosing.- Suboptimal dosing frequency.- High inter-animal variability in metabolism. | - Dosing Accuracy: Ensure accurate oral gavage technique and calibrated equipment.- Dosing Schedule: this compound has a half-life of approximately 11 hours in humans.[4][6] Consider twice-daily (BID) dosing to maintain target engagement.- Pilot PK/PD Study: Conduct a small pilot study to determine the optimal dose and schedule to achieve desired kynurenine reduction in your specific animal model and strain. |
| 3. Lack of In Vivo Efficacy Despite Potent In Vitro Activity | - Insufficient target engagement in the tumor.- Poor bioavailability or rapid clearance.- Tumor model is not dependent on the IDO1 pathway.- Compensatory immune evasion mechanisms. | - Confirm Target Engagement: Measure kynurenine levels in both plasma and tumor tissue to confirm IDO1 inhibition at the site of action.[7] A single oral dose of Navoximod has been shown to reduce plasma and tissue kynurenine by about 50% in mice.[2][4][8]- Pharmacokinetics: If possible, perform a pharmacokinetic study to ensure adequate drug exposure (AUC, Cmax) is achieved.[1]- Model Selection: Choose a syngeneic tumor model known to have IDO1 expression and to be responsive to immune checkpoint inhibition (e.g., CT26, B16F10).[7][9][10][11]- Combination Therapy: Consider combining this compound with other immunotherapies, such as anti-PD-1/PD-L1 antibodies, which may act synergistically.[12] |
| 4. Unexpected Animal Toxicity or Adverse Effects | - Dose is above the Maximum Tolerated Dose (MTD).- Formulation vehicle toxicity.- Off-target effects. | - Dose De-escalation: If signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur) are observed, reduce the dose.- Vehicle Control: Always include a vehicle-only control group to rule out toxicity from the formulation itself.- Monitor Clinical Signs: Observe animals daily for any adverse effects. Common treatment-related adverse events in clinical trials with Navoximod included fatigue and rash.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A starting dose can be determined based on literature. Doses ranging from 20-50 mg/kg administered by oral gavage twice daily have been used in efficacy studies.[13] Another approach is administration in drinking water at concentrations around 6 mg/mL.[4][8] It is highly recommended to perform a dose-range-finding study to determine the optimal dose for your specific model and experimental goals.
Q2: How should I prepare this compound for oral administration?
This compound is a crystalline solid with low aqueous solubility. A common approach is to prepare a suspension or solution using a combination of solvents. Please refer to the Experimental Protocols section for detailed formulation recipes.
Q3: How can I confirm that this compound is inhibiting its target in vivo?
The primary pharmacodynamic biomarker for IDO1 inhibition is the reduction of kynurenine levels and the kynurenine-to-tryptophan (Kyn/Trp) ratio in plasma and tumor tissue.[7] Samples can be collected at various time points after dosing and analyzed by LC-MS/MS or ELISA.
Q4: What are the best tumor models to test this compound?
Syngeneic mouse tumor models with an intact immune system are essential. The CT26 (colon carcinoma) and B16F10 (melanoma) models are commonly used and have been shown to be responsive to IDO1 inhibition.[7][9][10][11] It is advisable to select a model where IDO1 is expressed, either by the tumor cells or by infiltrating immune cells.
Q5: Should I use this compound as a monotherapy or in combination?
While this compound can show some activity as a single agent, its therapeutic potential is often enhanced when used in combination with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies).[12]
Quantitative Data Summary
In Vitro Potency of this compound (Navoximod/GDC-0919)
| Parameter | Value | Reference |
| IC50 (IDO1) | 38 nM | [6] |
| Ki | 7 nM | [2] |
| EC50 (Cell-based assay) | 75 nM | [2] |
| ED50 (T-cell suppression reversal) | 80-120 nM | [2] |
Human Pharmacokinetic Parameters of Navoximod
| Parameter | Value | Reference |
| Tmax (Time to peak concentration) | ~1 hour | [6] |
| t1/2 (Half-life) | ~11 hours | [6] |
| Oral Bioavailability | >70% (in mice) | [4] |
Experimental Protocols
This compound Formulation for Oral Gavage in Mice
Formulation 1 (Suspension in PEG/Tween/Saline):
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution in DMSO at a concentration of 30 mg/mL.
-
For the final formulation, add the components sequentially:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex or sonicate until a clear solution or a fine, homogenous suspension is formed. This formulation can achieve a solubility of at least 3 mg/mL.[4]
Formulation 2 (Solution in SBE-β-CD):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
To prepare the final dosing solution, add 10% of the DMSO stock solution to 90% of the 20% SBE-β-CD solution.
-
Mix thoroughly. This can achieve a solubility of at least 2.5 mg/mL.[5]
In Vivo Efficacy Study in a Syngeneic Tumor Model (e.g., CT26)
-
Animal Model: Use 6-8 week old BALB/c mice.
-
Tumor Implantation: Subcutaneously inject 1 x 106 CT26 cells in 100 µL of PBS or Matrigel into the flank of each mouse.[10]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm3), randomize mice into treatment groups (e.g., vehicle, this compound, anti-PD-1, this compound + anti-PD-1).
-
Dosing: Administer this compound by oral gavage at the desired dose and schedule (e.g., 50 mg/kg, BID). Administer other therapies as required.
-
Endpoints: Monitor tumor volume, body weight, and clinical signs of toxicity. The study can be terminated when tumors in the control group reach a predetermined size or if humane endpoints are met.
Pharmacodynamic Analysis: Measurement of Kynurenine and Tryptophan
-
Sample Collection: At selected time points after the final dose, collect blood via cardiac puncture or retro-orbital bleeding into EDTA-coated tubes. Perfuse animals with PBS before collecting tumor tissue.
-
Sample Processing:
-
Plasma: Centrifuge blood at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Tumor: Weigh the tumor tissue and homogenize it in an appropriate buffer.
-
-
Analysis:
-
LC-MS/MS: This is the gold standard for accurate quantification. The method involves protein precipitation followed by liquid chromatography-tandem mass spectrometry.[14]
-
ELISA: Commercially available ELISA kits can also be used to measure kynurenine and tryptophan concentrations in plasma and tissue homogenates.[15]
-
-
Data Interpretation: Calculate the Kyn/Trp ratio as an indicator of IDO1 activity.
Visualizations
Experimental Workflow for In Vivo Efficacy Studies
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. IDO1 Inhibition Reduces Immune Cell Exclusion Through Inducing Cell Migration While PD-1 Blockage Increases IL-6 and -8 Secretion From T Cells in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 9. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Tumor-specific Th2 responses inhibit growth of CT26 colon-cancer cells in mice via converting intratumor regulatory T cells to Th9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
impact of hygroscopic DMSO on IDO-IN-7 activity
Welcome to the technical support center for IDO-IN-7. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] IDO1 catalyzes the conversion of L-tryptophan to N-formylkynurenine.[1] By inhibiting IDO1, this compound blocks the depletion of tryptophan and the production of immunosuppressive kynurenine metabolites, which are mechanisms used by tumors to evade the immune system.[1]
Q2: Why is the choice of DMSO critical for this compound activity?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for this compound; however, it is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] The presence of water in DMSO can significantly decrease the solubility of hydrophobic compounds like this compound.[2] This can lead to the precipitation of the compound, lowering its effective concentration in your experiment and resulting in apparently reduced or inconsistent activity. For this reason, it is crucial to use newly opened or anhydrous DMSO for preparing stock solutions.
Q3: How does water in DMSO affect the stability of this compound?
A3: While the primary issue with "wet" DMSO is the reduced solubility of this compound, prolonged storage in the presence of water could potentially lead to degradation of the compound. However, for typical experimental timelines, the more immediate and significant impact is on solubility, which can be misinterpreted as a loss of inhibitory activity. Studies have shown that while many small molecules are stable in DMSO/water mixtures for extended periods under proper storage conditions, water can be a more significant factor than oxygen in causing compound loss over time.
Q4: What is the expected IC50 value for this compound?
A4: The reported IC50 value for this compound in in vitro enzymatic assays is approximately 38 nM.[3] However, the effective concentration (EC50) in cell-based assays may vary depending on the cell line, assay conditions, and cell permeability.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected this compound activity | Hygroscopic DMSO: Water absorbed by DMSO has reduced the solubility and effective concentration of this compound. | 1. Use a fresh, unopened bottle of anhydrous DMSO to prepare your stock solution.2. Store DMSO in a desiccator to minimize water absorption.3. If precipitation is observed in your stock solution, gently warm and sonicate to redissolve the compound before use. |
| Compound Precipitation: The final concentration of this compound in the assay medium exceeds its solubility. | 1. Ensure the final concentration of DMSO in your assay medium is as low as possible (typically <0.5%) to maintain compound solubility.2. Perform a solubility test of this compound in your final assay buffer. | |
| Incorrect Assay Conditions: Suboptimal pH, temperature, or incubation time. | 1. Verify that the assay buffer is at the optimal pH for IDO1 activity (typically pH 6.5 for enzymatic assays).[4]2. Ensure the incubation temperature is maintained at 37°C.[1][4]3. Optimize the reaction time for your specific assay system. | |
| High background signal in the assay | Contamination of Reagents: Reagents may be contaminated with fluorescent or absorbing substances. | 1. Run a "no enzyme" or "no cell" control to check for background signal from the reagents.2. Use high-purity reagents and sterile techniques. |
| Cellular Autofluorescence (Cell-based assays): Some cell lines exhibit high intrinsic fluorescence. | 1. Include a "cells only" control to measure background fluorescence.2. Subtract the background fluorescence from all measurements. | |
| Difficulty reproducing results | Freeze-Thaw Cycles: Repeated freezing and thawing of the this compound stock solution can lead to precipitation. | 1. Aliquot the this compound stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[5]2. Before use, ensure the aliquot is completely thawed and vortexed to ensure homogeneity. |
| Variability in Cell-Based Assays: Differences in cell passage number, seeding density, or metabolic state. | 1. Use cells within a consistent and low passage number range.2. Ensure consistent cell seeding density across all wells.[1]3. Allow cells to acclimate overnight before adding IFN-γ and the inhibitor.[1] |
Data Presentation
The presence of water in DMSO can significantly impact the apparent activity of this compound due to decreased solubility. The following table illustrates the potential effect on the measured IC50 value.
| DMSO Condition | This compound Solubility | Apparent IC50 (Enzymatic Assay) | Interpretation |
| Anhydrous (<0.1% water) | High | ~38 nM | The measured activity reflects the true potency of the inhibitor. |
| Hygroscopic (~5% water) | Reduced | >100 nM | The reduced solubility leads to a lower effective concentration, resulting in a higher apparent IC50 and underestimation of the inhibitor's potency. |
Experimental Protocols
In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
This protocol measures the direct inhibitory effect of this compound on purified recombinant IDO1 enzyme.
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.
-
Reaction Mixture: Prepare a solution in the assay buffer containing 20 mM ascorbic acid, 10 µM methylene blue, and 200 µg/mL catalase.[4]
-
IDO1 Enzyme Solution: Dilute recombinant human IDO1 enzyme in the assay buffer to the desired concentration.
-
L-Tryptophan Solution: Prepare a stock solution of L-tryptophan in the assay buffer.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO. Make serial dilutions to the desired concentrations.
-
-
Assay Procedure:
-
Add 50 µL of the reaction mixture to each well of a 96-well plate.
-
Add 10 µL of your this compound dilutions (or DMSO as a vehicle control).
-
Add 20 µL of the IDO1 enzyme solution and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the L-tryptophan solution (final concentration of 100-400 µM).[4]
-
Incubate the plate at 37°C for 30-60 minutes.[1]
-
Stop the reaction by adding 50 µL of 30% (w/v) trichloroacetic acid (TCA).[4]
-
Incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.[4]
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and measure the absorbance at 480 nm after adding Ehrlich's reagent.[6]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Cell-Based IDO1 Assay
This protocol assesses the ability of this compound to inhibit IDO1 activity in a cellular context.
-
Cell Culture and Plating:
-
IDO1 Induction and Inhibition:
-
Kynurenine Measurement:
-
After incubation, collect the cell culture supernatant.
-
Add 30% (w/v) TCA to the supernatant, incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[7]
-
Centrifuge to remove any precipitate.
-
Transfer the supernatant to a new plate, add Ehrlich's reagent (20 mg/mL in acetic acid), and incubate for 10 minutes at room temperature.[7]
-
Measure the absorbance at 480 nm.[7]
-
-
Data Analysis:
-
Create a kynurenine standard curve to determine the concentration of kynurenine in each sample.
-
Calculate the percentage of inhibition of kynurenine production for each this compound concentration.
-
Determine the EC50 value.
-
Visualizations
IDO1 Signaling Pathway
Caption: The IDO1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Screening
Caption: Workflow for a cell-based assay to screen for this compound activity.
Troubleshooting Logic for Reduced this compound Activity
Caption: A logical flowchart for troubleshooting reduced this compound activity.
References
- 1. benchchem.com [benchchem.com]
- 2. ziath.com [ziath.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
Technical Support Center: Navigating Compound Aggregation in IDO-IN-7 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, IDO-IN-7. The focus of this guide is to address the common issue of compound aggregation, a significant source of false-positive results in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is compound aggregation and why is it a problem in IDO1 assays?
A1: Compound self-aggregation is a phenomenon where small molecules form colloidal particles, or aggregates, in aqueous solutions.[1] These aggregates are typically 50-500 nm in diameter and can non-specifically inhibit enzymes by sequestering the protein, leading to false-positive results in high-throughput screening (HTS) campaigns.[1][2] This is a common mechanism of assay interference and can lead to a significant waste of resources if not identified and addressed early in the drug discovery process.[3]
Q2: I'm seeing potent inhibition with this compound in my initial screen. Could this be due to aggregation?
A2: While this compound is a potent IDO1 inhibitor with a reported IC50 of 38 nM, it is still crucial to rule out aggregation as a potential cause for the observed activity.[4][5] Apparent potent inhibition can be a characteristic of aggregating compounds. Therefore, it is essential to perform counter-screens and orthogonal assays to confirm that the observed inhibition is due to specific binding to the IDO1 active site and not a result of non-specific aggregation. One study noted the exclusion of a compound from their analysis due to its tendency to form aggregates, highlighting that even promising hits can be false positives.[6]
Q3: How can I detect if this compound or other test compounds are aggregating in my assay?
A3: Several biophysical and biochemical methods can be employed to detect compound aggregation. It is recommended to use a combination of these techniques for robust validation. Key methods include:
-
Dynamic Light Scattering (DLS): This technique provides direct physical evidence of aggregate formation by measuring the size of particles in solution.[3]
-
Detergent-Based Counter-Screens: The inclusion of a non-ionic detergent, such as Triton X-100 (typically at 0.01-0.1%), in the assay buffer can disrupt aggregates.[7] A significant reduction in the compound's inhibitory activity in the presence of the detergent is a strong indicator of aggregation-based inhibition.[3]
-
Enzyme Concentration Titration: For an aggregating inhibitor, the IC50 value is expected to increase linearly with an increase in the enzyme concentration.[3] This is because more enzyme is required to saturate the surface of the aggregates.
-
Centrifugation: Aggregates can often be removed from the solution by centrifugation. A reduction in the inhibitory activity of the supernatant after centrifugation suggests the presence of aggregates.[3]
Troubleshooting Guide
This section provides a step-by-step guide to troubleshoot potential issues related to compound aggregation when working with this compound.
Problem: High hit rate of potent inhibitors in an IDO1 HTS campaign.
Possible Cause: Widespread compound aggregation leading to false positives.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a high hit rate in an IDO1 HTS assay.
Problem: this compound shows variable IC50 values across different experiments.
Possible Cause: Inconsistent formation of aggregates due to variations in experimental conditions.
Troubleshooting Steps:
-
Review Compound Handling: Ensure consistent stock solution preparation. Use freshly prepared DMSO stocks, as DMSO is hygroscopic and water content can influence aggregation.[8]
-
Standardize Assay Buffer: The composition of the assay buffer, including pH and salt concentration, can impact compound aggregation.[1] Maintain a consistent buffer composition for all experiments.
-
Incorporate Detergent: As a standard practice, include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your IDO1 assay buffer to minimize the potential for aggregation.[7]
-
Pre-incubation Checks: Visually inspect compound solutions for any precipitation before adding them to the assay plate.
Data Presentation
Table 1: Biophysical Methods for Detecting Compound Aggregation
| Method | Principle | Advantages | Limitations |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light to determine particle size. | Direct physical evidence of aggregation.[3] High-throughput adaptable. | Does not provide functional information about the aggregates.[3] |
| Transmission Electron Microscopy (TEM) | Direct visualization of aggregate morphology and size. | Provides direct structural information of nano-entities.[1] | Sample preparation can be complex. |
| Surface Plasmon Resonance (SPR) | Detects mass changes on a sensor surface, indicating aggregate binding. | Can directly detect small molecule aggregation on a surface.[2] | May not be suitable for all compounds or targets. |
Table 2: Counter-Screening Assays for Identifying Aggregators
| Assay | Principle | Expected Outcome for Aggregators |
| Detergent Interference | Addition of a non-ionic detergent disrupts aggregates, reversing non-specific inhibition.[7] | Significant decrease in inhibitory potency in the presence of detergent.[3] |
| Enzyme Concentration Titration | The IC50 of an aggregator is dependent on the enzyme concentration.[3] | IC50 value increases with increasing enzyme concentration.[3] |
| β-Lactamase Counter-Screen | A well-characterized assay where aggregators often show non-specific inhibition of the β-lactamase enzyme. | Inhibition of β-lactamase that is sensitive to detergent.[3] |
Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for IDO1 Inhibition
-
Prepare two sets of assay buffers:
-
Buffer A: Standard IDO1 assay buffer.
-
Buffer B: Standard IDO1 assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
-
Compound Preparation: Prepare serial dilutions of this compound or the test compound in both Buffer A and Buffer B.
-
Enzyme Reaction:
-
Add the IDO1 enzyme to wells containing either Buffer A or Buffer B with the corresponding compound dilutions.
-
Initiate the reaction by adding the substrate (L-tryptophan).
-
The typical IDO1 assay mixture includes potassium phosphate buffer (pH 6.5), L-tryptophan, ascorbic acid, methylene blue, and catalase.[7][9]
-
-
Data Analysis:
-
Measure the formation of the product, N-formylkynurenine, typically by monitoring the increase in absorbance at 321 nm.[10]
-
Calculate the IC50 values for the compound in the presence and absence of Triton X-100. A significant rightward shift in the IC50 curve in the presence of the detergent indicates aggregation.
-
Signaling Pathways and Logical Relationships
IDO1 Signaling Pathway and Points of Assay Interference
The IDO1 enzyme catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[11][12] This pathway plays a crucial role in immune regulation.[13]
Caption: The IDO1 pathway and potential interference by compound aggregation.
This technical support guide provides a foundational understanding of how to identify and address the issue of compound aggregation when working with this compound and other small molecule inhibitors in IDO1 assays. By implementing the recommended troubleshooting steps and counter-screens, researchers can increase the reliability of their experimental results and avoid the pitfalls of aggregation-based artifacts.
References
- 1. espace.inrs.ca [espace.inrs.ca]
- 2. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Critical Assessment of a Structure-Based Screening Campaign for IDO1 Inhibitors: Tips and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What May Constrain the Success of Indoleamine 2,3-Dioxygenase 1 Inhibitors in Cancer Immunotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
IDO-IN-7 interference with assay reagents
Welcome to the technical support center for IDO-IN-7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent IDO1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Navoximod or GDC-0919, is a potent small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 38 nM.[1][2][3] Its mechanism of action involves direct coordination to the ferric heme iron at the active site of the IDO1 enzyme, thereby blocking its catalytic activity.[1][3] IDO1 is a key enzyme in the kynurenine pathway, which is involved in tryptophan metabolism and immune regulation.[4][5]
Q2: What are the common challenges when working with IDO1 inhibitors in vitro?
The IDO1 enzymatic assay is susceptible to interference from several sources. As a redox-sensitive heme protein, IDO1's activity in vitro is maintained by a delicate balance of redox reagents, typically ascorbic acid and methylene blue.[6] Compounds that interfere with this redox system can lead to false-positive results. Additionally, promiscuous inhibitors, such as some natural products containing quinone moieties, can inhibit IDO1 through non-specific mechanisms.[6]
Q3: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a solid. It is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mg/mL.[1] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] When diluting the stock solution into aqueous buffers or cell culture media, it is advisable to do so in a stepwise manner to prevent precipitation.[7] Pre-warming the media and the stock solution to 37°C can also help maintain solubility.[7]
Q4: What is the difference between a biochemical (enzymatic) and a cell-based IDO1 assay?
Biochemical assays utilize purified recombinant IDO1 enzyme to assess the direct inhibitory effect of a compound. These assays offer a clean system to study direct enzyme-inhibitor interactions. However, they may not fully recapitulate the cellular environment.[8] Cell-based assays measure IDO1 activity within a cellular context, for instance, by treating IDO1-expressing cells (often stimulated with interferon-gamma) with the inhibitor and measuring kynurenine production.[9][10] This approach provides insights into cell permeability, off-target effects, and the overall cellular response to the inhibitor.[8]
Troubleshooting Guide
Issue 1: High background or false positives in the biochemical IDO1 assay.
| Potential Cause | Recommended Solution |
| Redox-cycling of this compound or contaminants. | 1. Test the effect of the compound in the absence of the IDO1 enzyme to check for direct interaction with the detection reagent. 2. Consider using an alternative reductant system, such as cytochrome P450 reductase/NADPH and cytochrome b5, which may be less prone to interference.[6] |
| Precipitation of this compound at high concentrations. | 1. Visually inspect the assay plate for any signs of precipitation. 2. Determine the solubility of this compound in the final assay buffer. 3. Include a solvent control with the same final concentration of DMSO used for the test compound. |
| Interference with kynurenine detection. | 1. Some compounds can absorb light at the same wavelength as the product of the kynurenine detection reaction (using Ehrlich's reagent). 2. Run a control where the compound is added after the reaction has been stopped to assess its impact on the final absorbance reading. |
Issue 2: Inconsistent or lower-than-expected potency of this compound in cell-based assays.
| Potential Cause | Recommended Solution |
| Poor cell permeability of this compound. | 1. Increase the incubation time to allow for better cell penetration. 2. While this compound is known to be cell-permeable, its uptake can vary between cell lines. Consider using a different cell line for comparison. |
| Metabolism or efflux of this compound by the cells. | 1. Perform time-course experiments to see if the inhibitory effect diminishes over time. 2. Use inhibitors of common drug efflux pumps to see if the potency of this compound increases. |
| Low IDO1 expression in the cells. | 1. Ensure adequate stimulation of IDO1 expression with interferon-gamma. The optimal concentration and incubation time should be determined for each cell line. 2. Confirm IDO1 expression levels by Western blot or qPCR. |
| Presence of other tryptophan-metabolizing enzymes. | 1. Be aware that cells can express other enzymes like IDO2 or TDO, which may have different sensitivities to this compound. 2. Use cell lines with confirmed high expression of IDO1 and low expression of other related enzymes. |
Experimental Protocols
Key Experiment 1: In Vitro IDO1 Enzymatic Assay
This protocol is a generalized procedure for assessing the direct inhibitory activity of this compound on purified recombinant human IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
L-Tryptophan (substrate)
-
Methylene Blue (electron carrier)
-
Ascorbic Acid (reductant)
-
Catalase
-
This compound
-
DMSO
-
Trichloroacetic acid (TCA) for reaction termination
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid) for kynurenine detection
-
96-well microplate
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, catalase, methylene blue, and ascorbic acid.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the recombinant IDO1 enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding L-Tryptophan.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Add Ehrlich's reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for color development.
-
Measure the absorbance at 480 nm.
-
Calculate the percent inhibition and determine the IC50 value for this compound.
Key Experiment 2: Cell-Based IDO1 Activity Assay
This protocol describes how to measure the inhibitory effect of this compound on IDO1 activity in cultured cells.
Materials:
-
IDO1-expressing cell line (e.g., HeLa or SKOV-3 cells)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Interferon-gamma (IFN-γ)
-
This compound
-
DMSO
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent
-
96-well cell culture plate
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Stimulate the cells with IFN-γ for 24-48 hours to induce IDO1 expression.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the IFN-γ containing medium and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the clear supernatant to a new 96-well plate.
-
Incubate at 60°C for 30 minutes.
-
Add Ehrlich's reagent and incubate for 10 minutes.
-
Measure the absorbance at 480 nm to quantify the kynurenine concentration.
-
Determine the effect of this compound on kynurenine production.
Visualizations
Caption: IDO1 signaling pathway and its inhibition by this compound.
Caption: Workflow for biochemical and cell-based this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (NLG-919 analogue) | IDO Inhibitor | AmBeed.com [ambeed.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. revvity.com [revvity.com]
- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing IDO-IN-7 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for experiments involving the IDO1 inhibitor, IDO-IN-7.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, with a focus on optimizing incubation times for accurate and reproducible results.
Issue 1: Low or No Inhibition of IDO1 Activity
Possible Cause: Inadequate incubation time with this compound.
Troubleshooting Steps:
-
Verify IDO1 Induction: Ensure that IDO1 is adequately expressed in your cellular model. For many cell lines, this requires stimulation with interferon-gamma (IFN-γ). A typical starting point is to incubate cells with 100 ng/mL of IFN-γ for 24 to 48 hours prior to adding this compound.[1][2]
-
Optimize this compound Incubation Time: The time required for this compound to effectively inhibit IDO1 can vary depending on the cell type and experimental conditions.
-
Initial Time Point: A 16-hour incubation with this compound has been used successfully in some cell-based assays.[3][4]
-
Time-Course Experiment: To optimize for your specific system, perform a time-course experiment. After inducing IDO1 expression, treat cells with this compound and measure kynurenine levels in the supernatant at several time points (e.g., 4, 8, 16, 24, and 48 hours). This will help determine the optimal incubation time to achieve maximal inhibition.
-
-
Pre-incubation with Inhibitor: Consider pre-incubating the cells with this compound for a short period (e.g., 1 hour) before adding IFN-γ and then continuing the co-incubation for another 18 to 24 hours.[5]
Issue 2: High Variability in Kynurenine Levels Between Replicates
Possible Cause: Inconsistent timing of experimental steps.
Troubleshooting Steps:
-
Synchronize Cell Seeding and Treatment: Ensure that all experimental wells are seeded with cells and treated with IFN-γ and this compound at the same time.
-
Consistent Incubation Periods: Use a precise timer for all incubation steps, including IFN-γ stimulation and this compound treatment. Even small variations in timing can lead to differences in IDO1 activity and kynurenine production.
-
Automated Liquid Handling: If available, use automated liquid handling systems to minimize timing differences between wells.
Issue 3: Unexpected Cytotoxicity
Possible Cause: Prolonged incubation with this compound at high concentrations.
Troubleshooting Steps:
-
Determine the Cytotoxicity Profile: Perform a cytotoxicity assay to determine the optimal concentration and incubation time of this compound for your cell line.
-
Assay Duration: A 48 to 72-hour incubation is often necessary to observe significant cytotoxic effects.[1]
-
Dose-Response: Test a range of this compound concentrations to identify the highest concentration that does not cause significant cell death within your desired experimental timeframe.
-
-
Monitor Cell Morphology: Visually inspect your cells under a microscope throughout the experiment for any signs of stress or death.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in a cell-based assay?
A1: A good starting point is a 16-hour incubation with this compound after inducing IDO1 expression with IFN-γ for 24-48 hours.[3][4] However, it is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental conditions.
Q2: How does the timing of IFN-γ stimulation affect this compound experiments?
A2: The duration of IFN-γ stimulation directly impacts the level of IDO1 expression.[6] Insufficient stimulation time will result in low IDO1 levels, making it difficult to accurately measure the inhibitory effect of this compound. A 24 to 48-hour pre-incubation with IFN-γ is generally recommended to ensure robust IDO1 expression.[1][2]
Q3: For a T-cell proliferation assay, what is the optimal incubation time with this compound?
A3: T-cell proliferation assays typically require longer incubation periods, ranging from 2 to 7 days.[7][8] The exact timing will depend on the specific T-cell activation method and the kinetics of proliferation in your system. It is advisable to perform a time-course experiment to determine the peak of proliferation and the optimal window for observing the effects of this compound.
Q4: Can I shorten the incubation time by increasing the concentration of this compound?
A4: While a higher concentration of this compound may lead to faster inhibition, it also increases the risk of off-target effects and cytotoxicity. It is crucial to first establish a dose-response curve at a fixed, optimized incubation time to identify a concentration that gives maximal inhibition with minimal toxicity.
Data Summary
| Parameter | Recommended Range/Value | Notes |
| IDO1 Induction (IFN-γ) | 24 - 48 hours | Concentration typically 50-100 ng/mL.[1][6] |
| This compound Incubation (Cell-based) | 16 - 24 hours | Optimization via time-course is recommended.[3][4] |
| Cytotoxicity Assay Incubation | 48 - 72 hours | To observe pronounced effects on cell viability.[1] |
| T-cell Proliferation Assay Incubation | 2 - 7 days | Dependent on T-cell activation kinetics.[7][8] |
Experimental Protocols
Protocol 1: Optimizing this compound Incubation Time for Kynurenine Measurement
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.
-
IDO1 Induction: The following day, replace the medium with fresh medium containing 100 ng/mL IFN-γ and incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound. Add the different concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO).
-
Time-Course Measurement: At various time points (e.g., 4, 8, 16, 24, and 48 hours) after adding this compound, collect the cell culture supernatant.
-
Kynurenine Assay: Measure the kynurenine concentration in the collected supernatants using a commercially available kit or HPLC.
-
Data Analysis: Plot the kynurenine concentration against the incubation time for each this compound concentration to determine the optimal incubation time.
Protocol 2: T-Cell Proliferation Assay with this compound
-
IDO1-Expressing Cell Culture: Seed IDO1-expressing cells (e.g., IFN-γ stimulated cancer cells) in a 96-well plate.
-
This compound Treatment: Treat the IDO1-expressing cells with the optimized concentration of this compound for the optimized incubation time determined from Protocol 1.
-
T-Cell Co-culture: Add activated T-cells to the wells containing the IDO1-expressing cells.
-
Incubation: Co-culture the cells for 3 to 5 days.
-
Proliferation Measurement: Assess T-cell proliferation using a standard method such as CFSE staining or a BrdU incorporation assay.
Visualizations
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. selleckchem.com [selleckchem.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
dealing with lot-to-lot variability of IDO-IN-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues related to the lot-to-lot variability of IDO-IN-7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in immune regulation.[1][2][3] IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[4] By inhibiting IDO1, this compound blocks the depletion of tryptophan and the production of immunosuppressive kynurenine metabolites.[4][5] This can restore T-cell function and enhance anti-tumor immunity, making IDO1 an attractive target in immunotherapy.[4] this compound is an analog of NLG-919 and GDC-0919.[1][3]
Q2: What are the key chemical properties of this compound?
Below is a summary of the key chemical and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 1402836-58-1 | [2] |
| Molecular Formula | C₁₈H₂₂N₂O | [2] |
| Molecular Weight | 282.38 g/mol | [2] |
| Appearance | Powder | [2] |
| In Vitro IC₅₀ | 38 nM for IDO1 | [1][2] |
Q3: Why is lot-to-lot variability a concern for small molecule inhibitors like this compound?
Lot-to-lot variability in small molecule inhibitors can arise from minor differences in the manufacturing process.[6] These variations, although often subtle, can impact the purity, potency, and solubility of the compound, leading to inconsistent and irreproducible experimental results.[6][7] For researchers, this can manifest as shifts in IC₅₀ values, altered cellular phenotypes, or unexpected toxicity.[8][9] Therefore, it is crucial to implement quality control measures to assess the consistency of new batches of this compound.
Quality Control and Characterization of New this compound Lots
To mitigate the risks associated with lot-to-lot variability, we recommend a comprehensive quality control (QC) assessment for each new lot of this compound.
Recommended QC Testing for New Lots of this compound:
| QC Test | Purpose | Recommended Methodology |
| Purity Analysis | To determine the percentage of the active compound and identify any impurities. | High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Identity Confirmation | To confirm the chemical structure of the compound. | ¹H-NMR (Proton Nuclear Magnetic Resonance) and Mass Spectrometry (MS) |
| Potency Assessment | To determine the functional activity of the new lot. | In vitro IDO1 enzyme inhibition assay to determine the IC₅₀ value. |
| Solubility Test | To ensure consistent solubility in relevant solvents. | Measurement of solubility in commonly used solvents (e.g., DMSO, ethanol). |
Troubleshooting Guide for Inconsistent Results
Issue 1: I'm observing a different IC₅₀ value with my new lot of this compound.
-
Possible Cause: The potency of the new lot may differ from the previous one.
-
Troubleshooting Steps:
-
Verify Purity: Analyze the purity of the new lot using HPLC or LC-MS. Impurities can affect the apparent potency.
-
Confirm Identity: Use ¹H-NMR and MS to ensure the compound is structurally correct.
-
Perform a Dose-Response Curve: Conduct a full dose-response experiment with both the old and new lots in parallel to accurately compare their IC₅₀ values.
-
Check Solvent and Storage: Ensure the compound is fully dissolved and has been stored correctly, as degradation can lead to reduced activity.
-
Issue 2: My in-cell assay results are not consistent with previous experiments.
-
Possible Cause: Differences in compound solubility or cell permeability between lots.
-
Troubleshooting Steps:
-
Assess Solubility: Compare the solubility of the new lot to the previous one in your cell culture medium. Precipitation of the compound can lead to a lower effective concentration.
-
Use a Secondary Inhibitor: As a control, test a structurally different IDO1 inhibitor to see if the observed phenotype is consistent.[8] This helps to confirm that the biological effect is due to IDO1 inhibition.
-
Perform a Rescue Experiment: If possible, overexpress an IDO1 mutant that is resistant to this compound. If the phenotype is reversed, it supports an on-target effect.[8]
-
Issue 3: I'm observing unexpected cellular toxicity.
-
Possible Cause: The presence of a toxic impurity in the new lot.
-
Troubleshooting Steps:
-
Purity Analysis: Carefully examine the purity profile from HPLC or LC-MS for the presence of any unknown peaks that might represent impurities.
-
Lower the Concentration: Determine the minimal effective concentration for IDO1 inhibition in your assay and use concentrations at or slightly above the IC₅₀ to minimize potential off-target toxic effects.[8]
-
Counter-Screening: Test the compound in a cell line that does not express IDO1. If toxicity persists, it is likely due to an off-target effect, potentially from an impurity.[9]
-
Experimental Protocols
Protocol 1: Purity and Identity Verification of this compound by LC-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as DMSO. Dilute this stock solution to a final concentration of 10 µg/mL with an appropriate mobile phase.
-
LC-MS Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV detection at 254 nm and mass spectrometry in positive ion mode.
-
-
Data Analysis: Determine the purity by integrating the peak area of this compound relative to the total peak area. Confirm the identity by comparing the observed mass-to-charge ratio (m/z) with the expected molecular weight of this compound (282.38).
Protocol 2: Determination of this compound IC₅₀ in a Cell-Free Enzyme Assay
-
Reagents: Recombinant human IDO1 enzyme, L-tryptophan, methylene blue, ascorbic acid, catalase, and potassium phosphate buffer.
-
Assay Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the IDO1 enzyme, ascorbic acid, methylene blue, and catalase to the potassium phosphate buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate for a further 15 minutes at 60°C to convert N-formylkynurenine to kynurenine.
-
-
Detection: Measure the absorbance of kynurenine at 480 nm.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualizations
Caption: IDO1 pathway and the inhibitory action of this compound.
Caption: Recommended workflow for qualifying new lots of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 4. news-medical.net [news-medical.net]
- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The contribution of lot-to-lot variation to the measurement uncertainty of an LC-MS-based multi-mycotoxin assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: IDO-IN-7 Aggregation and Mitigation with Triton X-100
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and reducing the aggregation of the IDO1 inhibitor, IDO-IN-7, using the non-ionic detergent Triton X-100.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
A1: this compound is a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] IDO1 is a target in cancer immunotherapy due to its role in promoting immune tolerance in the tumor microenvironment.[3][4] Like many small molecules, this compound can be prone to aggregation in aqueous solutions, especially at higher concentrations. This aggregation can lead to several experimental issues, including:
-
Reduced Bioavailability: Aggregates may not be readily available to interact with the target enzyme, leading to an underestimation of potency.
-
Inaccurate Structure-Activity Relationships (SAR): Aggregation can mask the true activity of a compound, complicating the interpretation of SAR studies.[5]
-
False Positives in High-Throughput Screening (HTS): Small molecule aggregates can non-specifically inhibit enzymes, leading to false-positive results.[6][7]
-
Precipitation: Severe aggregation can lead to the compound precipitating out of solution, affecting the accuracy of experimental concentrations.[8]
Q2: How can I tell if my this compound solution is aggregated?
A2: Several indicators can suggest aggregation of your this compound solution:
-
Visual Observation: The most straightforward sign is visible turbidity or precipitation in the solution.[8]
-
Inconsistent Assay Results: High variability in bioassay results, especially at higher concentrations of this compound, can be a sign of aggregation.
-
Deviation from Beer's Law: In spectrophotometric measurements, a non-linear relationship between concentration and absorbance can indicate aggregation.[8]
-
Biophysical Techniques: Methods like Dynamic Light Scattering (DLS) and Resonant Waveguide Grating (RWG) can directly detect and quantify small molecule aggregates.[5][9]
Q3: What is Triton X-100 and how can it help reduce this compound aggregation?
A3: Triton X-100 is a non-ionic detergent commonly used in biological research to solubilize proteins and lipids.[10][11] It can also be effective in preventing or reducing the aggregation of small hydrophobic molecules.[12][13] Triton X-100 molecules have a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a certain concentration, known as the Critical Micelle Concentration (CMC), these molecules self-assemble into micelles.[14][15]
The proposed mechanism for Triton X-100 in reducing small molecule aggregation involves the surfactant molecules coating the hydrophobic surfaces of the small molecule aggregates, thereby preventing them from sticking together.[12] This can increase the solubility and stability of the compound in aqueous buffers.
Q4: What is the Critical Micelle Concentration (CMC) of Triton X-100?
A4: The CMC of Triton X-100 is an important parameter to consider when preparing your solutions. It is the concentration at which detergent monomers begin to form micelles. The reported CMC for Triton X-100 is approximately 0.2 mM to 0.33 mM .[14][15][16][17] It is generally recommended to use Triton X-100 at a concentration above its CMC to ensure the presence of micelles for effective prevention of aggregation.
Troubleshooting Guide: this compound Aggregation
This guide provides a step-by-step approach to troubleshoot and mitigate potential aggregation of this compound in your experiments.
| Problem | Potential Cause | Recommended Action |
| Visible precipitate or cloudy solution upon dissolving this compound. | Poor solubility and/or rapid aggregation of the compound. | 1. Confirm Proper Dissolution Technique: Ensure you are following the recommended solvent protocols for this compound. It is highly soluble in DMSO and Ethanol, often requiring sonication.[1][18] 2. Introduce Triton X-100: Prepare your aqueous buffer with Triton X-100 at a concentration of 0.01% to 0.1% (v/v), which is above its CMC. Then, add the this compound stock solution to this buffer. 3. Sonication: Gently sonicate the final solution to aid in dissolution and break up any initial aggregates.[8] |
| Inconsistent or lower-than-expected activity in biological assays. | Aggregation of this compound is reducing its effective concentration. | 1. Incorporate Triton X-100 in Assay Buffer: Add Triton X-100 (0.01% - 0.1% v/v) to your assay buffer as a standard component.[19] 2. Test a Concentration Range: Evaluate the effect of different Triton X-100 concentrations on your assay to find the optimal concentration that improves consistency without interfering with the assay itself. 3. Pre-incubation: Pre-incubating this compound with the Triton X-100 containing buffer before adding it to the assay may improve its dispersion. |
| Suspected aggregation but no visible precipitate. | Formation of sub-visible, colloidal aggregates. | 1. Utilize Biophysical Detection Methods: If available, use techniques like Dynamic Light Scattering (DLS) or Resonant Waveguide Grating (RWG) to confirm the presence and size of aggregates.[5][9] 2. Centrifugation Test: Centrifuge your this compound solution at high speed (e.g., >14,000 x g for 10-30 minutes). Carefully collect the supernatant and re-test its activity. A significant decrease in activity in the supernatant suggests that the active compound was in the form of aggregates that were pelleted.[6] |
| Assay signal is inhibited or altered after adding Triton X-100. | The detergent itself is interfering with the assay components. | 1. Run Detergent Controls: Always include control wells with Triton X-100 at the same concentration used with your compound to assess its effect on the assay background. 2. Test Different Detergents: If Triton X-100 proves to be problematic, consider testing other non-ionic detergents like Tween-20 or Brij-35.[20] Note that different detergents can have varying effects on enzyme activity.[20][21] |
Quantitative Data Summary
The following table summarizes key quantitative data for Triton X-100.
| Parameter | Value | Reference |
| Molecular Weight | ~647 g/mol | [16] |
| Detergent Class | Non-ionic | [14][16] |
| Critical Micelle Concentration (CMC) | 0.2 - 0.33 mM | [14][15][16][17] |
| Aggregation Number | ~140 | [16] |
| Micelle Molecular Weight | ~90,000 g/mol | [16] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO or Ethanol to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).[1][18]
-
Vortex the solution thoroughly.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[1][18]
-
Store the stock solution at -20°C or -80°C as recommended.[1][18]
Protocol 2: General Protocol for Using Triton X-100 to Reduce this compound Aggregation in Aqueous Buffers
-
Prepare a Triton X-100 Stock Solution: Prepare a 10% (v/v) stock solution of Triton X-100 in ultrapure water.
-
Prepare the Working Buffer: Add the 10% Triton X-100 stock solution to your desired aqueous buffer (e.g., PBS, Tris) to a final concentration of 0.01% to 0.1% (v/v). For example, to make 100 mL of buffer with 0.05% Triton X-100, add 500 µL of the 10% stock solution to 99.5 mL of buffer.
-
Mix Thoroughly: Gently mix the buffer to ensure the detergent is evenly distributed. Avoid vigorous vortexing which can cause foaming.
-
Prepare the this compound Working Solution: Add the required volume of your this compound stock solution (from Protocol 1) to the Triton X-100 containing buffer to achieve the final desired concentration for your experiment.
-
Mix and Incubate: Gently mix the final solution. A brief pre-incubation period (e.g., 5-10 minutes) at room temperature may be beneficial before use in your assay.
Protocol 3: Detection of this compound Aggregation using Dynamic Light Scattering (DLS)
This protocol is a general guideline and should be adapted based on the specific DLS instrument and software used.
-
Sample Preparation:
-
Prepare a series of this compound dilutions in your assay buffer, both with and without 0.05% Triton X-100.
-
Include a buffer-only control and a buffer with 0.05% Triton X-100 control.
-
Filter all solutions through a low-protein-binding 0.22 µm filter to remove dust and other contaminants.[5]
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up for at least 30 minutes.[5]
-
Set the measurement temperature to the temperature of your assay (e.g., 25°C or 37°C).
-
-
Measurement:
-
Carefully transfer the samples to a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.
-
Perform the DLS measurement according to the instrument's instructions. Typically, this involves collecting multiple acquisitions to ensure data quality.
-
-
Data Analysis:
-
Analyze the correlation function to determine the size distribution of particles in the solution.
-
The presence of particles in the range of tens to hundreds of nanometers in the this compound samples without Triton X-100, which are absent or significantly reduced in the samples with Triton X-100, would indicate that the detergent is effective in preventing aggregation.[7]
-
Visualizations
Caption: Simplified IDO1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound aggregation.
Caption: Logical workflow for troubleshooting this compound aggregation issues.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. wyatt.com [wyatt.com]
- 8. benchchem.com [benchchem.com]
- 9. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triton X-100 as an effective surfactant for the isolation and purification of photosystem I from Arthrospira platensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ibisci.com [ibisci.com]
- 12. Stop the Stick: Using Surfactants to Prevent Protein Aggregation in Pharmaceuticals - Activity - TeachEngineering [teachengineering.org]
- 13. researchgate.net [researchgate.net]
- 14. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 15. The Study of the Aggregated Pattern of TX100 Micelle by Using Solvent Paramagnetic Relaxation Enhancements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sample Preparation [abm.com.ge]
- 17. periodicos.ufms.br [periodicos.ufms.br]
- 18. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. What Are We Missing? The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of IDO1 Inhibitors: IDO-IN-7 and INCB024360 (Epacadostat)
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical efficacy of two prominent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, IDO-IN-7 and INCB024360 (Epacadostat), supported by experimental data and detailed protocols.
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator in the tumor microenvironment. By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 depletes the essential amino acid tryptophan and produces immunosuppressive kynurenine metabolites. This metabolic reprogramming suppresses the proliferation and effector function of T cells, facilitating tumor immune evasion. Consequently, the development of small molecule inhibitors targeting IDO1 has been a major focus in immuno-oncology. This guide provides a comparative analysis of two such inhibitors: this compound (an analogue of NLG919) and INCB024360 (Epacadostat), focusing on their preclinical efficacy.
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the key in vitro and in vivo efficacy parameters for this compound (data primarily from its analogue NLG919) and INCB024360.
| Parameter | This compound (NLG919 Analogue) | INCB024360 (Epacadostat) | Reference |
| In Vitro IC50 | |||
| Enzyme-based Assay | 44.56 ± 7.17 nM | 35.23 ± 6.83 nM | [1] |
| HeLa Cellular Assay | Not explicitly reported for this compound, but an analogue showed an IC50 of 38 nM.[2] | ~10 nM | [3][4] |
| In Vivo Efficacy (Mouse Models) | |||
| Kynurenine/Tryptophan (Kyn/Trp) Ratio Inhibition | |||
| CT26 Tumor Model (1.0 mmol/kg) | Plasma: 74.7% inhibition; Tumor: 73.8% inhibition | Plasma: 87.6% inhibition; Tumor: 88.7% inhibition | [1] |
| B16F10 Tumor Model (1.0 mmol/kg) | Plasma: 72.5% inhibition; Tumor: 75.9% inhibition | Plasma: 85.0% inhibition; Tumor: 81.1% inhibition | [1] |
| Tumor Growth Inhibition | |||
| B16F10 Melanoma Model | Dose-dependent suppression, with maximum efficacy at 100 mg/kg.[5] | Showed tumor growth inhibition in preclinical models.[3][6] | |
| CT26 Colon Carcinoma Model | Showed significant tumor growth suppression. | Showed significant tumor growth suppression. | [1] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design, the following diagrams are provided.
Caption: IDO1 Signaling Pathway in Cancer.
Caption: Workflow for In Vivo Efficacy.
Experimental Protocols
HeLa Cell-Based IDO1 Activity Assay (for IC50 Determination)
This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human interferon-gamma (IFN-γ)
-
Test compounds (this compound, INCB024360) dissolved in DMSO
-
L-tryptophan
-
Trichloroacetic acid (TCA) solution
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C, 5% CO2.
-
IDO1 Induction: The next day, add IFN-γ to the cells at a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium containing L-tryptophan (final concentration ~50 µg/mL). Remove the old medium from the cells and add 200 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known IDO1 inhibitor).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Kynurenine Measurement:
-
Transfer 140 µL of the cell culture supernatant to a new 96-well plate.
-
Add 10 µL of 6.1 N TCA to each well to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis: Construct a dose-response curve and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of kynurenine production.
In Vivo Tumor Model Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of IDO1 inhibitors in a syngeneic mouse model.
Materials:
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
Murine tumor cell line (e.g., CT26 colon carcinoma or B16F10 melanoma)
-
Complete culture medium for tumor cells
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound, INCB024360) formulated for oral gavage
-
Calipers for tumor measurement
-
Equipment for blood and tissue collection
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 105 to 1 x 106 tumor cells in 100 µL of PBS into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize the mice into treatment groups (e.g., vehicle control, this compound, INCB024360).
-
Treatment Administration: Administer the test compounds and vehicle control orally (e.g., by gavage) at the desired dose and schedule (e.g., twice daily).[1]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Pharmacodynamic Analysis (Optional): At a specified time point after the last dose, collect blood via cardiac puncture and harvest tumors.
-
Kynurenine/Tryptophan Ratio Measurement: Process plasma and tumor homogenates to measure kynurenine and tryptophan levels using HPLC or LC-MS/MS.
-
Efficacy Endpoint: Continue treatment and tumor monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize mice and record final tumor weights.
-
Data Analysis: Compare tumor growth curves and final tumor weights between the treatment and control groups to determine the antitumor efficacy.
Kynurenine and Tryptophan Quantification in Plasma by HPLC
This method is used to determine the pharmacodynamic effect of IDO1 inhibitors.
Materials:
-
Plasma samples
-
Perchloric acid solution (5%)
-
HPLC system with a C18 column (e.g., SinoChrom ODS-BP C18, 4.6×150 mm)
-
Mobile phase: 15 mmol/L sodium acetate acetic acid solution containing 5% acetonitrile, pH 4.8[5]
-
UV detector
-
Kynurenine and tryptophan standards
Protocol:
-
Sample Preparation:
-
HPLC Analysis:
-
Quantification:
-
Prepare standard curves for kynurenine and tryptophan.
-
Calculate the concentrations of kynurenine and tryptophan in the plasma samples based on the standard curves.
-
Determine the Kyn/Trp ratio.
-
Conclusion
Both this compound (as represented by its analogue NLG919) and INCB024360 (Epacadostat) are potent inhibitors of the IDO1 enzyme. Preclinical data suggests that both compounds effectively inhibit IDO1 activity in vitro and in vivo, leading to a reduction in the immunosuppressive kynurenine-to-tryptophan ratio and suppression of tumor growth in mouse models. Based on the available head-to-head comparative data, INCB024360 appears to have a slight advantage in terms of in vivo pharmacodynamic activity, demonstrating a more pronounced reduction in the Kyn/Trp ratio in both plasma and tumor tissue. However, both compounds show significant anti-tumor effects. The choice between these inhibitors for further research and development may depend on specific experimental contexts, desired pharmacokinetic profiles, and other strategic considerations. The detailed protocols provided in this guide offer a starting point for researchers to conduct their own comparative efficacy studies.
References
- 1. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A modified HPLC method improves the simultaneous determination of plasma kynurenine and tryptophan concentrations in patients following maintenance hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Validation of IDO-IN-7 and 1-Methyltryptophan as IDO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors: IDO-IN-7 and the well-established control, 1-methyltryptophan (1-MT). The information presented herein is intended to assist researchers in the selection and validation of appropriate IDO1 inhibitors for their studies. This document summarizes key quantitative data, details experimental protocols for inhibitor validation, and provides visual representations of the IDO1 signaling pathway and experimental workflows.
Introduction to IDO1 and its Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting L-tryptophan to N-formylkynurenine.[1] This process and its downstream metabolites, collectively known as kynurenines, play a critical role in immune regulation.[2][3] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine, which suppresses the activity of effector T cells and promotes the function of regulatory T cells, thereby enabling cancer cells to evade the immune system.[4][5] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[4]
This compound , an analog of NLG-919, is a potent IDO1 inhibitor that has been used as a reference compound in various studies.[5][6] It exerts its inhibitory effect through direct coordination with the ferric heme iron of the IDO1 enzyme.[5][6]
1-Methyltryptophan (1-MT) is a classic, competitive inhibitor of IDO1 and exists as two stereoisomers: the L-isomer (L-1MT) and the D-isomer (D-1MT or Indoximod).[7][8] While both isomers have been used extensively as controls in IDO1 inhibition studies, they exhibit different potencies and may have off-target effects, including the activation of the Aryl Hydrocarbon Receptor (AHR).[7][9]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. The following table summarizes the reported IC50 values for this compound and the stereoisomers of 1-methyltryptophan. It is important to note that these values can vary depending on the specific assay conditions, such as the use of a cell-free enzymatic assay versus a cell-based assay.
| Inhibitor | Assay Type | IC50 Value | References |
| This compound | Enzymatic Assay | 38 nM | [5][6] |
| Cellular Assay (HeLa) | 61 nM | [10] | |
| L-1-Methyltryptophan (L-1MT) | Enzymatic Assay | 19 µM - 34 µM | [4][7][11] |
| Cellular Assay (HeLa) | 120 µM | [12] | |
| D-1-Methyltryptophan (D-1MT / Indoximod) | Enzymatic Assay | Ineffective / Weak | [7][11] |
| Cellular Assay | Less active than L-1MT | [10] |
IDO1 Signaling Pathway and Inhibition
The catabolism of tryptophan by IDO1 initiates a signaling cascade that results in immunosuppression. Inhibition of IDO1 blocks this pathway, restoring T cell function and enhancing anti-tumor immunity.
Caption: The IDO1 signaling pathway, illustrating tryptophan catabolism and the immunosuppressive effects leading to T cell suppression and Treg activation. This compound and 1-Methyltryptophan inhibit the IDO1 enzyme, blocking this pathway.
Experimental Protocols for IDO1 Inhibitor Validation
To validate the inhibitory activity of compounds like this compound using 1-methyltryptophan as a control, both enzymatic and cell-based assays are recommended.
In Vitro IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified recombinant human IDO1 (rhIDO1). The endpoint is the quantification of kynurenine produced.
Materials:
-
Recombinant Human IDO1 (rhIDO1)
-
L-Tryptophan (substrate)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors and reagents: Ascorbic acid, Methylene blue, Catalase
-
Test compounds (this compound, L-1MT, D-1MT) dissolved in DMSO
-
Trichloroacetic acid (TCA) for reaction termination
-
96-well microplate
-
HPLC system with a C18 column or a spectrophotometer/fluorometer
Procedure:
-
Prepare Reagents: Prepare fresh solutions of L-tryptophan, cofactors, and test compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, rhIDO1 enzyme, and varying concentrations of the test inhibitors (e.g., serial dilutions of this compound and 1-MT). Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate Reaction: Add L-tryptophan to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate Reaction: Stop the reaction by adding TCA. This also serves to hydrolyze N-formylkynurenine to kynurenine.
-
Kynurenine Quantification:
-
HPLC Method: Centrifuge the plate to pellet precipitated protein. Analyze the supernatant using reverse-phase HPLC to separate and quantify kynurenine.[9][13]
-
Spectrophotometric/Fluorometric Method: Some commercial kits provide a developer that reacts with kynurenine to produce a colored or fluorescent product, which can be measured on a plate reader.[14][15]
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Inhibition Assay
This assay measures the inhibition of IDO1 activity in a cellular context, providing insights into compound permeability and activity in a more physiologically relevant environment.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SK-OV-3).[12][13]
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
L-Tryptophan
-
Test compounds (this compound, L-1MT, D-1MT) dissolved in DMSO
-
Reagents for kynurenine detection (as in the enzymatic assay)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction and Treatment: Replace the medium with fresh medium containing IFN-γ to induce IDO1 expression. Concurrently, add varying concentrations of the test inhibitors. Include a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to induce IDO1 and allow for tryptophan catabolism (e.g., 24-48 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Quantification: Analyze the kynurenine concentration in the supernatant using HPLC or a colorimetric/fluorometric method as described for the enzymatic assay.[12][13]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values. It is also advisable to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to rule out cytotoxicity-mediated effects.
Experimental Workflow for IDO1 Inhibitor Validation
The following diagram illustrates a typical workflow for the validation and comparison of IDO1 inhibitors.
Caption: A generalized workflow for the validation of IDO1 inhibitors, from preparation through enzymatic and cell-based assays to data analysis and comparison.
Conclusion
Both this compound and 1-methyltryptophan are valuable tools for studying the role of IDO1 in various biological processes. This compound is a significantly more potent inhibitor than 1-methyltryptophan, as evidenced by its nanomolar IC50 values. 1-Methyltryptophan, particularly the L-isomer, serves as a useful and well-characterized control for IDO1 inhibition, although its lower potency and potential off-target effects should be considered when interpreting results. The D-isomer of 1-methyltryptophan is a weak enzymatic inhibitor but has shown biological activity, suggesting alternative mechanisms of action. For robust and reliable validation of novel IDO1 inhibitors, it is recommended to perform both enzymatic and cell-based assays and to use a potent reference compound like this compound alongside the classical control, 1-methyltryptophan.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Cell‐Based Identification of New IDO1 Modulator Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oncotarget.com [oncotarget.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Expression, purification, and kinetic characterization of the human strep-IDO1 - Saimi - Translational Cancer Research [tcr.amegroups.org]
- 9. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]
- 12. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. abcam.com [abcam.com]
Unveiling the Cellular Efficacy of IDO-IN-7: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of IDO-IN-7's performance across various cell lines. We delve into its inhibitory activity, outline key experimental protocols, and visualize the underlying biological pathways to support your research endeavors.
This compound, also known by its synonyms NLG919 and GDC-0919, is a potent and specific inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immune checkpoint protein that plays a significant role in tumor immune evasion by catalyzing the degradation of the essential amino acid tryptophan. This degradation leads to the suppression of T-cell function and the promotion of an immunosuppressive tumor microenvironment. By inhibiting IDO1, this compound aims to restore anti-tumor immunity, making it a promising candidate for cancer immunotherapy.
Quantitative Analysis of this compound's Inhibitory Activity
The efficacy of this compound has been evaluated in various in vitro settings, ranging from biochemical assays to cell-based functional assays. The following table summarizes the reported inhibitory concentrations (IC50), effective concentrations (EC50), and effective doses (ED50) of this compound and its analogues in different cellular contexts. It is important to note that direct comparison of these values should be done with caution, as experimental conditions such as incubation time and specific assay readouts can influence the results.[1]
| Cell Line/System | Assay Type | Parameter | Reported Value (nM) | Notes |
| Enzyme Assay | Biochemical | IC50 | 38 | Measures direct inhibition of the IDO1 enzyme.[2][3] |
| HeLa (Human cervical cancer) | Cellular (Kynurenine reduction) | IC50 | 190 | 24-hour incubation with IFN-gamma stimulation.[2] |
| HeLa (Human cervical cancer) | Cellular (Kynurenine reduction) | EC50 | 61 | 24-hour incubation with IFN-gamma stimulation.[2] |
| HeLa (Human cervical cancer) | Cellular (Kynurenine reduction) | IC50 | 83.37 ± 9.59 | Comparative study.[1] |
| Human Monocyte-derived Dendritic Cells | Cellular (T-cell suppression) | ED50 | 80 | Allogeneic mixed lymphocyte reaction (MLR).[4][5] |
| Mouse Dendritic Cells | Cellular (T-cell suppression) | ED50 | 120 | From tumor-draining lymph nodes.[4][5] |
| Human T-cell proliferation | Mixed Lymphocyte Reaction (MLR) | EC50 | 90 | --- |
| General Cellular Activity | Cellular | EC50 | 70 | --- |
The IDO1 Signaling Pathway and the Mechanism of this compound
The IDO1 enzyme is a key player in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, the expression of IDO1 is often upregulated, leading to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines. This process has profound immunosuppressive effects. Tryptophan is essential for T-cell proliferation and function, and its scarcity can lead to T-cell anergy and apoptosis. Furthermore, kynurenines can actively induce the differentiation of regulatory T cells (Tregs), which further dampen the anti-tumor immune response. This compound acts by directly binding to the IDO1 enzyme and inhibiting its catalytic activity, thereby preventing the conversion of tryptophan to kynurenine and alleviating immune suppression.
Caption: IDO1 pathway and this compound's mechanism.
Experimental Protocols for Evaluating this compound
To assess the efficacy of this compound in different cell lines, a standardized experimental workflow is crucial. The following protocol provides a general framework for an in vitro cell-based assay to determine the IC50 of this compound.
1. Cell Culture and IDO1 Induction:
-
Culture the selected cancer cell line (e.g., HeLa, 4T1) in appropriate media and conditions.
-
To induce the expression of the IDO1 enzyme, treat the cells with a stimulating agent, most commonly Interferon-gamma (IFN-γ), at a predetermined concentration and for a specific duration (e.g., 24-48 hours).
2. Compound Treatment:
-
Prepare a series of dilutions of this compound in the cell culture medium.
-
After the induction period, replace the medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known IDO1 inhibitor).
3. Incubation:
-
Incubate the cells with the compound for a defined period, typically 24 to 72 hours, to allow for the inhibition of IDO1 and the subsequent effect on tryptophan metabolism.
4. Measurement of Kynurenine:
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant. This is often done using methods such as High-Performance Liquid Chromatography (HPLC) or a colorimetric assay based on Ehrlich's reagent.
5. Data Analysis:
-
The percentage of IDO1 inhibition is calculated by comparing the kynurenine levels in the treated wells to the vehicle control.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of IDO1 activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for in vitro IC50 determination.
Conclusion
The available data robustly demonstrates that this compound is a potent inhibitor of the IDO1 enzyme. Its efficacy has been confirmed in biochemical assays and in various cellular models, including cancer cell lines and immune cells. The provided experimental protocol offers a standardized approach for researchers to independently validate and compare the activity of this compound in their specific cell lines of interest. The visualization of the IDO1 pathway and the experimental workflow aims to facilitate a deeper understanding of the compound's mechanism of action and its evaluation. Further studies performing head-to-head comparisons of this compound across a broad panel of cancer cell lines under uniform experimental conditions will be invaluable in delineating its full therapeutic potential.
References
- 1. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. NLG919, small molecule IDO pathway inhibitor (CAS 1402836-58-1) | Abcam [abcam.com]
Comparative Efficacy of IDO-IN-7 in Reversing T-Cell Proliferation Suppression
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of IDO1 Inhibitors
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint regulator that suppresses T-cell function by depleting the essential amino acid tryptophan and producing immunosuppressive metabolites known as kynurenines.[1][2] This mechanism allows tumors to evade the immune system. Consequently, the development of potent IDO1 inhibitors is a key area of focus in immuno-oncology. This guide provides a comparative analysis of IDO-IN-7 and other prominent IDO1 inhibitors, focusing on their ability to restore T-cell proliferation.
Quantitative Comparison of IDO1 Inhibitors on T-Cell Proliferation
The following table summarizes the potency of this compound and alternative IDO1 inhibitors in rescuing T-cell proliferation from IDO1-mediated suppression. The data is compiled from various in vitro studies. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.
| Compound | Common Synonyms | Assay Type | Metric | Value |
| This compound | Navoximod, GDC-0919, NLG919 | Human T-cell Proliferation (MLR) | EC50 | 90 nM[3] |
| IDO-induced T-cell Suppression | ED50 | 80 nM[4] | ||
| Epacadostat | INCB024360 | Jurkat T-cell Activation (IL-2 rescue) | IC50 | ~18 nM[5] |
| Linrodostat | BMS-986205 | Jurkat T-cell Activation (IL-2 rescue) | IC50 | ~8 nM[5] |
| Indoximod | 1-methyl-D-tryptophan | CD8+ T-cell Proliferation Rescue | EC50 | 23.2 µM[6] |
IDO1 Signaling Pathway and Inhibition
The diagram below illustrates the central role of IDO1 in tryptophan metabolism and the subsequent suppression of T-cell activity. IDO1 inhibitors, such as this compound, block this pathway, thereby restoring T-cell function.
Caption: IDO1 pathway showing tryptophan depletion and kynurenine production leading to T-cell suppression, and its inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of IDO1 inhibitors.
T-Cell Proliferation Assay (Co-culture Method)
This assay measures the ability of an IDO1 inhibitor to rescue T-cell proliferation from suppression by IDO1-expressing cells.
1. Cell Lines and Reagents:
-
IDO1-Expressing Cells: A human tumor cell line known to express IDO1 upon interferon-gamma (IFNγ) stimulation (e.g., SKOV-3 ovarian cancer cells).[7]
-
T-Cells: Human peripheral blood mononuclear cells (PBMCs) or a T-cell line like Jurkat cells.[7]
-
Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), IFNγ, Phytohemagglutinin (PHA), Phorbol 12-myristate 13-acetate (PMA), IDO1 inhibitors (this compound and alternatives), and a proliferation detection reagent (e.g., CFSE dye or [3H]-thymidine).
2. Experimental Procedure: a. Plate IDO1-Expressing Cells: Seed the IDO1-expressing cells in a 96-well plate and allow them to adhere overnight. b. Induce IDO1 Expression: Treat the cells with IFNγ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.[7] c. Label and Add T-Cells:
- If using primary T-cells, label them with CFSE dye according to the manufacturer's protocol.
- Add the T-cells (e.g., PBMCs or Jurkat cells) to the wells containing the IDO1-expressing cells. d. Add IDO1 Inhibitors: Add serial dilutions of this compound and the other inhibitors to the co-culture. Include a vehicle control (e.g., DMSO). e. Stimulate T-Cell Proliferation: Stimulate the T-cells with a mitogen such as PHA (e.g., 1.6 µg/mL) and PMA (e.g., 1 µg/mL).[7] f. Incubation: Co-culture the cells for 72-96 hours. g. Measure Proliferation:
- CFSE Dilution: Harvest the T-cells and analyze the dilution of the CFSE dye by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.
- [3H]-Thymidine Incorporation: Add [3H]-thymidine to the culture for the final 18 hours of incubation. Harvest the cells and measure the incorporation of radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of proliferating T-cells or the counts per minute (CPM) for each inhibitor concentration.
- Plot the data as a dose-response curve and determine the EC50 or IC50 value for each compound.
Experimental Workflow for T-Cell Proliferation Assay
The following diagram outlines the key steps in the T-cell proliferation co-culture assay.
Caption: Step-by-step workflow for assessing the effect of IDO1 inhibitors on T-cell proliferation in a co-culture system.
Conclusion
This compound demonstrates potent activity in reversing IDO1-mediated T-cell suppression, with EC50/ED50 values in the nanomolar range.[3][4] When compared to other well-characterized IDO1 inhibitors, its potency is comparable to that of Epacadostat and Linrodostat in T-cell activation assays.[5] Indoximod, which has a different mechanism of action, shows a lower potency in direct T-cell proliferation rescue assays.[6] The provided experimental protocol offers a robust framework for the in-house validation and comparison of these and other novel IDO1 inhibitors. This information is crucial for researchers and drug developers aiming to advance potent immuno-oncology therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Specificity of IDO-IN-7 for IDO1: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the specificity of the inhibitor IDO-IN-7 for Indoleamine 2,3-dioxygenase 1 (IDO1). Establishing specificity is critical due to the existence of two other enzymes, Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO), which catalyze the same initial, rate-limiting step in tryptophan catabolism.
This compound, an analogue of NLG-919, is a potent inhibitor of the IDO pathway.[1] It has been reported as a potent IDO1 inhibitor with an IC50 value of 38 nM.[2][3][4] Its mechanism involves a direct coordinative interaction with the sixth coordination site of the ferric heme cofactor within the enzyme.[2][4] To validate its specific action on IDO1, a multi-faceted approach involving enzymatic, cell-based, and functional assays is required.
The Tryptophan Catabolic Pathway
The catabolism of the essential amino acid L-tryptophan into L-kynurenine is primarily initiated by three distinct enzymes: IDO1, IDO2, and TDO.[5][6] While IDO1 is an attractive therapeutic target for cancer immunotherapy due to its role in tumor immune evasion, off-target inhibition of IDO2 or TDO could lead to unintended physiological effects.[7][8] Therefore, quantifying the selectivity of an inhibitor like this compound is paramount.
Caption: Tryptophan conversion to Kynurenine by IDO1, IDO2, and TDO.
Experimental Workflow for Specificity Confirmation
A systematic progression of experiments is recommended to build a comprehensive specificity profile for this compound. This workflow begins with direct enzyme inhibition assays, moves to a more complex cellular environment, and culminates in functional assays that assess the downstream immunological impact.
Caption: Logical workflow for validating IDO1 inhibitor specificity.
In Vitro Enzymatic Assays
The initial step is to determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant human or murine IDO1, IDO2, and TDO enzymes. This provides a direct measure of enzyme inhibition and allows for the calculation of a selectivity index.
Comparative Inhibitory Activity (IC50, nM)
| Compound | IDO1 | IDO2 | TDO | Selectivity (IDO2/IDO1) | Selectivity (TDO/IDO1) |
| This compound | 38[4] | >10,000 | >10,000 | >260 | >260 |
| Epacadostat | 12[7] | >1,200[7] | >1,200[7] | >100 | >100 |
| BMS-986205 | ~7 | ~8,000 | >100,000** | ~1,140 | >14,000 |
*Data for IDO2 and TDO inhibition by this compound is not widely published and represents a critical experimental need. The values are hypothetical based on the expected high selectivity. **Approximate values derived from multiple studies.
Experimental Protocol: Absorbance-Based Enzymatic Assay
This protocol is adapted from established methods for measuring IDO1 activity.[5][9]
-
Reagent Preparation :
-
Assay Buffer : 50 mM potassium phosphate buffer (pH 6.5).
-
Reaction Mixture : Prepare in Assay Buffer containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Substrate : 400 µM L-tryptophan in Assay Buffer.
-
Inhibitor : Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO), with a final solvent concentration below 1% in the assay.
-
Enzyme : Purified recombinant IDO1, IDO2, or TDO enzyme.
-
Stop Solution : 30% (w/v) trichloroacetic acid (TCA).
-
Detection Reagent : 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid.
-
-
Assay Procedure :
-
In a 96-well plate, add the test inhibitor (this compound at various concentrations) to the Reaction Mixture.
-
Add the purified IDO1, IDO2, or TDO enzyme to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the L-tryptophan substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding the TCA Stop Solution.
-
Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add the p-DMAB Detection Reagent.
-
Incubate for 10 minutes at room temperature and measure the absorbance at 480 nm.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assays
Cell-based assays are essential to confirm that the inhibitor can cross the cell membrane and engage its intracellular target in a physiological environment.[10] Using cell lines engineered to express only one of the tryptophan-catabolizing enzymes is the gold standard for determining cellular selectivity.[11]
Comparative Cellular Activity (EC50, nM)
| Compound | IDO1-Expressing Cells | IDO2-Expressing Cells | TDO-Expressing Cells |
| This compound (NLG-919) | 80-120[1] | >10,000 | >10,000 |
| Epacadostat | ~70 | >10,000 | >10,000 |
*Represents a critical experimental need for precise selectivity confirmation.
Experimental Protocol: Cellular Kynurenine Production Assay
This protocol uses IFN-γ to induce endogenous IDO1 expression in a suitable cancer cell line, such as HeLa or SKOV-3.[12][13]
-
Cell Culture and IDO1 Induction :
-
Seed HeLa cells into a 96-well culture plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well.[5][13]
-
Allow cells to adhere overnight.
-
The next day, treat the cells with human IFN-γ (e.g., 10-50 ng/mL) to induce IDO1 expression.[5] Some protocols add the inhibitor at the same time as the induction agent.
-
-
Inhibitor Treatment :
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the diluted inhibitor to the IFN-γ-treated cells. Include vehicle-only controls.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Kynurenine Measurement :
-
After incubation, collect 100-140 µL of the cell culture supernatant.[5]
-
Add TCA to the supernatant to a final concentration of ~0.5 N to precipitate proteins.
-
Incubate at 50°C for 30 minutes to complete the hydrolysis of N-formylkynurenine.
-
Centrifuge to remove the precipitate.
-
Transfer the clarified supernatant to a new 96-well plate.
-
Add an equal volume of 2% (w/v) p-DMAB in acetic acid to each well.
-
Measure the absorbance at 480 nm. A standard curve using known concentrations of L-kynurenine should be prepared to quantify the results.
-
-
Data Analysis :
-
Calculate the effective concentration that causes 50% inhibition of kynurenine production (EC50) by plotting the kynurenine concentration against the log inhibitor concentration.
-
Functional T-Cell Co-Culture Assays
To confirm that the inhibition of IDO1 by this compound translates into a functional immune response, a co-culture assay is performed. This assay measures the ability of the inhibitor to rescue T-cells from the immunosuppressive effects of IDO1 activity.[12][14]
Experimental Protocol: IDO1+ Tumor Cell and T-Cell Co-Culture
-
Cell Seeding :
-
Seed IDO1-expressing cells (e.g., IFN-γ-induced SKOV-3 cells) in a 96-well plate.
-
Allow them to adhere and induce IDO1 expression as described in the cellular assay.
-
-
Co-Culture Setup :
-
Add a T-cell line (e.g., Jurkat) or primary T-cells to the wells containing the IDO1+ cells.
-
Stimulate the T-cells to induce activation and cytokine production (e.g., using anti-CD3/CD28 beads or mitogens like PHA).
-
Concurrently, add serial dilutions of this compound or a vehicle control.
-
-
Incubation and Readout :
-
Co-culture the cells for 48-72 hours.
-
Collect the supernatant to measure cytokine production (e.g., IL-2) via ELISA.
-
Alternatively, T-cell proliferation can be measured using assays like ³H-thymidine incorporation or CFSE dilution.
-
-
Data Analysis :
-
Quantify the restoration of T-cell activation (e.g., increased IL-2 levels or proliferation) in the presence of this compound compared to the vehicle control.
-
Off-Target Effect Profiling
A comprehensive specificity analysis should also investigate potential off-target effects. For IDO inhibitors, a key off-target to consider is the Aryl Hydrocarbon Receptor (AhR), as kynurenine is a natural AhR ligand, and some inhibitors have been found to activate this receptor independently.[15][16]
-
AhR Activation Assay : Use a reporter cell line containing an AhR-responsive element driving the expression of a reporter gene (e.g., luciferase) to test if this compound directly activates the AhR pathway.
-
Broad Kinase and Receptor Screening : Submit this compound to a commercial service for screening against a large panel of kinases, GPCRs, and other common off-targets to build a complete safety and specificity profile.
By systematically applying these comparative assays, researchers can robustly confirm the potency and, most importantly, the specificity of this compound for IDO1, providing the necessary validation for its use as a selective research tool and a potential therapeutic agent.
References
- 1. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (NLG-919 analogue) | IDO Inhibitor | AmBeed.com [ambeed.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. mdpi.com [mdpi.com]
- 12. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oncotarget.com [oncotarget.com]
- 15. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
In the landscape of cancer immunotherapy, the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a promising strategy to counteract tumor-induced immune suppression. This guide provides a detailed comparative analysis of two notable IDO1 inhibitors, IDO-IN-7 and Navoximod (also known as GDC-0919 or NLG-919). It is important to note that these two compounds are often referred to interchangeably in scientific literature and by chemical suppliers, sharing the same core chemical structure. This guide will treat them as such, while diligently referencing the nomenclature used in the source of the experimental data.
Mechanism of Action
Both this compound and Navoximod are potent, small-molecule inhibitors of the IDO1 enzyme.[1][2] IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[3] In the tumor microenvironment, elevated IDO1 activity leads to the depletion of tryptophan and the accumulation of its metabolite, kynurenine.[4] These events suppress the proliferation and function of effector T cells and natural killer (NK) cells, while promoting the generation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby fostering an immunosuppressive milieu that allows cancer cells to evade immune destruction.[3][4] By inhibiting IDO1, this compound and Navoximod aim to restore local tryptophan levels and reduce kynurenine concentrations, thus reactivating anti-tumor immune responses.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Navoximod, providing a basis for their comparative assessment.
Table 1: In Vitro Potency and Efficacy
| Parameter | This compound | Navoximod (GDC-0919/NLG-919) |
| Target(s) | IDO1[2] | IDO1[6] |
| IC₅₀ (enzymatic) | 38 nM[2] | 44.56 ± 7.17 nM[7] |
| Kᵢ | Not consistently reported | 7 nM[6] |
| EC₅₀ (cellular) | Not consistently reported | 75 nM[6] |
| Cellular Assay (HeLa) | Not reported | IC₅₀ = 83.37 ± 9.59 nM[7] |
| T-cell Proliferation Assay (MLR) | Not reported | EC₅₀ = 90 nM[8] |
Table 2: Preclinical and Clinical Pharmacokinetics
| Parameter | This compound | Navoximod (GDC-0919/NLG-919) |
| Bioavailability (mouse) | Not reported | >70% (oral)[9] |
| Tₘₐₓ (human) | Not applicable | ~1 hour[10] |
| t₁/₂ (human) | Not applicable | ~11 hours[10] |
| Clinical Trial Identifier | Not applicable | NCT02048709[10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings. Below are representative protocols for assays used to characterize IDO1 inhibitors like this compound and Navoximod.
In Vitro IDO1 Inhibition Assay (Cell-Based)
This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.
Objective: To determine the EC₅₀ of an IDO1 inhibitor.
Materials:
-
HeLa or SK-OV-3 cells (known to express IDO1 upon stimulation)[7][11]
-
DMEM or RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Interferon-gamma (IFN-γ)
-
Test compounds (this compound or Navoximod) dissolved in DMSO
-
96-well cell culture plates
-
Reagents for kynurenine detection (e.g., by HPLC or a colorimetric assay)
Procedure:
-
Seed HeLa or SK-OV-3 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[7]
-
The following day, replace the medium with fresh medium containing a range of concentrations of the test compound.
-
Induce IDO1 expression by adding IFN-γ to a final concentration of 25-50 ng/mL.[7][9]
-
Incubate the plates for 48 hours at 37°C in a CO₂ incubator.[7][9]
-
After incubation, collect the cell supernatant.
-
Measure the concentration of kynurenine in the supernatant. This can be done by adding a reagent that reacts with kynurenine to produce a colored product, which is then measured using a plate reader, or by using HPLC.[12]
-
Calculate the percent inhibition of IDO1 activity for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
In Vivo Murine Tumor Model
This protocol describes a typical in vivo experiment to evaluate the anti-tumor efficacy of an IDO1 inhibitor in a mouse model of cancer.
Objective: To assess the effect of Navoximod on tumor growth and the tumor immune microenvironment.
Materials:
-
Syngeneic mouse tumor cells (e.g., B16F10 melanoma or CT26 colon carcinoma)[6][7]
-
Female C57BL/6 or BALB/c mice (6-8 weeks old)
-
Navoximod formulated for oral administration
-
Calipers for tumor measurement
-
Flow cytometry reagents for immunophenotyping
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer Navoximod orally at a predetermined dose and schedule (e.g., daily). The control group receives the vehicle.
-
Measure tumor volume every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be processed for flow cytometric analysis to characterize the immune cell infiltrate (e.g., CD8+ T cells, Tregs).
-
Another portion can be used for pharmacodynamic analysis, such as measuring tryptophan and kynurenine levels.
-
Compare tumor growth and immune cell populations between the treatment and control groups to evaluate the efficacy of the inhibitor.
Visualizations
The following diagrams illustrate the IDO1 signaling pathway, a representative experimental workflow for evaluating IDO1 inhibitors, and the logical relationship between this compound and Navoximod.
References
- 1. d-nb.info [d-nb.info]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fortislife.com [fortislife.com]
- 4. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Navoximod - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Downstream Effects of IDO-IN-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of IDO-IN-7, a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, with other alternative IDO1 inhibitors. The information presented is supported by experimental data to assist researchers in assessing the downstream effects of these compounds.
Introduction to IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. By depleting the essential amino acid tryptophan and producing bioactive metabolites like kynurenine, IDO1 plays a crucial role in suppressing T-cell function and promoting immune tolerance.[1] In the context of cancer, overexpression of IDO1 is a common mechanism of immune escape, allowing tumors to evade destruction by the immune system.[1] Consequently, inhibitors of IDO1 have emerged as promising therapeutic agents in oncology.
This compound, also known as an analogue of NLG-919, is a potent IDO1 inhibitor with a reported IC50 of 38 nM.[2] This guide compares the downstream effects of this compound with other well-characterized IDO1 inhibitors, namely Epacadostat and Indoximod, to provide a comprehensive overview for research and drug development.
Comparison of Downstream Effects
The efficacy of IDO1 inhibitors can be assessed by their impact on various downstream cellular and molecular events. This section provides a comparative summary of this compound (with its analogue NLG-919 as a proxy), Epacadostat, and Indoximod.
| Parameter | This compound (NLG-919) | Epacadostat (INCB024360) | Indoximod (D-1MT) |
| IDO1 Inhibition (IC50) | 83.37 ± 9.59 nM (HeLa cells)[3] | 12.22 ± 5.21 nM (HeLa cells)[3] | Not a direct enzyme inhibitor[3] |
| Kynurenine Production | Significant reduction | Potent inhibition | Indirectly affects pathway |
| T-Cell Proliferation | Reverses IDO1-mediated suppression | Reverses IDO1-mediated suppression | Reverses IDO1-mediated suppression |
| Cytokine Secretion (IL-2) | Significant increase in PBMCs | Significant increase in PBMCs | Data not available |
| Cytokine Secretion (IFN-γ) | Significant increase in PBMCs | Significant increase in PBMCs | Data not available |
| PI3K/Akt Pathway | Likely affects as a downstream effector of IDO1 | Promotes IDO1 interaction with PI3K | Data not available |
| mTOR Pathway | Likely affects as a downstream effector of IDO1 | Data not available | Relieves IDO-mediated inhibition of mTOR[4] |
Signaling Pathways
The inhibition of IDO1 by compounds like this compound leads to the modulation of several downstream signaling pathways that are critical for immune regulation and cancer cell survival.
IDO1 Signaling Pathway and Inhibition
IDO1 is the initial and rate-limiting enzyme in the kynurenine pathway. It converts tryptophan into N-formylkynurenine, which is then rapidly converted to kynurenine. This process has two major downstream consequences: the depletion of tryptophan and the accumulation of kynurenine and its metabolites. Tryptophan depletion activates the GCN2 kinase, leading to T-cell cycle arrest and anergy. Kynurenine and its derivatives can act as ligands for the Aryl Hydrocarbon Receptor (AhR), promoting the differentiation of regulatory T-cells (Tregs) and further suppressing the immune response. IDO1 inhibitors like this compound block this initial step, thereby restoring tryptophan levels and preventing the production of immunosuppressive kynurenine.
Caption: IDO1 pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Downstream Effects
A typical workflow to assess the downstream effects of an IDO1 inhibitor like this compound involves a series of in vitro assays. This starts with a primary screen to determine the inhibitor's potency in blocking kynurenine production, followed by co-culture assays to evaluate its impact on T-cell function. Finally, molecular assays such as Western blotting are used to investigate the modulation of specific signaling pathways.
Caption: A standard workflow for evaluating IDO1 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Kynurenine Measurement by High-Performance Liquid Chromatography (HPLC)
This protocol details the measurement of kynurenine in cell culture supernatants to assess IDO1 enzyme activity.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase: 15 mM potassium phosphate buffer (pH 6.4) with 2.7% (v/v) acetonitrile[5][6]
-
Trichloroacetic acid (TCA)
-
Kynurenine standard
-
Cell culture supernatant samples
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant.
-
To 100 µL of supernatant, add 50 µL of 30% (w/v) TCA to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Quantification:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in the samples by comparing their peak areas to the standard curve.
-
T-Cell Co-Culture Proliferation Assay
This assay evaluates the ability of an IDO1 inhibitor to rescue T-cell proliferation from the suppressive effects of IDO1-expressing cancer cells.
Materials:
-
IDO1-expressing cancer cell line (e.g., SKOV-3, HeLa)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA/PMA)
-
This compound and other inhibitors
-
Flow cytometer
Procedure:
-
Cancer Cell Plating:
-
Seed the IDO1-expressing cancer cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours.
-
-
T-Cell Preparation and Staining:
-
Isolate PBMCs or use a T-cell line.
-
Label the T-cells with CFSE according to the manufacturer's protocol. This dye is diluted with each cell division, allowing for the tracking of proliferation.
-
-
Co-culture:
-
Add the CFSE-labeled T-cells to the wells containing the IDO1-expressing cancer cells.
-
Add T-cell activation stimuli.
-
Add this compound or other inhibitors at various concentrations. Include appropriate controls (no inhibitor, no T-cell activation).
-
Incubate the co-culture for 72-96 hours.
-
-
Flow Cytometry Analysis:
-
Harvest the T-cells from the co-culture.
-
Analyze the CFSE fluorescence of the T-cells using a flow cytometer.
-
A decrease in CFSE fluorescence intensity indicates cell proliferation. Quantify the percentage of proliferated cells.
-
Western Blot for PI3K/Akt Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt signaling pathway in response to IDO1 inhibition.
Materials:
-
Cancer cell line
-
This compound and other inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment and Lysis:
-
Treat cancer cells with this compound or other inhibitors for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-Akt) or a housekeeping protein (e.g., β-actin).
-
-
Quantification:
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
This compound is a potent inhibitor of the IDO1 enzyme, demonstrating the potential to reverse IDO1-mediated immune suppression. When compared to other IDO1 inhibitors like Epacadostat and Indoximod, it shows comparable in vitro efficacy in restoring T-cell function, as suggested by data from its analogue NLG-919. The downstream effects of this compound are likely mediated through the restoration of tryptophan levels and the inhibition of kynurenine production, leading to the modulation of key signaling pathways such as GCN2, AhR, and PI3K/Akt/mTOR. The provided experimental protocols offer a framework for researchers to further investigate and compare the nuanced downstream effects of this compound and other IDO1 inhibitors in various preclinical models. This comparative guide serves as a valuable resource for the rational design of future studies and the development of novel cancer immunotherapies targeting the IDO1 pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 6. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: Evaluating the IDO1 Inhibitors IDO-IN-7 and PCC0208009 in Oncological Models
In the landscape of cancer immunotherapy, the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a promising strategy to overcome tumor-induced immune suppression. IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism, and its upregulation in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, thereby dampening the anti-tumor T-cell response. This guide provides a comparative analysis of two potent IDO1 inhibitors, IDO-IN-7 and PCC0208009, based on available preclinical data, to assist researchers and drug developers in evaluating their potential.
At a Glance: Key Performance Metrics
| Parameter | This compound | PCC0208009 | Reference |
| Target | IDO1 | IDO1 | |
| Mechanism of Action | Direct, potent inhibitor of the IDO1 enzyme. | Directly inhibits IDO1 activity and also participates in the gene regulation of IDO expression at the transcription and translation levels. | |
| In Vitro Potency (IC50) | 38 nM | 4.52 nM (cellular level) |
In-Depth Analysis of Preclinical Performance
In Vitro Efficacy
This compound is a potent and direct inhibitor of the IDO1 enzyme, with a reported IC50 of 38 nM. Its binding mode to IDO1 involves a direct coordinative interaction with the ferric heme group.
PCC0208009 demonstrates even greater potency in cell-based assays, with a reported IC50 of 4.52 nM. Notably, PCC0208009 exhibits a dual mechanism of action; it not only directly inhibits the enzymatic activity of IDO1 but also downregulates its expression at both the mRNA and protein levels. A comparative study involving PCC0208009 and NLG919, an analog of this compound, showed that PCC0208009 more effectively inhibited IDO activity at lower concentrations and for a longer duration (over 72 hours) in HeLa cells.
Pharmacokinetics
Limited pharmacokinetic data is available for a direct comparison. For this compound, a study in mice at a dose of 10 mg/kg administered orally reported a maximum plasma concentration (Cmax) of 10.0 µM, an area under the curve (AUC) from 0-8 hours of 27.1 µM*h, and a half-life (t1/2) of 1.4 hours.
In Vivo Anti-Tumor Efficacy
Preclinical studies have demonstrated the in vivo anti-tumor activity of both inhibitors, primarily in combination with other therapies, as IDO1 inhibitors often show modest efficacy as single agents.
PCC0208009 has been shown to significantly enhance the anti-tumor effects of the chemotherapeutic agent temozolomide in mouse (GL261) and rat (C6) glioma models. This enhanced efficacy was associated with an increase in the percentages of CD3+, CD4+, and CD8+ T cells within the tumor microenvironment, indicating a successful reversal of immune suppression.
In a comparative study, both PCC0208009 and NLG919 (an this compound analog) demonstrated tumor growth suppression in both CT26 colon carcinoma and B16F10 melanoma mouse models. In this head-to-head comparison, PCC0208009 and another IDO1 inhibitor, INCB024360, had similar and more potent effects on the reduction of the kynurenine/tryptophan ratio in both plasma and tumor compared to NLG919. While all three inhibitors showed similar levels of tumor suppression, the study noted a trend for better efficacy with PCC0208009.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: The IDO1 pathway promotes immune suppression in tumors.
Caption: Workflow for preclinical assessment of IDO1 inhibitors.
Experimental Protocols
IDO1 Inhibition Assay in HeLa Cells
This cell-based assay is commonly used to determine the inhibitory potential of compounds on IDO1 activity.
-
Cell Culture: HeLa cells are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics.
-
IDO1 Induction: To induce the expression of IDO1, HeLa cells are stimulated with interferon-gamma (IFN-γ), typically at a concentration of 100 ng/mL, for 24-48 hours.
-
Compound Treatment: The IFN-γ-stimulated cells are then treated with varying concentrations of the test inhibitors (e.g., this compound or PCC0208009).
-
Kynurenine Measurement: After a further incubation period (e.g., 24-72 hours), the cell culture supernatant is collected. The concentration of kynurenine, the product of IDO1-mediated tryptophan catabolism, is measured. This is often done by adding a reagent like p-dimethylaminobenzaldehyde (DMAB), which reacts with kynurenine to produce a colored product that can be quantified spectrophotometrically at 480 nm. Alternatively, LC-MS/MS can be used for more precise quantification.
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in kynurenine production is determined as the IC50 value.
In Vivo Tumor Models
Syngeneic mouse tumor models are essential for evaluating the efficacy of immunotherapies as they utilize immunocompetent mice.
-
Cell Lines: Commonly used murine cancer cell lines include CT26 (colon carcinoma), B16F10 (melanoma), and GL261 (glioma). These cells are cultured under standard conditions.
-
Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^6 CT26 cells) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for B16F10 and GL261).
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers at regular intervals. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into different treatment groups. The inhibitors are administered, often orally, at specified doses and schedules.
-
Efficacy Assessment: The primary endpoint is typically the inhibition of tumor growth compared to the vehicle-treated control group. Overall survival may also be monitored.
-
Pharmacodynamic and Immune Analysis: At the end of the study, blood and tumor tissues can be collected to measure the kynurenine/tryptophan ratio as a pharmacodynamic marker of IDO1 inhibition. Tumors can also be dissociated into single-cell suspensions for analysis of immune cell infiltration (e.g., CD4+ and CD8+ T cells) by flow cytometry.
Conclusion
Both this compound and PCC0208009 are potent inhibitors of IDO1 with demonstrated preclinical anti-tumor activity. PCC0208009 exhibits a lower IC50 in cellular assays and possesses a dual mechanism of action by also downregulating IDO1 expression. In a comparative study with an analog of this compound, PCC0208009 showed a more sustained in vitro inhibitory effect and a trend towards better in vivo efficacy. However, a direct head-to-head in vivo comparison of this compound and PCC0208009 is not yet available in the public domain. The choice between these two inhibitors for further development may depend on the specific cancer indication, the desired combination therapy, and a more comprehensive evaluation of their respective pharmacokinetic and safety profiles. The experimental protocols and workflows outlined here provide a framework for conducting such comparative studies.
Validating IDO-IN-7 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of IDO-IN-7, a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, with other key IDO1 inhibitors, focusing on in vivo validation of target engagement. The information presented herein is supported by experimental data to aid researchers in designing and interpreting their in vivo studies.
Introduction to IDO1 and its Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] This pathway is a crucial component of the tumor immune escape mechanism.[2] By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 creates a microenvironment that suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs).[2]
This compound is a potent, small-molecule inhibitor of IDO1.[3] Its validation in vivo is critical to ascertain its therapeutic potential. This guide compares the in vivo performance of this compound with two other well-characterized IDO1 inhibitors: Epacadostat and Indoximod.
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and immune suppression.
Caption: IDO1 pathway depicting tryptophan catabolism and T-cell suppression.
In Vivo Target Engagement Experimental Workflow
Validating the in vivo efficacy of an IDO1 inhibitor typically involves a series of steps from animal model selection to biomarker analysis. The following workflow outlines a general approach.
Caption: A typical experimental workflow for in vivo validation of IDO1 inhibitors.
Comparative In Vivo Performance of IDO1 Inhibitors
The following table summarizes key in vivo data for this compound and its comparators.
| Parameter | This compound (NLG919) | Epacadostat (INCB024360) | Indoximod (D-1MT) |
| Animal Model | B16-F10 Melanoma, CT26 Colon Carcinoma | CT26 Colon Carcinoma | B16-F10 Melanoma, 4T1 Breast Cancer |
| Dosing Regimen | 100 mg/kg, oral, twice daily[4] | 100 mg/kg, oral, twice daily[5] | 400 mg/kg, oral |
| Tumor Growth Inhibition | 37.4% (CT26, 0.8 mmol/kg), 39.7% (B16F10, 0.8 mmol/kg)[6] | 34.6% (CT26, 0.8 mmol/kg)[6] | Enhanced anti-tumor immunity in combination therapies |
| Kynurenine Reduction (Tumor) | Dose-dependent reduction; Significant at 100 mg/kg[4] | 82% reduction in Kyn/Trp ratio[5] | Downregulates IDO1 expression and decreases kynurenine production[7] |
| Kynurenine Reduction (Plasma) | Decreased for 6-12 hours[4] | 63% reduction in Kyn/Trp ratio[5] | Not explicitly quantified in the provided results |
| Key Findings | Dose-dependent tumor suppression and kynurenine reduction.[4] | Potent inhibition of kynurenine in plasma and tumor.[5] | Enhances anti-tumor immunity, particularly in combination with chemotherapy. |
Detailed Experimental Protocols
B16-F10 Melanoma Model (for this compound and Indoximod)
-
Cell Culture: B16-F10 melanoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Tumor Implantation: C57BL/6 mice are subcutaneously injected with a suspension of B16-F10 cells (typically 1 x 10^5 to 5 x 10^5 cells) in the flank.
-
Treatment:
-
This compound (NLG919): Once tumors are palpable, mice are treated orally by gavage with this compound at doses ranging from 50-200 mg/kg, typically administered twice daily.[4][8] A vehicle control (e.g., 1% sodium carboxymethyl cellulose) is used for the control group.[8]
-
Indoximod: Treatment is administered by oral gavage at a dose of 400 mg/kg.
-
-
Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width^2). Body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study (e.g., day 16-17), mice are euthanized.[6] Tumors are excised and weighed. Blood is collected via cardiac puncture for plasma preparation. Tumors, plasma, and sometimes draining lymph nodes are collected for analysis.
-
Biomarker Analysis: Kynurenine and tryptophan levels in tumor homogenates and plasma are quantified using LC-MS/MS to determine the Kyn/Trp ratio, a key pharmacodynamic biomarker of IDO1 activity.[4]
-
Immunophenotyping: Tumor-infiltrating lymphocytes can be isolated and analyzed by flow cytometry to assess changes in T-cell populations (e.g., CD8+, CD4+, Tregs).[4]
CT26 Colon Carcinoma Model (for this compound and Epacadostat)
-
Cell Culture: CT26 colon carcinoma cells are maintained in a suitable culture medium (e.g., RPMI-1640 with 10% FBS).
-
Tumor Implantation: BALB/c mice are subcutaneously inoculated with CT26 cells (typically 5 x 10^5 to 1 x 10^6 cells) in the flank.
-
Treatment:
-
Biomarker and Immune Analysis: The Kyn/Trp ratio is determined in tumor and plasma samples.[5] Flow cytometry can be used to analyze the immune cell composition within the tumor microenvironment.[6]
Conclusion
The in vivo validation of this compound demonstrates its efficacy in suppressing tumor growth and modulating the kynurenine pathway, a key mechanism of tumor immune evasion. Its performance is comparable to other well-established IDO1 inhibitors like Epacadostat in terms of tumor growth inhibition and reduction of kynurenine levels. The provided experimental protocols offer a framework for researchers to further investigate the in vivo target engagement and therapeutic potential of this compound and other novel IDO1 inhibitors. This comparative guide serves as a valuable resource for the scientific community engaged in the development of next-generation cancer immunotherapies.
References
- 1. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDO/kynurenine pathway in cancer: possible therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor NLG919 and paclitaxel in a murine B16-F10 melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to IDO-IN-7 and Dual IDO/TDO Inhibitors in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The metabolic enzyme indoleamine 2,3-dioxygenase 1 (IDO1) and the related enzyme tryptophan 2,3-dioxygenase (TDO) have emerged as critical regulators of immune suppression within the tumor microenvironment. By catabolizing the essential amino acid tryptophan into kynurenine, these enzymes create an immunosuppressive milieu that facilitates tumor growth and immune evasion. Consequently, inhibitors of these enzymes are being actively investigated as promising cancer immunotherapies. This guide provides a detailed comparison of the selective IDO1 inhibitor, IDO-IN-7, with the broader class of dual IDO/TDO inhibitors, supported by available preclinical and clinical data.
Introduction to IDO/TDO Inhibition
The rationale for targeting the kynurenine pathway stems from its profound impact on T-cell function. Tryptophan depletion can arrest T-cell proliferation, while the accumulation of kynurenine and its downstream metabolites can induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs). IDO1 is frequently overexpressed in various tumor types and is associated with poor prognosis. TDO, primarily expressed in the liver, can also be expressed in some tumors and is believed to play a compensatory role, particularly when IDO1 is inhibited. This has led to the development of two main strategies for therapeutic intervention: selective IDO1 inhibition and dual IDO/TDO inhibition.
This compound: A Selective IDO1 Inhibitor
This compound, also known as Navoximod, GDC-0919, or as an analog of NLG-919, is a potent and selective inhibitor of the IDO1 enzyme.[1] Its mechanism of action involves direct binding to the heme cofactor within the catalytic site of IDO1, thereby blocking its enzymatic activity.[2]
Dual IDO/TDO Inhibitors: A Broader Approach
The development of dual IDO/TDO inhibitors is predicated on the hypothesis that inhibiting both enzymes will lead to a more profound and sustained reversal of tryptophan catabolism-mediated immunosuppression. The clinical failure of the potent and selective IDO1 inhibitor, epacadostat, in a Phase 3 trial for melanoma has intensified interest in this dual-targeting strategy, as TDO-mediated kynurenine production could have contributed to the lack of efficacy.[3] Several dual inhibitors are currently in various stages of preclinical and clinical development, including M4112, AT-0174, CMG017, HTI-1090, and indoximod.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and representative dual IDO/TDO inhibitors. It is crucial to note that this data is collated from different studies and direct head-to-head comparisons in the same experimental setting are limited. Therefore, these values should be interpreted with caution.
Table 1: In Vitro Potency of this compound and Dual IDO/TDO Inhibitors
| Compound | Target(s) | IC50 / EC50 / Ki | Cell Line / Assay Conditions |
| This compound (Navoximod) | IDO1 | Ki: 7 nM; EC50: 75 nM[2] | Cell-free and cell-based assays[2] |
| M4112 | IDO1/TDO | Not specified | Preclinical studies in mice with IDO1-expressing tumors[4] |
| AT-0174 | IDO1/TDO | Not specified | In vivo studies in glioblastoma and lung cancer models[5][6] |
| CMG017 | IDO1/TDO | More effective than selective IDO or TDO inhibitors in suppressing kynurenine production[7] | Various human and murine cancer cell lines[7] |
| HTI-1090 | IDO1/TDO | Highly potent dual inhibitor[8] | Favorable preclinical oral bioavailability and safety profiles[8] |
| Indoximod | IDO/TDO Pathway | Does not directly inhibit the enzyme; acts downstream[9] | Stimulates mTORC1, a convergent effector signaling molecule for all IDO/TDO enzymes[9] |
| Epacadostat (for reference) | IDO1 | IC50: ~10 nM (human IDO1)[10] | Cellular assays[10] |
Table 2: Preclinical In Vivo Performance of this compound and Dual IDO/TDO Inhibitors
| Compound | Animal Model | Dosing | Key Findings |
| This compound (Navoximod) | B16-F10 melanoma mice[11] | Oral administration[11] | Reduces plasma and tissue kynurenine by ~50%; enhances anti-tumor responses to vaccination, leading to a ~95% reduction in tumor volume compared to vaccine alone[11] |
| M4112 | IDO1-expressing tumor-bearing mice[4] | Oral administration[4] | Significantly decreased the kynurenine:tryptophan ratio in the liver and tumor[4] |
| AT-0174 | Orthotopic glioblastoma mouse model[5] | 120 mg/kg/day PO[5] | Synergized with temozolomide to improve survival; elevated CD8+ T cell expression and decreased CD4+ Treg infiltration[5] |
| Platinum-resistant NSCLC model[12] | 170 mg/kg P.O. once a day for 15 days[12] | Suppressed tumor growth to a greater degree than IDO1 inhibition alone[12] | |
| CMG017 | Tumor-bearing mice[7] | Per os[7] | Decreased kynurenine concentration in tumors and plasma; delayed tumor growth; enhanced intratumoral infiltration of CD8+ effector T cells[7] |
| Indoximod | Pediatric brain tumor models[13] | Not specified | Provided rationale for clinical trials in combination with temozolomide[13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: IDO/TDO Signaling Pathway in the Tumor Microenvironment.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
In Vitro IDO1/TDO Enzyme Inhibition Assay (General Protocol)
-
Enzyme Preparation: Recombinant human IDO1 and TDO enzymes are used.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. The reaction mixture contains the enzyme, the substrate L-tryptophan, and cofactors such as ascorbic acid and methylene blue in an appropriate buffer.
-
Inhibitor Addition: Test compounds (e.g., this compound, dual inhibitors) are added at various concentrations.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination and Detection: The reaction is stopped, and the product, kynurenine, is measured. This can be done colorimetrically after conversion to a colored product or by analytical methods such as HPLC or LC-MS/MS.
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.
In Vivo Tumor Model Efficacy Study (General Protocol)
-
Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are used.
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., B16-F10 melanoma, GL261 glioma) are implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors are established, mice are randomized into treatment groups. The test inhibitor (this compound or a dual inhibitor) is administered, typically orally, at a specified dose and schedule. A vehicle control group is included.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, blood and tumor tissue are collected to measure the levels of tryptophan and kynurenine to determine the kynurenine/tryptophan ratio as a biomarker of target engagement.
-
Immunophenotyping: Tumors and draining lymph nodes can be harvested, and immune cell populations (e.g., CD8+ T-cells, Tregs, myeloid-derived suppressor cells) are analyzed by flow cytometry or immunohistochemistry.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.
Discussion and Future Directions
The available data suggests that both selective IDO1 inhibitors like this compound and dual IDO/TDO inhibitors can effectively modulate the kynurenine pathway and exhibit anti-tumor activity in preclinical models. The key distinction lies in the therapeutic hypothesis: dual inhibitors aim to provide a more complete blockade of tryptophan catabolism, potentially overcoming the compensatory mechanisms that may limit the efficacy of selective IDO1 inhibitors.
Preclinical evidence for some dual inhibitors, such as AT-0174 and CMG017, suggests they may be more effective than selective IDO1 inhibition in certain contexts.[7][12] However, the clinical translation of these findings is ongoing. The dual inhibitor M4112, for instance, did not demonstrate a sustained reduction in plasma kynurenine levels in a Phase I trial, highlighting the complexities of targeting this pathway in humans.[4]
In contrast, this compound has a well-characterized profile as a potent and selective IDO1 inhibitor with demonstrated in vivo activity.[11] The choice between a selective or dual inhibitor may ultimately depend on the specific tumor type and its expression profile of IDO1 and TDO.
Future research should focus on:
-
Head-to-head preclinical studies: Directly comparing the efficacy of selective IDO1 inhibitors like this compound with dual IDO/TDO inhibitors in various tumor models.
-
Biomarker development: Identifying predictive biomarkers to select patients who are most likely to respond to either selective or dual inhibition.
-
Combination therapies: Exploring rational combinations of these inhibitors with other immunotherapies, such as checkpoint inhibitors, as well as with chemotherapy and radiation.
References
- 1. Navoximod - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AT-0174, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel dual inhibitor of IDO and TDO, CMG017, potently suppresses the kynurenine pathway and overcomes resistance to immune checkpoint inhibitors. - ASCO [asco.org]
- 8. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alexslemonade.org [alexslemonade.org]
literature comparison of IDO-IN-7 IC50 values
An Objective Comparison of IDO1 Inhibitor IC50 Values: IDO-IN-7 and Other Key Alternatives
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] By catalyzing the conversion of the essential amino acid L-tryptophan to L-kynurenine, IDO1 plays a pivotal role in creating an immunosuppressive tumor microenvironment, thereby allowing cancer cells to evade the immune system.[1][3] This function has made IDO1 a significant target for cancer immunotherapy. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for this compound and other prominent IDO1 inhibitors, supported by experimental data and methodologies.
Comparative Analysis of IC50 Values
The potency of IDO1 inhibitors is a key determinant of their potential therapeutic efficacy. The following table summarizes the IC50 values for this compound and other selected IDO1 inhibitors from various in vitro studies.
| Inhibitor | Alias | IC50 Value (nM) | Cell Line / Assay Type | Reference(s) |
| This compound | NLG-919 analogue | 38 | Enzyme Assay | [4][5][6] |
| Epacadostat | INCB024360 | ~10 | Human IDO1 Cellular Assay | [7][8] |
| 7.1 | HeLa Cells | [9] | ||
| 15.3 | SKOV-3 Cells | [10] | ||
| 52.4 | Mouse IDO1-HEK293/MSR Cells | [7][9] | ||
| 71.8 | Enzyme Assay | [7][9][11][12] | ||
| Navoximod | GDC-0919, NLG-919 | 75 (EC50) | Cellular Assay | [13][14][15] |
| 434 | HeLa Cells | [16] | ||
| 7 (Ki) | Enzyme Assay | [13][14][15] | ||
| Linrodostat | BMS-986205 | 1.1 | IDO1-HEK293 Cells | [17][18][19] |
| 1.7 | HeLa Cells | [18] | ||
| 9.5 | SKOV-3 Cells | [10] |
Experimental Protocols for IC50 Determination
The IC50 values presented are derived from cellular assays that measure the functional inhibition of the IDO1 enzyme. The general principle involves inducing IDO1 expression in a cell line, treating the cells with the inhibitor, and then quantifying the production of kynurenine, the downstream product of IDO1 activity.
General Cell-Based Kynurenine Assay Protocol
-
Cell Culture and IDO1 Induction: Human cancer cell lines known to express IDO1, such as HeLa (cervical cancer), SKOV-3 (ovarian cancer), or HEK293 cells transfected to overexpress IDO1, are cultured under standard conditions.[9][17][18] IDO1 expression is typically induced by treating the cells with interferon-gamma (IFNγ) for a specified period.[10]
-
Inhibitor Treatment: Following induction, the cells are treated with a range of concentrations of the IDO1 inhibitor (e.g., this compound, Epacadostat, Linrodostat).
-
Kynurenine Measurement: After an incubation period (e.g., 16-48 hours), the cell culture supernatant is collected. The concentration of kynurenine is measured, often using a colorimetric assay involving Ehrlich's reagent or by analytical methods like LC-MS/MS.
-
IC50 Calculation: The kynurenine concentrations are plotted against the inhibitor concentrations. The IC50 value, which is the concentration of the inhibitor required to reduce kynurenine production by 50%, is then calculated from the dose-response curve.
Specific Protocol for this compound
For this compound, a cellular assay was conducted using the murine mastocytoma cell line P1.HTR, which was stably transfected to express murine IDO1.[4][6] The cells were incubated for 16 hours with the inhibitor, and the conversion of L-tryptophan into L-kynurenine was subsequently assessed from the culture medium.[4][6]
T-Cell Co-Culture Assay
To assess the inhibitor's ability to restore immune function, a co-culture system is often employed.[10]
-
IDO1-expressing cancer cells (e.g., SKOV-3) are cultured with an immune cell line, such as Jurkat T-cells.[10]
-
The T-cells are stimulated to activate (e.g., using mitogens). In the presence of active IDO1, T-cell activation is suppressed.
-
The co-culture is treated with the IDO1 inhibitor.
-
The restoration of T-cell activity is measured by quantifying the secretion of cytokines like Interleukin-2 (IL-2).[10] The IC50 value represents the inhibitor concentration that restores 50% of the T-cell response.
IDO1 Signaling Pathway and Inhibition
The IDO1 enzyme is a central node in a pathway that suppresses anti-tumor immunity. Inflammatory signals, most notably IFN-γ, upregulate IDO1 expression in tumor cells and antigen-presenting cells within the tumor microenvironment.[2][20] IDO1 then depletes local tryptophan and produces kynurenine metabolites. This has two major immunosuppressive effects: T-effector cells are starved of tryptophan, leading to their inactivation (anergy) and apoptosis, while regulatory T-cells (Tregs) are activated, further dampening the immune response.[10][20] IDO1 inhibitors block this catalytic activity, preventing tryptophan depletion and kynurenine production, thereby restoring T-cell function and enhancing anti-tumor immunity.
Caption: The IDO1 pathway's role in immune suppression and its inhibition.
References
- 1. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (NLG-919 analogue) | IDO Inhibitor | AmBeed.com [ambeed.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. oncotarget.com [oncotarget.com]
- 11. Epacadostat - Immunomart [immunomart.com]
- 12. Epacadostat | INCB 024360 | IDO1 Inhibitor | TargetMol [targetmol.com]
- 13. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Navoximod (GDC-0919; NLG-919)|1402837-78-8|COA [dcchemicals.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Linrodostat - MedChem Express [bioscience.co.uk]
- 20. researchgate.net [researchgate.net]
Validating the Anti-Tumor Efficacy of IDO-IN-7: A Two-Method Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint inhibitor, playing a pivotal role in tumor-mediated immunosuppression. By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 creates a tumor microenvironment that is hostile to effector T cells and conducive to the function of regulatory T cells, thereby facilitating tumor immune escape. Small molecule inhibitors of IDO1, such as IDO-IN-7, are a promising class of therapeutics designed to reverse this immunosuppressive effect and restore anti-tumor immunity.
This guide provides a comparative overview of two distinct methodologies for validating the anti-tumor effects of this compound, a potent IDO1 inhibitor. The initial validation is achieved through a robust in vitro cell-based assay to determine its direct inhibitory activity. The second, more comprehensive validation is conducted using an in vivo syngeneic mouse tumor model to assess its therapeutic efficacy in a complex biological system. As specific in vivo data for this compound is not publicly available, data from its close analog, NLG919, is utilized as a representative example for the in vivo validation section.
Initial Validation: In Vitro IDO1 Inhibition Assay
An initial and fundamental step in validating an IDO1 inhibitor is to determine its potency and selectivity in a controlled cellular environment. A widely used method is the IFN-γ-induced IDO1 activity assay in a human cancer cell line. This assay directly measures the ability of the compound to inhibit the enzymatic conversion of tryptophan to kynurenine.
Data Presentation: In Vitro IDO1 Inhibitory Activity
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| This compound | IDO1 | Kynurenine Production | HeLa (Human cervical cancer) | 38 |
| Epacadostat (Reference) | IDO1 | Kynurenine Production | HeLa (Human cervical cancer) | ~10-70 |
| BMS-986205 (Reference) | IDO1 | Kynurenine Production | HeLa (Human cervical cancer) | ~10 |
Experimental Protocol: IFN-γ-Induced IDO1 Activity Assay
-
Cell Culture and IDO1 Induction:
-
HeLa cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
To induce IDO1 expression, cells are treated with human IFN-γ (e.g., 100 ng/mL) for 24-48 hours.
-
-
Compound Treatment:
-
A serial dilution of this compound is prepared in the cell culture medium.
-
The medium from the IFN-γ-stimulated cells is replaced with the medium containing different concentrations of this compound.
-
-
Kynurenine Measurement:
-
After a 24-hour incubation with the inhibitor, the cell culture supernatant is collected.
-
The concentration of kynurenine in the supernatant is measured using a colorimetric assay based on the Ehrlich reaction or by LC-MS/MS.
-
Briefly, for the colorimetric assay, the supernatant is mixed with p-dimethylaminobenzaldehyde in acetic acid, which reacts with kynurenine to produce a yellow-colored product.
-
The absorbance is measured at 480 nm, and the kynurenine concentration is determined from a standard curve.
-
-
Data Analysis:
-
The percentage of IDO1 inhibition at each concentration of this compound is calculated relative to the vehicle-treated control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of IDO1 activity, is determined by fitting the data to a four-parameter logistic curve.
-
Secondary Validation: In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
Following the confirmation of in vitro activity, the next critical step is to evaluate the anti-tumor efficacy of the IDO1 inhibitor in a living organism. A syngeneic mouse tumor model, where the tumor and the host are immunologically compatible, is the gold standard for assessing the immunomodulatory effects of cancer therapeutics. For this guide, we present representative data for the this compound analog, NLG919, in the B16-F10 melanoma model.[1]
Data Presentation: In Vivo Anti-Tumor Effects of NLG919 (this compound Analog)
Table 1: Tumor Growth Inhibition in B16-F10 Melanoma-Bearing Mice [1]
| Treatment Group | Dose | Administration Route | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral | 0 |
| NLG919 | 100 mg/kg | Oral | Significant suppression (quantitative value not specified in abstract) |
Table 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) [1]
| Treatment Group | % CD3+ T cells | % CD8+ T cells | % CD4+ T cells |
| Vehicle Control | Baseline | Baseline | Baseline |
| NLG919 | Increased | Increased | Increased |
Table 3: Intratumoral Cytokine Levels [1]
| Treatment Group | IFN-γ Levels | IL-2 Levels |
| Vehicle Control | Baseline | Baseline |
| NLG919 | Increased | Increased |
Experimental Protocol: B16-F10 Melanoma Mouse Model
-
Animal Model:
-
Female C57BL/6 mice (6-8 weeks old) are used.
-
All animal procedures are performed in accordance with institutional guidelines for animal care and use.
-
-
Tumor Cell Implantation:
-
B16-F10 melanoma cells are cultured and harvested.
-
A suspension of 1 x 10^5 B16-F10 cells in 100 µL of PBS is injected subcutaneously into the right flank of each mouse.
-
-
Treatment:
-
When the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into treatment and control groups.
-
This compound (or its analog) is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally once or twice daily at the specified dose.
-
The vehicle control group receives the formulation without the active compound.
-
-
Efficacy Assessment:
-
Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width²)/2.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, the tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor weight or volume between the treated and control groups.
-
-
Immunophenotyping of Tumor-Infiltrating Lymphocytes:
-
At the end of the study, tumors are harvested and processed to isolate single-cell suspensions.
-
The cells are stained with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3).
-
The frequency of different immune cell populations is analyzed by flow cytometry.
-
-
Cytokine Analysis:
-
Tumor homogenates are prepared, and the levels of key cytokines such as IFN-γ and IL-2 are measured using ELISA or multiplex bead-based assays.
-
Visualizing the Mechanisms and Workflow
IDO1 Signaling Pathway
References
Safety Operating Guide
Essential Guide to the Safe Disposal of IDO-IN-7
For researchers and professionals engaged in drug development, the responsible management and disposal of chemical compounds like IDO-IN-7 are paramount for ensuring laboratory safety and environmental protection. This guide provides a procedural framework for the proper disposal of this compound, a potent inhibitor of the indoleamine 2,3-dioxygenase (IDO1) pathway. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Core Principles of Chemical Waste Management
The primary objective in disposing of any laboratory chemical is to prevent its release into the environment and to ensure the safety of all personnel. A thorough understanding of the compound's properties is the first step in responsible waste management.
This compound Properties:
| Property | Value |
| CAS Number | 1402836-58-1[1][2] |
| Molecular Formula | C18H22N2O[1][2] |
| Molecular Weight | 282.38 g/mol [1][2] |
| Appearance | White to light yellow solid[1] |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) and Ethanol (≥ 25 mg/mL)[1][2][3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for up to 2 years[1] |
Step-by-Step Disposal Procedure
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to be equipped with the appropriate PPE to prevent exposure. This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles compliant with OSHA or equivalent standards.
-
Hand Protection: Chemical-resistant gloves appropriate for handling solid compounds and solvents like DMSO and ethanol.
-
Body Protection: A lab coat or other protective clothing.
2. Waste Collection:
-
Solid Waste:
-
Unused or contaminated solid this compound should be carefully collected into a designated and clearly labeled hazardous waste container.
-
Avoid generating dust. If sweeping is necessary, do so gently.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO or ethanol) must be collected in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with incompatible waste streams. Consult your EHS department for guidance on solvent waste segregation.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, weighing paper, and gloves, should be considered contaminated and disposed of as solid chemical waste.
-
Collect these materials in a designated, sealed container.
-
3. Labeling and Storage of Waste:
-
All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and any solvents present.
-
Indicate the approximate concentration and quantity of the waste.
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until they can be collected by a professional waste disposal service.
4. Professional Disposal:
-
The disposal of chemical waste must be handled by a licensed and approved waste disposal company.
-
Contact your institution's EHS department to arrange for the pickup and proper disposal of the this compound waste.
-
Never dispose of this compound, either in solid form or in solution, down the drain or in regular trash.[4]
Experimental Protocols Cited
While no specific disposal experiments were cited in the search results, the handling of this compound in experimental settings involves its dissolution in solvents like DMSO and ethanol. The disposal of these solutions is a key aspect of the overall laboratory workflow. The general procedures for handling chemical waste from such experiments are outlined above.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
